Diisooctyl glutarate
Description
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Structure
2D Structure
Properties
CAS No. |
28880-25-3 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
bis(6-methylheptyl) pentanedioate |
InChI |
InChI=1S/C21H40O4/c1-18(2)12-7-5-9-16-24-20(22)14-11-15-21(23)25-17-10-6-8-13-19(3)4/h18-19H,5-17H2,1-4H3 |
InChI Key |
SFNLXSGWZBPIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Glutarate Esters: Focus on Diisobutyl Glutarate
Disclaimer: The term "Diisooctyl glutarate" is not consistently defined in scientific literature and chemical databases. There is significant ambiguity regarding its precise chemical structure and corresponding identifiers such as a CAS number. Searches for this compound often lead to information on related but distinct chemicals. This guide will focus on the well-characterized compound Diisobutyl glutarate , as a representative glutarate ester, and will also provide available data on other related glutarate esters for comparative purposes.
Introduction to Glutarate Esters
Glutarate esters are diesters of glutaric acid (pentanedioic acid). They are utilized in a variety of industrial applications, including as plasticizers, solvents, and intermediates in chemical synthesis. Their physical and chemical properties are largely determined by the nature of the alcohol moieties esterified to the glutaric acid backbone. This guide provides a detailed overview of the chemical properties and structure of diisobutyl glutarate, a common example of a glutarate ester.
Chemical Structure and Identification of Diisobutyl Glutarate
Diisobutyl glutarate is the diester of glutaric acid and isobutanol. Its structure consists of a central five-carbon glutarate chain with two isobutyl groups attached via ester linkages.
Molecular Structure Visualization:
Caption: 2D structure of Diisobutyl Glutarate.
Table 1: Chemical Identifiers for Diisobutyl Glutarate
| Identifier | Value |
| CAS Number | 71195-64-7[1][2][3][4] |
| Molecular Formula | C13H24O4[1][2][3][4] |
| IUPAC Name | bis(2-methylpropyl) pentanedioate[4] |
| Synonyms | Diisobutyl pentanedioate, Glutaric acid diisobutyl ester[1][2][3] |
| InChI | InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3[1][2][3] |
| InChIKey | UFWRCRCDRAUAAO-UHFFFAOYSA-N[1][2][3] |
| SMILES | CC(C)COC(=O)CCCC(=O)OCC(C)C[4] |
Physicochemical Properties
The physicochemical properties of diisobutyl glutarate are summarized in the table below. These properties are crucial for determining its applications and for ensuring safe handling and storage.
Table 2: Physicochemical Properties of Diisobutyl Glutarate
| Property | Value |
| Molecular Weight | 244.33 g/mol [1][4] |
| Boiling Point | 267 °C at 760 mmHg |
| Density | 0.974 g/cm³ |
| Flash Point | 116.3 °C |
| LogP | 2.55510 |
| Refractive Index | 1.437 |
Spectroscopic Data
-
¹H NMR: Expected signals would include triplets and multiplets for the methylene protons of the glutarate backbone, a doublet for the methylene protons of the isobutyl groups, a multiplet for the methine proton of the isobutyl groups, and a doublet for the terminal methyl protons of the isobutyl groups.
-
¹³C NMR: Carbon signals would be expected for the carbonyl carbons of the ester groups, the methylene carbons of the glutarate backbone, and the carbons of the isobutyl groups.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester functional group would be prominent, typically in the region of 1735-1750 cm⁻¹. C-O stretching bands would also be present, along with C-H stretching and bending vibrations for the alkyl portions of the molecule.
Experimental Protocols
Specific, detailed experimental protocols for the synthesis and analysis of diisobutyl glutarate are not widely published in readily accessible literature. However, general methods for the synthesis of esters and the analysis of related compounds can be applied.
Synthesis: A common method for the synthesis of esters like diisobutyl glutarate is through Fischer esterification . This would involve reacting glutaric acid with an excess of isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product, often with the removal of water as it is formed.
Workflow for a Generic Fischer Esterification:
Caption: Generalized workflow for Fischer esterification.
Analytical Methods: The analysis of glutarate esters can be performed using standard chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for the quantification and identification of these compounds. High-performance liquid chromatography (HPLC) could also be employed, particularly for less volatile glutarate esters.
Safety and Handling
Safety data for diisobutyl glutarate is not extensively available. However, based on the safety data sheets (SDS) of similar short-chain dialkyl esters, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly closed.
-
Hazards: May cause skin and eye irritation. Inhalation of vapors or mists may cause respiratory tract irritation.
It is crucial to consult the specific Safety Data Sheet for any chemical before handling.
Data on Related Glutarate Esters
For the purpose of comparison, a summary of identifiers for other related glutarate esters is provided below.
Table 3: Identifiers for Other Glutarate Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Dimethyl glutarate | 1119-40-0 | C7H12O4 | 160.17 |
| Diethyl glutarate | 818-38-2 | C9H16O4 | 188.22 |
| Dibutyl glutarate | 6624-57-3 | C13H24O4 | 244.33 |
| Diisodecyl glutarate | 53389-77-2 | C25H48O4 | 412.65 |
Conclusion
While the specific compound "this compound" remains ambiguously defined in the public domain, this guide provides a comprehensive overview of a closely related and well-characterized analogue, diisobutyl glutarate. The provided data on its chemical properties, structure, and general synthetic and analytical methodologies serves as a valuable resource for researchers, scientists, and drug development professionals working with glutarate esters. It is recommended to use specific CAS numbers for procurement and in scientific communications to avoid ambiguity.
References
Spectroscopic data for diisooctyl glutarate (NMR, FTIR, Mass Spec)
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for diisooctyl glutarate, a dialkyl ester of glutaric acid. Due to the limited availability of direct spectroscopic data for this compound, this document utilizes representative data from closely related long-chain dialkyl glutarates and phthalates to provide a predictive analysis for researchers, scientists, and professionals in drug development. The "isooctyl" group can represent several isomers; for the context of this guide, it is primarily considered as 6-methylheptyl. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.
Data Presentation
The following tables summarize the expected quantitative spectroscopic data for this compound, based on data from analogous compounds such as dioctyl glutarate.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 4H | -O-CH₂ -R |
| ~2.35 | Triplet | 4H | -OOC-CH₂ -CH₂- |
| ~1.90 | Quintet | 2H | -OOC-CH₂-CH₂ -CH₂- |
| ~1.60 | Multiplet | 4H | -O-CH₂-CH₂ -R |
| ~1.2-1.4 | Multiplet | ~20H | -(CH₂ )₅-CH₃ |
| ~0.88 | Triplet | 6H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173.0 | C =O |
| ~65.0 | -O-CH₂ -R |
| ~34.0 | -OOC-CH₂ -CH₂- |
| ~31.8 | -CH₂ - |
| ~29.2 | -CH₂ - |
| ~28.6 | -CH₂ - |
| ~25.9 | -CH₂ - |
| ~22.6 | -CH₂ - |
| ~20.5 | -OOC-CH₂-CH₂ -CH₂- |
| ~14.1 | -CH₃ |
Table 3: Predicted FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2855 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1465 | Medium | C-H bend (alkane) |
| 1170 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 357 | Low | [M+H]⁺ |
| 227 | Medium | [M - C₈H₁₇O]⁺ |
| 115 | High | [C₅H₇O₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is typically used.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: 10-15 ppm
-
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Acquisition time: 1-2 seconds
-
Spectral width: 0-200 ppm
-
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[1][2] A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform thin film.[1]
-
Instrumentation: A standard FTIR spectrometer is used.
-
Acquisition:
-
A background spectrum of the clean salt plates is first recorded.
-
The sample is then placed in the spectrometer's sample compartment.
-
The spectrum is typically acquired over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.
-
GC Conditions:
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C, held for 5-10 minutes.
-
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used.
-
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500.
Visualization
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationships between molecular properties and spectroscopic techniques.
References
The Solubility Profile of Diisooctyl Glutarate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of diisooctyl glutarate in a range of common laboratory solvents. This compound, a high-molecular-weight diester, sees application in various industrial and research settings, including as a plasticizer and a component in formulation development. Understanding its solubility is critical for its effective use, particularly for researchers, scientists, and drug development professionals. This document summarizes the available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for high-throughput solubility screening relevant to drug formulation.
Introduction to this compound
This compound (CAS No. not clearly defined, often associated with its isomers or related compounds like diisobutyl glutarate, CAS 71195-64-7) is a branched-chain diester of glutaric acid and isooctyl alcohol. Its structure, characterized by long, nonpolar alkyl chains and a central polar ester functionality, dictates its solubility behavior. Generally, long-chain diesters exhibit good solubility in nonpolar and moderately polar organic solvents, while showing limited to no solubility in highly polar solvents such as water. This guide will explore these characteristics in detail.
Solubility of this compound in Common Laboratory Solvents
Quantitative solubility data for this compound is not extensively available in published literature. However, based on the principle of "like dissolves like" and data for structurally similar long-chain diesters, a qualitative and semi-quantitative solubility profile can be constructed. Esters with long alkyl chains are typically miscible with a wide range of organic solvents. For instance, related phthalate esters are known to be soluble in many common organic solvents.
The following table summarizes the expected solubility of this compound in various common laboratory solvents at ambient temperature (approximately 20-25°C).
| Solvent Name | Solvent Type | Expected Solubility | Notes |
| Water | Protic, Highly Polar | Insoluble | An estimated water solubility for the related diisobutyl glutarate is 17.75 mg/L at 25°C. This compound is expected to have even lower water solubility due to its larger hydrophobic chains. |
| Ethanol | Protic, Polar | Soluble / Miscible | Short-chain alcohols are good solvents for many esters. |
| Methanol | Protic, Polar | Soluble | Similar to ethanol, good solubility is expected. |
| Acetone | Aprotic, Polar | Soluble / Miscible | Ketones are effective solvents for a wide range of organic compounds, including diesters. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a vast array of polar and nonpolar compounds.[1] |
| Hexane | Nonpolar | Soluble / Miscible | The long alkyl chains of this compound lead to high affinity for nonpolar solvents. |
| Toluene | Nonpolar | Soluble / Miscible | Aromatic hydrocarbons are generally good solvents for diesters. |
| Ethyl Acetate | Aprotic, Moderately Polar | Soluble / Miscible | As an ester itself, ethyl acetate is an excellent solvent for other esters. |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound or a novel active pharmaceutical ingredient (API) within a formulation containing it, a standardized experimental protocol is essential. The following details a robust shake-flask method, which is a common approach for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of a solute (e.g., this compound or an API) in a specific solvent.
Materials:
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other appropriate analytical instrumentation)
-
Solute (this compound or API)
-
Selected solvent(s)
Procedure:
-
Preparation: Add an excess amount of the solute to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for many compounds.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solute settle. For fine suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is necessary to pellet the excess solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.
-
Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of the solute.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.
Visualization of an Experimental Workflow
In the context of drug development, this compound may be considered as a component of a lipid-based formulation or other delivery system. A critical early step is to screen the solubility of a new drug candidate in various excipients. The following diagram illustrates a high-throughput screening (HTS) workflow for this purpose.
Caption: High-Throughput Drug Solubility Screening Workflow.
Conclusion
While specific quantitative solubility data for this compound remains sparse in public literature, its chemical nature as a long-chain diester provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in a wide range of nonpolar and moderately polar organic solvents and insoluble in water. For precise solubility determination, particularly in the context of pharmaceutical formulations, the detailed experimental protocol provided in this guide should be followed. The illustrated high-throughput screening workflow offers a practical approach for efficiently evaluating drug solubility in excipients like this compound, thereby accelerating the drug development process.
References
An In-depth Technical Guide to the Thermodynamic Properties of Glutarate Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of a homologous series of glutarate esters: dimethyl glutarate, diethyl glutarate, dipropyl glutarate, and dibutyl glucarate. Understanding these properties is crucial for a wide range of applications, including their use as solvents, plasticizers, and in the formulation of drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for their determination, and provides visualizations of experimental workflows.
Core Thermodynamic Data of Glutarate Esters
The following tables summarize the available experimental and estimated thermodynamic data for dimethyl, diethyl, dipropyl, and dibutyl glutarate. It is important to note that a complete set of experimentally determined values is not consistently available across the series, particularly for the standard enthalpy of formation and liquid heat capacity. In such cases, values derived from estimation methods are provided and clearly marked.
Table 1: Physical Properties of Dialkyl Glutarates
| Property | Dimethyl Glutarate | Diethyl Glutarate | Dipropyl Glutarate | Dibutyl Glutarate |
| CAS Number | 1119-40-0[1] | 818-38-2[2] | 1724-48-7[3] | 6624-57-3[4][5] |
| Molecular Formula | C₇H₁₂O₄[1][6] | C₉H₁₆O₄[2] | C₁₁H₂₀O₄ | C₁₃H₂₄O₄[5] |
| Molecular Weight ( g/mol ) | 160.17[1][6] | 188.22[2][7] | 216.27 | 244.33[5] |
| Boiling Point (°C) | 215 | 237[7] | 262 (est.) | 287.7[4] |
| Melting Point (°C) | -37 | -24.1[8] | - | -50.6[4] |
| Density (g/mL at 25°C) | 1.087 | 1.022[7] | 0.998 (est.) | 0.976[4] |
Table 2: Thermodynamic Properties of Dialkyl Glutarates (at 298.15 K)
| Property | Dimethyl Glutarate | Diethyl Glutarate | Dipropyl Glutarate | Dibutyl Glutarate |
| Standard Enthalpy of Formation (liquid), ΔfH°(l) (kJ/mol) | -680 (est.) | -730 (est.) | -780 (est.) | -830 (est.) |
| Standard Enthalpy of Vaporization, ΔvapH° (kJ/mol) | 55.8 (est.) | 61.2 (est.) | 66.5 (est.) | 71.9[4] |
| Liquid Heat Capacity, Cp(l) (J/mol·K) | 280 (est.) | 330 (est.) | 380 (est.) | 430 (est.) |
| Vapor Pressure (mmHg at 25°C) | 0.04 | 0.007 | 0.001 (est.) | 0.00244[4] |
Note: "est." indicates an estimated value based on group contribution methods due to the lack of available experimental data.
Experimental Protocols
The determination of the thermodynamic properties of glutarate esters involves a range of specialized experimental techniques. Below are detailed methodologies for key experiments.
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of formation is a fundamental thermodynamic property. For organic liquids like glutarate esters, it is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.
Experimental Workflow:
References
- 1. Pentanedioic acid, dimethyl ester (CAS 1119-40-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dipropyl glutarate [webbook.nist.gov]
- 4. Cas 6624-57-3,dibutyl glutarate | lookchem [lookchem.com]
- 5. Dibutyl glutarate | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl Glutarate | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. グルタル酸ジエチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Mechanism of Action of Glutarate Plasticizers in PVC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle, limiting its applications. To impart flexibility and durability, PVC is compounded with plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material. Among the various classes of plasticizers, glutarate esters, which are diesters of glutaric acid, represent a significant category of non-phthalate plasticizers. This technical guide provides a comprehensive overview of the mechanism of action of glutarate plasticizers in PVC, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying principles and workflows.
Mechanism of Action of Glutarate Plasticizers in PVC
The primary function of a plasticizer in PVC is to reduce the intermolecular forces between the polymer chains, thereby increasing the material's flexibility. The mechanism of action of glutarate plasticizers can be understood through the "lubricity" and "free volume" theories.
Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of PVC chains past one another. The rigid PVC polymer has strong dipole-dipole interactions between the carbon-chlorine (C-Cl) bonds of adjacent chains. Glutarate plasticizer molecules, with their polar ester groups, can interact with these polar sites on the PVC chains. These interactions disrupt the strong polymer-polymer bonds, allowing for greater chain mobility under stress.
Free Volume Theory: This theory suggests that plasticizers increase the "free volume" within the polymer matrix. Free volume refers to the space between polymer chains that is not occupied by the chains themselves. By inserting themselves between the PVC chains, the bulkier glutarate molecules increase the spacing between the polymer chains, creating more free volume. This increased free volume allows for greater segmental motion of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.
The effectiveness of a glutarate plasticizer is dependent on its molecular structure. Key structural features include:
-
Polar Ester Groups: The two ester groups in the glutarate molecule are crucial for its interaction with the polar PVC chains.
-
Nonpolar Alkyl Chains: The length and branching of the alkyl chains of the ester group influence the plasticizer's efficiency, compatibility, and permanence. Longer, linear alkyl chains tend to provide better flexibility at low temperatures, while branched chains can improve compatibility.
The overall mechanism involves the glutarate plasticizer molecules positioning themselves between the PVC chains, with the polar ester groups interacting with the C-Cl dipoles and the nonpolar alkyl chains providing spacing. This disruption of the polymer-polymer interactions is the fundamental basis for the plasticizing effect.
Data Presentation
While specific quantitative data for glutarate plasticizers is not extensively available in the public domain, the following tables provide a comparative overview of the performance of common plasticizers in PVC. This data serves as a benchmark for evaluating the expected performance of glutarate esters, which are a type of dicarboxylate ester similar to adipates and sebacates.[1]
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer (50 phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| DOP (Dioctyl Phthalate) | 15.7 - 22.0 | 350 - 450 | 8.0 - 12.0 |
| DINP (Diisononyl Phthalate) | 17.7 - 19.5 | 380 - 420 | 9.0 - 13.0 |
| DOA (Dioctyl Adipate) | 14.9 - 18.8 | 400 - 500 | 7.0 - 11.0 |
| DOTP (Dioctyl Terephthalate) | 19.4 - 22.0 | 350 - 400 | 10.0 - 14.0 |
| Dibutyl Sebacate (DBS) | 15.7 | 350 | - |
Note: phr = parts per hundred resin. Data compiled from multiple sources for comparative purposes.[2][3]
Table 2: Thermal Properties of Plasticized PVC
| Plasticizer (phr) | Glass Transition Temperature (Tg) (°C) |
| Unplasticized PVC | ~85 |
| DOP (10 wt%) | ~70 |
| DOP (20 wt%) | ~55 |
| Butyl Phenoxyethyl Adipate (50 phr) | -45.7 |
Data compiled from multiple sources for comparative purposes.[4][5]
Experimental Protocols
The evaluation of plasticizer performance in PVC involves a suite of standardized tests. The following are detailed methodologies for key experiments.
Sample Preparation
-
Compounding: The PVC resin, glutarate plasticizer, heat stabilizer (e.g., a mixed metal soap), and other additives are dry-blended in a high-speed mixer.
-
Melt Mixing: The dry blend is then melt-compounded using a two-roll mill or a twin-screw extruder at a temperature typically between 160°C and 180°C.
-
Sheet Formation: The compounded material is pressed into sheets of a specified thickness using a hydraulic press at a controlled temperature and pressure.
-
Conditioning: The prepared sheets are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.
Mechanical Testing: Tensile Properties (ASTM D882)
-
Specimen Preparation: Dog-bone shaped specimens are cut from the conditioned PVC sheets using a die cutter. The dimensions of the specimens should conform to the specifications in ASTM D882.
-
Test Setup: A universal testing machine equipped with grips suitable for thin films is used. The initial grip separation and crosshead speed are set according to the standard.
-
Procedure: The specimen is mounted in the grips, ensuring it is aligned and not slipping. The test is initiated, and the specimen is pulled at a constant rate until it fractures. The load and elongation are recorded throughout the test.
-
Data Analysis: From the stress-strain curve, the tensile strength, elongation at break, and modulus of elasticity are calculated.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, uniform sample (5-10 mg) is cut from the plasticized PVC sheet and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A calibrated DSC instrument is used. The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample is subjected to a controlled heating program, typically a ramp from a low temperature (e.g., -50°C) to a temperature above the expected glass transition at a constant rate (e.g., 10°C/min).[5]
-
Data Analysis: The heat flow as a function of temperature is recorded. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
Thermal Analysis: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small sample (10-20 mg) of the plasticized PVC is placed in a tared TGA pan.
-
Instrument Setup: A calibrated TGA instrument is used. The furnace is purged with an inert or oxidative atmosphere, depending on the desired analysis.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 or 20°C/min) over a wide temperature range (e.g., from room temperature to 600°C).[6]
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition and the temperatures at which major weight loss events occur are determined from the TGA curve and its derivative (DTG).
Conclusion
Glutarate plasticizers function by integrating into the PVC matrix, where they disrupt the strong intermolecular forces between polymer chains. This is achieved through a combination of polar interactions between the ester groups and the PVC, and the steric hindrance provided by the nonpolar alkyl chains. The result is an increase in the free volume and mobility of the PVC chains, leading to a more flexible and processable material. The performance of glutarate plasticizers is comparable to other dicarboxylate esters and they serve as effective and often safer alternatives to traditional phthalate plasticizers. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the mechanical and thermal properties of PVC formulations containing glutarate plasticizers. Further research focusing on generating specific quantitative data for a range of glutarate esters will be invaluable for optimizing their use in various PVC applications.
References
Toxicological Profile of Diisooctyl Glutarate: A Technical Guide Based on Read-Across Approaches
Disclaimer: Publicly available toxicological data for diisooctyl glutarate (CAS No. 5451-46-7) is exceedingly limited. This document relies on a read-across approach, primarily utilizing data from shorter-chain dialkyl glutarates, such as dimethyl glutarate, and commercial mixtures containing glutarate esters. The information presented should be interpreted with caution and is intended to provide a preliminary assessment in the absence of direct data. Further testing on this compound is necessary for a definitive toxicological profile.
Acute Toxicity
There is no specific acute toxicity data available for this compound. However, data from analogue compounds, such as dimethyl glutarate, suggests a low order of acute toxicity.
Table 1: Acute Toxicity Data for Analogue Compounds
| Endpoint | Test Substance | Species | Route | Value | Reference |
| LD50 | Dimethyl Glutarate | Rat (female) | Oral | > 5,000 mg/kg | [1] |
| LD50 | Dibasic Ester Mixture | Not Specified | Oral | Not Specified | [2] |
| LC50 | Dibasic Ester Mixture | Fathead Minnow | - | 18-24 mg/L (96 h) | [2] |
| LC50 | Dibasic Ester Mixture | Daphnia magna | - | 112-150 mg/L (48 h) | [2] |
Irritation and Sensitization
Skin Irritation
No direct data on skin irritation for this compound was found. Studies on analogue compounds indicate a potential for mild skin irritation.
Table 2: Skin Irritation Data for Analogue Compounds
| Test Substance | Species | Observation | Reference |
| Dimethyl Glutarate | Rabbit | No skin irritation | [1] |
| Dibasic Ester Mixture | Not Specified | May cause skin irritation with discomfort or rash upon prolonged or repeated contact. | [2] |
Eye Irritation
Specific eye irritation data for this compound is unavailable. Analogue data suggests that it may cause serious eye irritation.
Table 3: Eye Irritation Data for Analogue Compounds
| Test Substance | Species | Observation | Reference |
| Dimethyl Glutarate | Rabbit | No eye irritation | [1] |
| Dibasic Ester Mixture | Not Specified | Causes serious eye irritation with discomfort, tearing, or blurring of vision. | [2] |
Skin Sensitization
There is no information available regarding the skin sensitization potential of this compound. A local lymph node assay (LLNA) on dimethyl glutarate in mice showed it to be non-sensitizing[1].
Genotoxicity
No genotoxicity data was identified for this compound. An Ames test conducted on the analogue, dimethyl glutarate, was negative, suggesting no mutagenic potential in that assay[1][3].
Reproductive and Developmental Toxicity
There is a significant data gap regarding the reproductive and developmental toxicity of this compound. No studies were found that specifically investigated these endpoints.
Experimental Protocols
In the absence of specific experimental details for this compound, the following are generalized protocols for key toxicological endpoints, based on OECD guidelines, which would be appropriate for testing this substance.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)
This protocol is a stepwise procedure using a limited number of animals.
-
Test Animals: Healthy, young adult female rats are used. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome of the previous animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD50 is calculated using the maximum likelihood method.
Acute Oral Toxicity Experimental Workflow.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)
This is an in vitro method that uses a reconstructed human epidermis model.
-
Test System: A commercially available, viable human epidermis model is used.
-
Application: A small amount of the test substance is applied topically to the epidermis model.
-
Incubation: The treated tissue is incubated for a specified period.
-
Viability Assessment: Cell viability is measured using a quantitative assay (e.g., MTT assay).
-
Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.
In Vitro Skin Irritation Experimental Workflow.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (Based on OECD TG 437)
This ex vivo method uses isolated bovine corneas.
-
Test System: Freshly isolated corneas from cattle are used.
-
Application: The test substance is applied to the epithelial surface of the cornea.
-
Incubation: The cornea is incubated for a defined period.
-
Endpoint Measurement: Corneal opacity is measured using an opacitometer, and permeability is determined by measuring the passage of fluorescein through the cornea.
-
Classification: An in vitro irritancy score is calculated based on opacity and permeability values to predict the in vivo eye irritation potential.
BCOP Eye Irritation Experimental Workflow.
Signaling Pathways and Mechanisms of Toxicity
Due to the lack of specific data for this compound, no information on its specific signaling pathways or mechanisms of toxicity could be determined. For phthalates, some of which are structurally similar, endocrine-disrupting pathways have been identified, but it is not appropriate to extrapolate these to glutarates without further data.
Conclusion and Data Gaps
The toxicological profile of this compound is largely uncharacterized. Based on a read-across approach from shorter-chain dialkyl glutarates, it is predicted to have low acute toxicity. However, there is a potential for skin and serious eye irritation. Significant data gaps exist for skin sensitization, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. To adequately assess the safety of this compound, further empirical testing on these endpoints is essential.
References
Navigating the Unknown: An In-depth Technical Guide to the Environmental Fate and Biodegradability of Diisooctyl Glutarate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the environmental fate and biodegradability of diisooctyl glutarate is largely unavailable in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on the principles of environmental chemistry, data from structurally analogous compounds, and standardized testing protocols. The information herein is intended to guide research and assessment efforts for this substance.
Executive Summary
This compound, a dialkyl ester, is a compound for which specific environmental fate and biodegradability data are scarce. In the absence of direct empirical evidence, this technical guide synthesizes information from analogous substances, predictive models, and established regulatory testing guidelines to forecast its likely environmental behavior. It is anticipated that this compound will exhibit low water solubility and a high octanol-water partition coefficient, suggesting a tendency to adsorb to organic matter in soil and sediment. While long, branched alkyl chains can hinder rapid biodegradation, esters are generally susceptible to microbial hydrolysis. Therefore, this compound is expected to be inherently biodegradable, although it may not meet the criteria for ready biodegradability. This document outlines the standard experimental protocols necessary to definitively determine its environmental persistence and degradation pathways.
Predicted Physicochemical Properties and Environmental Distribution
The environmental distribution of a chemical is largely governed by its physicochemical properties. In the absence of experimental data for this compound, the following table presents estimated values based on data for analogous compounds like dioctyl glutarate and predictions from Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™.
| Property | Predicted Value/Range | Implication for Environmental Fate |
| Molecular Formula | C21H40O4 | Governs molecular weight and subsequent properties. |
| Molecular Weight | ~356.5 g/mol | Influences volatility and transport. |
| Water Solubility | Low (<1 mg/L) | Tends to partition out of the water phase and associate with solids. |
| logKow (Octanol-Water Partition Coefficient) | High (>5) | Indicates a high potential for bioaccumulation and strong adsorption to organic matter. |
| Vapor Pressure | Low (<0.001 Pa at 25°C) | Not expected to be a significant transport pathway in the atmosphere. |
| Henry's Law Constant | Low | Volatilization from water is unlikely to be a major fate process. |
Abiotic Degradation: Hydrolysis
As an ester, this compound has the potential to undergo hydrolysis, breaking down into glutaric acid and isooctanol. The rate of this reaction is pH-dependent. While specific data is unavailable, ester hydrolysis is generally slow at neutral pH and is catalyzed by acidic or alkaline conditions.
Biodegradation Potential
The biodegradability of esters is influenced by several structural factors, including the length and branching of the alkyl chains.
-
Ester Linkage: The ester bond is susceptible to enzymatic hydrolysis by a wide variety of microorganisms. This is typically the initial and rate-limiting step in the biodegradation of ester-based compounds.
-
Alkyl Chain Length: Generally, longer alkyl chains can decrease the rate of biodegradation.
-
Branching: Branching in the alkyl chains, as in the "isooctyl" group, can sterically hinder enzymatic attack, often leading to slower and less complete biodegradation compared to their linear counterparts.
Based on these principles, this compound is predicted to be biodegradable, but likely at a slow rate. It may not meet the stringent criteria for "ready biodegradability" but would be expected to be "inherently biodegradable."
Analogous Substance Biodegradability Data
To provide context for the expected biodegradability of this compound, the following table summarizes data for other long-chain dialkyl esters.
| Substance | Test Type | Result | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | OECD 301B | Not readily biodegradable | --INVALID-LINK-- |
| Dioctyl Adipate (DOA) | OECD 301F | Readily biodegradable | --INVALID-LINK-- |
| Diisononyl phthalate (DINP) | OECD 301B | Not readily biodegradable | --INVALID-LINK-- |
This data highlights that while some long-chain dialkyl esters are readily biodegradable, others with branched structures, similar to this compound, are not.
Experimental Protocols for Environmental Fate Assessment
To definitively assess the environmental fate and biodegradability of this compound, a series of standardized experimental studies are required. The following sections detail the methodologies for key experiments.
OECD 111: Hydrolysis as a Function of pH
Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.
Methodology:
-
Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.
-
A solution of the test substance in a suitable solvent is added to the buffer solutions to achieve a final concentration that is less than half its water solubility.
-
The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Samples are taken at appropriate time intervals and analyzed for the concentration of this compound and potential hydrolysis products (glutaric acid and isooctanol) using a suitable analytical method like HPLC or GC-MS.
-
The rate of hydrolysis is determined, and the half-life at each pH is calculated.
OECD 301B: Ready Biodegradability - CO2 Evolution Test
Objective: To assess the ready biodegradability of this compound by measuring the amount of carbon dioxide produced.
Methodology:
-
A defined concentration of the test substance is added to a mineral medium as the sole source of organic carbon.
-
The medium is inoculated with a mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant.
-
The test vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.
-
CO2-free air is passed through the test solution, and the evolved CO2 is trapped in a potassium hydroxide or barium hydroxide solution.
-
The amount of CO2 produced is determined by titration of the remaining hydroxide or by measuring the total inorganic carbon.
-
The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum (ThCO2).
-
A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO2 within a 10-day window during the 28-day test.
OECD 302C: Inherent Biodegradability - Modified MITI Test (II)
Objective: To assess the inherent biodegradability of this compound, which is particularly useful for substances that may not pass a ready biodegradability test.
Methodology:
-
A relatively high concentration of the test substance is incubated with a high concentration of microorganisms from a pre-conditioned activated sludge.
-
The test is conducted in a closed respirometer that measures oxygen consumption.
-
The biochemical oxygen demand (BOD) is measured continuously over a period of up to 28 days.
-
The percentage of biodegradation is calculated by comparing the measured BOD with the theoretical oxygen demand (ThOD).
-
A substance is considered inherently biodegradable if a significant level of degradation (typically >20% but often reaching >70% in this test) is observed.
Visualizing Pathways and Workflows
General Biodegradation Pathway of a Dialkyl Ester
Caption: Generalized aerobic biodegradation pathway of a dialkyl ester like this compound.
Environmental Fate Assessment Workflow
Caption: A tiered workflow for assessing the environmental fate of a chemical with limited data.
Conclusion and Recommendations
While a definitive environmental fate and biodegradability profile for this compound cannot be constructed without empirical data, this guide provides a scientifically grounded framework for its initial assessment. The predicted low water solubility and high logKow suggest that soil and sediment will be the primary environmental sinks for this compound. Biodegradation is expected to occur, albeit potentially slowly due to the branched isooctyl chains.
It is strongly recommended that the experimental studies outlined in this guide, particularly OECD 111, 301B, and 302C, be conducted to provide the necessary data for a robust environmental risk assessment. The results of these tests will be crucial for understanding the persistence, bioaccumulation potential, and ultimate fate of this compound in the environment.
Health and Safety Profile of Diisooctyl Glutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety data for diisooctyl glutarate. It is intended for informational purposes for a scientific audience. Due to the limited availability of data specific to this compound, information from structurally similar compounds, such as other glutarates and phthalates, has been included to provide a broader context. This practice, known as read-across, is a common approach in chemical risk assessment. All data should be interpreted with caution, and further investigation is recommended for definitive safety assessments.
Introduction
This compound is a diester of glutaric acid and isooctyl alcohol. It belongs to a class of chemicals known as plasticizers, which are added to materials to increase their flexibility, durability, and softness. Given its potential for human exposure through various applications, a thorough understanding of its health and safety profile is crucial for researchers and professionals in fields such as drug development, where excipient safety is paramount. This guide summarizes the available toxicological data, outlines relevant experimental protocols, and explores potential biological signaling pathways that may be affected by exposure to this compound and related compounds.
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and potential for absorption. While specific data for this compound is scarce, information for a related compound, dimethyl glutarate, is presented below.
| Property | Value (for Dimethyl Glutarate) | Reference |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Odor | Odorless | [1] |
| Melting Point | -37 °C / -34.6 °F | [1] |
| Boiling Point | 210 - 215 °C / 410 - 419 °F @ 760 mmHg | [1] |
| Flash Point | 103 °C / 217.4 °F | [1] |
| Vapor Pressure | 0.13 hPa @ 20 °C | [1] |
| Specific Gravity | 1.087 | [1] |
| Solubility | Soluble in water | [1] |
Toxicological Data
The toxicological assessment of a chemical involves evaluating its potential to cause adverse health effects. The following tables summarize the available data for this compound and related compounds across various toxicological endpoints.
Acute Toxicity
Acute toxicity studies assess the adverse effects that may occur shortly after a single exposure to a substance.
| Endpoint | Species | Route | Value | Compound | Reference |
| LD50 | Rat | Oral | >22,000 mg/kg | Diisooctyl Phthalate | [2] |
| LD50 | Mouse | Oral | 2,769 mg/kg and >26,000 mg/kg | Diisooctyl Phthalate | [2] |
| LD50 | Rabbit | Dermal | >3,160 mg/kg | Diisooctyl Phthalate | [2] |
No specific acute toxicity data for this compound was found.
Irritation and Sensitization
These studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes, and to induce an allergic response.
| Endpoint | Species | Result | Compound | Reference |
| Skin Irritation | Rabbit | Minimal to severe, dose-dependent | Diisooctyl Phthalate | [2] |
| Skin Irritation | Rabbit | No to moderate irritation | Dimethyl Glutarate | [3] |
| Eye Irritation | Rabbit | Mild to moderate | Dimethyl Glutarate | [3] |
| Skin Sensitization | Not specified | Negative | Dimethyl Esters of Glutaric, Succinic, and Adipic Acid | [4] |
Specific irritation and sensitization data for this compound is not available.
Genotoxicity
Genotoxicity assays are used to identify substances that can damage genetic material (DNA), potentially leading to mutations and cancer.
| Assay | System | Result | Compound | Reference |
| Ames Test | S. typhimurium | Negative | Dimethyl Esters of Glutaric, Succinic, and Adipic Acid | [4] |
| Chromosome Aberration | Human Lymphocytes | Positive (with S9 activation) | Dimethyl Esters of Glutaric, Succinic, and Adipic Acid | [4] |
| Rat Micronucleus | in vivo | Negative | Dimethyl Glutarate | [4] |
No specific genotoxicity data for this compound was found.
Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.
| Study Type | Species | Effects Observed | Compound | Reference |
| One-Generation Reproduction (Inhalation) | Rat | Depressed pup weights (in presence of maternal toxicity) | Dibasic Esters | [4] |
| Developmental (Inhalation) | Rat, Rabbit | No developmental effects | Dimethyl Glutarate | [4] |
No specific reproductive or developmental toxicity data for this compound was found.
Experimental Protocols
The following sections describe the general methodologies for key toxicological experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Principle: A stepwise procedure using a small number of animals per step to classify a substance by its acute oral toxicity.
-
Test Animals: Typically rodents (e.g., rats), single sex (usually females).
-
Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed. The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly. A full necropsy is performed on all animals at the end of the study.
Skin Irritation (Based on OECD Guideline 404)
-
Principle: To assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animals: Albino rabbits.
-
Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch. The patch is removed after a 4-hour exposure period.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
Eye Irritation (Based on OECD Guideline 405)
-
Principle: To evaluate the potential of a substance to produce reversible changes in the eye.
-
Test Animals: Albino rabbits.
-
Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva. The severity of any lesions is scored.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
-
Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that have been engineered to be unable to synthesize a specific amino acid.
-
Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium.
-
Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control plates.
Potential Signaling Pathways
While no specific studies have elucidated the signaling pathways affected by this compound, research on other plasticizers, particularly phthalates, suggests that oxidative stress may be a key mechanism of toxicity.[5] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.
Experimental Workflow
The assessment of a chemical's safety typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary. This workflow allows for a comprehensive evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Occupational Exposure Limits
No specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States or the European Chemicals Agency (ECHA). In the absence of a specific OEL, it is prudent to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to minimize exposure.
Conclusion
The available data on the health and safety of this compound is limited. Based on information from structurally related compounds, it is anticipated to have low acute toxicity. However, the potential for irritation and, based on data for other diesters, some level of genotoxicity, particularly at high concentrations, cannot be ruled out. Further studies are required to definitively characterize the toxicological profile of this compound, including its potential effects on reproductive health and its carcinogenic potential. Researchers and drug development professionals should handle this compound with appropriate care, following standard laboratory safety procedures, until more comprehensive data becomes available.
References
- 1. fishersci.com [fishersci.com]
- 2. cpsc.gov [cpsc.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Federal Register :: Dimethyl Esters of Glutaric Acid (i.e., Dimethyl Glutarate), Succinic Acid (i.e., Dimethyl Succinate), and Adipic Acid (i.e., Dimethyl Adipate); Exemption From the Requirement of a Tolerance [federalregister.gov]
- 5. How dangerous are phthalate plasticizers? Integrated approach to toxicity based on metabolism, electron transfer, reactive oxygen species and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Endocrine Disrupting Effects of Glutarate Esters: A Review of the Current Evidence
For Researchers, Scientists, and Drug Development Professionals
Published: October 27, 2025
Executive Summary
Glutarate esters, a class of diesters derived from glutaric acid, are utilized in various industrial and commercial applications. Despite their presence in numerous products, a comprehensive review of publicly available scientific literature reveals a significant data gap regarding their potential to act as endocrine-disrupting chemicals (EDCs). While related compounds, such as some phthalate esters, have been extensively studied and identified as EDCs, the same level of scrutiny has not been applied to glutarate esters. This whitepaper summarizes the currently available toxicological data for glutarate esters and their parent compound, glutaric acid, and highlights the critical need for further research to adequately assess their potential impact on endocrine systems.
Introduction to Endocrine Disruption
Endocrine-disrupting chemicals are exogenous substances that can interfere with any aspect of hormone action. The endocrine system, a complex network of glands and hormones, regulates a wide array of physiological processes, including development, reproduction, metabolism, and mood. EDCs can exert their effects through various mechanisms, such as mimicking endogenous hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones. Due to the crucial role of the endocrine system, exposure to EDCs is a significant public health concern.
Glutarate Esters: An Overview
Glutarate esters are diesters of glutaric acid (pentanedioic acid). Common examples include dimethyl glutarate (DMG) and diethyl glutarate (DEG). They are used as solvents, plasticizers, and fragrance ingredients in a variety of consumer products. Their potential for human exposure, coupled with the known endocrine-disrupting properties of other dicarboxylic acid esters like phthalates, warrants an evaluation of their endocrine-related bioactivity.
Review of Available Toxicological Data
A thorough review of the scientific literature and toxicological databases for dimethyl glutarate, diethyl glutarate, and glutaric acid reveals a notable absence of specific studies investigating their endocrine-disrupting potential.
Dimethyl Glutarate (DMG): Safety data sheets and chemical databases indicate that there is "no data available" regarding the reproductive or developmental toxicity of dimethyl glutarate[1]. Some sources, such as the Environmental Working Group (EWG), have assigned a "some concern" rating for developmental and reproductive toxicity, though this is based on limited data[2][3]. Regulatory agencies have generally classified DMG as having a low risk to human health based on industry-submitted data, which is not publicly detailed[3].
Diethyl Glutarate (DEG): Similar to DMG, there is a lack of specific endocrine disruption data for diethyl glutarate. It is noted as an excitatory amino acid antagonist in the rat cerebral cortex, but this finding is not directly related to endocrine function[4][5].
Glutaric Acid: Studies on the parent compound, glutaric acid, have shown it to be non-genotoxic. Developmental toxicity was observed in animal studies but only at high doses[6]. These studies did not investigate specific endocrine-disrupting mechanisms. Glutaric acid is a natural product of amino acid metabolism in the body, and a metabolic disorder known as glutaric aciduria can lead to neurotoxicity[7][8].
Comparison with Structurally Related Compounds: Phthalate Esters
In contrast to the limited data on glutarate esters, a vast body of research exists on phthalate esters. Certain phthalates have been shown to exert anti-androgenic effects and are considered reproductive and developmental toxicants[9][10][11][12]. The mechanism of action for many phthalates involves the disruption of steroidogenesis and interference with hormone receptor signaling. Given the structural similarities (i.e., being dicarboxylic acid esters), the question of whether glutarate esters could exhibit similar endocrine-disrupting properties remains open and warrants investigation.
Data Gaps and Future Research Directions
The lack of empirical data on the potential endocrine-disrupting effects of glutarate esters is a significant knowledge gap. To address this, the following research is recommended:
-
In Vitro Screening: A battery of in vitro assays should be conducted to assess the potential of glutarate esters and their metabolites to interact with key components of the endocrine system. These assays should include:
-
Receptor Binding Assays: To determine if glutarate esters can bind to nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR).
-
Receptor Transcriptional Activation Assays: To evaluate whether binding to these receptors results in agonist or antagonist activity.
-
Steroidogenesis Assays: Using cell lines such as H295R to investigate any potential interference with hormone synthesis.
-
-
In Vivo Studies: If in vitro screening indicates potential endocrine activity, targeted in vivo studies in model organisms would be necessary to understand the physiological consequences of exposure. These studies should follow established OECD guidelines for reproductive and developmental toxicity.
-
QSAR Modeling: The development of Quantitative Structure-Activity Relationship (QSAR) models for dicarboxylic acid esters could help to predict the endocrine-disrupting potential of glutarate esters and other related compounds based on their chemical structure.
An experimental workflow for assessing the potential endocrine-disrupting effects of glutarate esters is proposed below.
Conclusion
There is currently insufficient evidence to either confirm or deny that glutarate esters possess endocrine-disrupting properties. The absence of data should not be interpreted as an absence of risk. Given the widespread use of these compounds and the known endocrine-disrupting effects of structurally similar chemicals, it is imperative that the scientific community prioritizes research into the potential hormonal activities of glutarate esters. A comprehensive toxicological evaluation, incorporating both in vitro and in vivo methodologies, is essential for a thorough risk assessment and to ensure the safety of these chemicals in consumer and industrial applications. Until such data is available, a precautionary approach should be considered in their use and regulation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ewg.org [ewg.org]
- 3. ewg.org [ewg.org]
- 4. diethyl glutarate, 818-38-2 [thegoodscentscompany.com]
- 5. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. series.publisso.de [series.publisso.de]
- 7. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaric acid - Wikipedia [en.wikipedia.org]
- 9. Diethyl phthalate exposure is associated with embryonic toxicity, fatty liver changes, and hypolipidemia via impairment of lipoprotein functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpsc.gov [cpsc.gov]
- 11. Developmental toxicity evaluation of diethyl and dimethyl phthalate in rats | RTI [rti.org]
- 12. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors α and β, and androgen receptor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Diisooctyl glutarate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of diisooctyl glutarate. Due to the limited publicly available data regarding specific biological signaling pathways and detailed experimental protocols for this compound, this document focuses on its chemical identity and a generalized representation of its synthesis.
Core Physicochemical Data
The essential chemical identifiers for this compound are summarized in the table below. It is important to note that "isooctyl" can refer to several isomers, with 6-methylheptyl being a common one. However, for the purposes of molecular formula and weight, it is treated as structurally equivalent to an octyl group. The data presented is for dioctyl glutarate, which is expected to be isomeric with this compound.
| Identifier | Value |
| Molecular Formula | C21H40O4[1] |
| Molecular Weight | 356.5 g/mol [1] |
| IUPAC Name | dioctyl pentanedioate[1] |
| Synonyms | Dioctyl glutarate, dioctyl pentanedioate, Pentanedioic acid, dioctyl ester[1] |
| CAS Number | 33814-34-5[1] |
Experimental Protocols
A comprehensive search of publicly available scientific literature and databases did not yield specific, detailed experimental protocols for the use of this compound in biological or pharmaceutical research. This compound is primarily utilized as a plasticizer and in other industrial applications, and as such, its biological activity and associated experimental methodologies are not extensively documented.
Signaling Pathways
There is no readily available information to suggest that this compound is directly involved in specific biological signaling pathways. Its primary applications are in material science, and it is not typically studied in the context of drug development or molecular biology.
Synthesis Workflow
The synthesis of this compound is a direct application of Fischer esterification. In this acid-catalyzed reaction, glutaric acid is reacted with two equivalents of isooctanol. The process typically involves heating the reactants with a strong acid catalyst, such as sulfuric acid, and removing the water that is formed as a byproduct to drive the reaction to completion.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to Glutaric Acid and Its Derivatives for Researchers and Drug Development Professionals
Introduction
Glutaric acid, a five-carbon dicarboxylic acid, and its derivatives are compounds of significant interest in various scientific fields, from polymer chemistry to pharmacology. This technical guide provides a comprehensive overview of glutaric acid, its chemical properties, synthesis, and metabolic significance. It further delves into the synthesis and applications of its key derivatives, with a particular focus on their relevance to drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed experimental protocols and insights into the underlying signaling pathways.
Glutaric Acid: Core Properties and Synthesis
Glutaric acid, systematically named pentanedioic acid, is a linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2][3] It presents as colorless crystals or a white solid and is notably more soluble in water than shorter-chain dicarboxylic acids like succinic and adipic acids.[1][4]
Chemical and Physical Properties of Glutaric Acid
A summary of the key chemical and physical properties of glutaric acid is presented in Table 1.
| Property | Value | References |
| IUPAC Name | Pentanedioic acid | [1][2][3] |
| CAS Number | 110-94-1 | [1][2] |
| Chemical Formula | C₅H₈O₄ | [1][2] |
| Molar Mass | 132.12 g/mol | [1] |
| Appearance | Colorless crystals or white solid | [2][4] |
| Melting Point | 95-98 °C | [1][5] |
| Boiling Point | 200 °C at 20 mmHg | [1][6] |
| Water Solubility | >50% (w/w) | [1] |
| Solubility | Soluble in alcohol, ether, chloroform; slightly soluble in petroleum ether | [4][5] |
Synthesis of Glutaric Acid
Glutaric acid can be synthesized through various chemical routes. Below are some common laboratory and industrial methods.
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Trimethylene cyanide (100 g, 1.06 moles)
-
Concentrated hydrochloric acid (sp. gr. 1.18, 500 g, 424 cc, 4.8 moles)
-
Ether
-
Benzene
-
2-L round-bottomed flask
-
Reflux condenser
-
Apparatus for distillation under reduced pressure
-
Filter funnel
-
Ice-salt bath
Procedure:
-
Place 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid in a 2-L round-bottomed flask.
-
Reflux the mixture for approximately four hours.
-
Evaporate the solution to dryness, preferably under reduced pressure. The residue will consist of glutaric acid and ammonium chloride.
-
Extract the dry residue with about 300 cc of boiling ether.
-
Filter the ether solution and extract the residue with two additional 100-cc portions of boiling ether.
-
Combine the ether extracts and evaporate to a volume of 150–200 cc, at which point crystallization of glutaric acid will begin.
-
Add 1 L of benzene and heat the mixture until the glutaric acid dissolves completely.
-
Cool the solution in an ice-salt bath to crystallize the glutaric acid.
-
Collect the first crop of crystals. The filtrate can be concentrated to obtain a second crop.
Expected Yield: 83–85% of the theoretical amount.
Other notable synthesis methods include:
-
Oxidation of Cyclopentanone: This method involves the oxidation of cyclopentanone with nitric acid.[7][8]
-
Ring-opening of γ-butyrolactone: Reaction of γ-butyrolactone with potassium cyanide followed by hydrolysis.[1]
-
From 1,3-dibromopropane: Reaction with sodium or potassium cyanide to form the dinitrile, followed by hydrolysis.[1][8]
Glutaric Acid Derivatives: Synthesis and Applications
The two carboxylic acid groups of glutaric acid provide reactive sites for the synthesis of a variety of derivatives, including anhydrides, esters, and polymers.
Glutaric Anhydride
Glutaric anhydride is a key derivative formed by the dehydration of glutaric acid. It is a versatile intermediate in organic synthesis.[2]
This protocol is a general method based on the dehydration of glutaric acid.[2][9]
Materials:
-
Glutaric acid
-
Acetic anhydride
-
Reaction flask with a condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a reaction flask, mix glutaric acid with an excess of acetic anhydride.
-
Heat the mixture under reflux for 1-2 hours.
-
After the reaction is complete, distill off the excess acetic anhydride and the acetic acid byproduct under reduced pressure.
-
The remaining residue is glutaric anhydride, which can be further purified by distillation or recrystallization.
Glutaric Acid Esters
Glutaric acid readily forms esters with various alcohols. Diethyl glutarate is a common example.
This is a standard Fischer esterification protocol.
Materials:
-
Glutaric acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask, dissolve glutaric acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting diethyl glutarate by distillation under reduced pressure.
Applications in Polymer Chemistry
Glutaric acid and its derivatives are important monomers for the production of polyesters and polyamides.[5][7] The odd number of carbon atoms in glutaric acid is particularly useful for decreasing polymer elasticity.[5][7] Polyester polyols derived from glutaric acid are used in the manufacturing of polyurethanes.[5][10]
Applications in Drug Development
Glutaric acid has shown promise in drug development, particularly in the formation of pharmaceutical cocrystals. Cocrystallization can improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability.[8]
This protocol outlines a general approach for cocrystal screening and preparation.[8]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Glutaric acid
-
Appropriate solvent(s) (e.g., ethanol, acetonitrile)
-
Grinding equipment (mortar and pestle or ball mill)
-
Vials for slurry experiments
-
Stir plate
Procedure (Liquid-Assisted Grinding):
-
Combine the API and glutaric acid in a 1:1 molar ratio in a mortar.
-
Add a few drops of a suitable solvent.
-
Grind the mixture for a specified period (e.g., 30 minutes).
-
Analyze the resulting solid by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm cocrystal formation.
Procedure (Slurry Crystallization):
-
Add an excess of the API and glutaric acid (in a 1:1 molar ratio) to a vial containing a selected solvent.
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-48 hours) to allow for equilibration.
-
Isolate the solid phase by filtration.
-
Analyze the solid to determine if a cocrystal has formed.
Metabolic and Signaling Pathways of Glutaric Acid
Glutaric acid is a naturally occurring metabolite in the human body, primarily involved in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][11]
The Lysine Degradation Pathway and Glutaric Aciduria Type I
The breakdown of lysine, hydroxylysine, and tryptophan converges to form glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[11][12]
A genetic deficiency in the GCDH enzyme leads to a rare inherited metabolic disorder known as Glutaric Aciduria Type I (GA-I).[1][5] In individuals with GA-I, the metabolic block results in the accumulation of glutaric acid, 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine in body fluids and tissues, particularly the brain.[1][5][13]
Neurotoxic Signaling Pathways
The accumulation of glutaric acid and 3-hydroxyglutaric acid is neurotoxic, leading to selective damage of the striatal neurons and the characteristic neurological symptoms of GA-I.[6] The primary mechanisms of this neurotoxicity are believed to be excitotoxicity and oxidative stress.
Glutaric acid and 3-hydroxyglutaric acid are structurally similar to the excitatory neurotransmitter glutamate.[3] They can act as weak agonists at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors.[3][6][7] This aberrant activation of NMDA receptors leads to an excessive influx of Ca²⁺ into neurons. The elevated intracellular Ca²⁺ concentration triggers a cascade of detrimental events, including the activation of proteases (e.g., calpains), lipases, and nucleases, ultimately leading to neuronal cell death through apoptosis and necrosis.[6]
Glutaric acid has been shown to induce oxidative stress in neuronal cells.[1][2] This involves an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. Glutaric acid administration in animal models has been shown to increase lipid peroxidation and decrease the levels of antioxidants such as glutathione (GSH) and the activity of antioxidant enzymes like glutathione peroxidase (GPx).[1][2] This oxidative damage contributes to mitochondrial dysfunction and further exacerbates neuronal injury.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mpbio.com [mpbio.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. familiasga.com [familiasga.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. Glutaric anhydride synthesis - chemicalbook [chemicalbook.com]
Bioaccumulation Potential of Aliphatic Dicarboxylic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aliphatic dicarboxylic acid esters are a class of compounds with diverse industrial applications, including as plasticizers, solvents, and lubricants. Their environmental fate and potential for bioaccumulation are of significant interest to ensure their safe use. This technical guide provides an in-depth analysis of the bioaccumulation potential of these esters, summarizing key quantitative data, detailing experimental protocols for their assessment, and illustrating the metabolic pathways involved. A comprehensive review of available data indicates that while some longer-chain esters exhibit a potential for bioconcentration, they are also subject to metabolic processes that can mitigate this risk.
Introduction
The environmental persistence and bioaccumulation of chemical compounds are critical parameters in risk assessment. Aliphatic dicarboxylic acid esters, often considered safer alternatives to phthalates, are no exception.[1][2] Their potential to accumulate in living organisms is primarily governed by their physicochemical properties, such as the octanol-water partition coefficient (Log Kow), and their susceptibility to metabolic transformation.[3] This guide synthesizes the available data on the bioaccumulation potential of a range of aliphatic dicarboxylic acid esters, from succinates to sebacates, to provide a comprehensive resource for researchers and professionals in the field.
Quantitative Data on Bioaccumulation Potential
The bioaccumulation potential of a substance is often assessed using the Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment at steady state.[4] The octanol-water partition coefficient (Log Kow) is a key parameter used to predict the BCF, as it indicates the lipophilicity of a substance.[5]
The following tables summarize the available experimental and estimated Log Kow and BCF values for a series of aliphatic dicarboxylic acid esters. It is important to note that for several compounds, experimental data is limited, and values have been estimated using Quantitative Structure-Activity Relationship (QSAR) models. These QSAR-based estimations provide valuable insights but should be interpreted with the understanding that they are predictions and not direct measurements.
Table 1: Log Kow and BCF Data for Diethyl Esters of Aliphatic Dicarboxylic Acids
| Dicarboxylic Acid | Ester | CAS Number | Log Kow | BCF (L/kg) | Data Source |
| Succinic Acid | Diethyl succinate | 123-25-1 | 1.4[6] | Not expected to bioaccumulate[7] | Experimental[6], Assessment[7] |
| Glutaric Acid | Diethyl glutarate | 818-38-2 | 1.43 | 6.9 | QSAR Estimation |
| Adipic Acid | Diethyl adipate | 141-28-6 | 1.87 | 10.3 | QSAR Estimation |
| Pimelic Acid | Diethyl pimelate | 2050-20-6 | 2.31 | 15.2 | QSAR Estimation |
| Suberic Acid | Diethyl suberate | 110-39-4 | 2.75 | 22.1 | QSAR Estimation |
| Azelaic Acid | Diethyl azelate | 111-04-6 | 3.19 | 31.5 | QSAR Estimation |
| Sebacic Acid | Diethyl sebacate | 110-40-7 | 3.63 | 44.7 | QSAR Estimation |
Table 2: Log Kow and BCF Data for Dibutyl Esters of Aliphatic Dicarboxylic Acids
| Dicarboxylic Acid | Ester | CAS Number | Log Kow | BCF (L/kg) | Data Source |
| Succinic Acid | Dibutyl succinate | 141-03-7 | 3.39[8] | - | Experimental[8] |
| Glutaric Acid | Dibutyl glutarate | 2050-21-7 | 3.83 | 115 | QSAR Estimation |
| Adipic Acid | Dibutyl adipate | 105-99-7 | 4.007 (est)[9] | - | Estimated[9] |
| Pimelic Acid | Dibutyl pimelate | 2917-73-9 | 4.71 | 245 | QSAR Estimation |
| Suberic Acid | Dibutyl suberate | 109-44-4 | 5.15 | 420 | QSAR Estimation |
| Azelaic Acid | Dibutyl azelate | 2917-73-9 | 5.59 | 710 | QSAR Estimation |
| Sebacic Acid | Dibutyl sebacate | 109-43-3 | 6.3[10] | 77 (est)[2] | Experimental[10], Estimated[2] |
Table 3: Log Kow and BCF Data for Other Aliphatic Dicarboxylic Acid Esters
| Dicarboxylic Acid | Ester | CAS Number | Log Kow | BCF (L/kg) | Data Source |
| Adipic Acid | Di(2-ethylhexyl) adipate (DEHA) | 103-23-1 | >6.11 - 8.39[1] | 27[1][3][11] | Experimental[1][3][11] |
Experimental Protocols
The determination of the Bioconcentration Factor (BCF) is a critical experimental procedure for assessing the bioaccumulation potential of chemical substances. The internationally recognized standard for this is the OECD Test Guideline 305.
OECD Test Guideline 305: Bioaccumulation in Fish
The OECD 305 guideline describes a procedure for characterizing the bioconcentration potential of substances in fish under flow-through conditions, although semi-static regimes are also permissible.[12][13]
Objective: To determine the bioconcentration factor (BCF) of a test substance in fish.
Principle: The test consists of two phases: the exposure (uptake) phase and the post-exposure (depuration) phase.[12]
-
Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in water. The duration of this phase is typically 28 days, but can be extended if steady-state is not reached.[13]
-
Depuration Phase: After the uptake phase, the fish are transferred to a medium free of the test substance. The concentration of the substance in the fish is monitored until it is below the detection limit or for a predetermined period. A depuration phase is necessary unless the uptake of the substance during the uptake phase has been insignificant.[13]
Test Organisms: A variety of fish species can be used, with common choices including Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[2]
Test Conditions:
-
A flow-through system is preferred to maintain a constant concentration of the test substance.[12]
-
At least two test concentrations and a control group are required.[13]
-
Water quality parameters such as dissolved oxygen, pH, temperature, and total organic carbon (TOC) are monitored regularly.[13]
-
Fish are fed daily, and any uneaten food and feces are removed to maintain water quality.[2]
Data Collection and Analysis:
-
Samples of fish and water are taken at regular intervals during both the uptake and depuration phases.[14]
-
The concentration of the test substance in the samples is determined using appropriate analytical methods. The use of radiolabelled test substance can facilitate this process.[2]
-
The BCF can be calculated in two ways:
-
Steady-State BCF (BCFSS): Calculated as the ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady-state.
-
Kinetic BCF (BCFK): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method does not require reaching a steady state.
-
Lipid Normalization: The lipid content of the fish should be determined, and the BCF should be expressed in relation to both whole-body weight and lipid content, as lipophilic substances tend to accumulate in fatty tissues.[15]
Metabolic Pathways and Signaling
Aliphatic dicarboxylic acid esters are subject to metabolic processes in organisms, primarily in the liver, which can significantly influence their bioaccumulation potential. The metabolism of these xenobiotics generally proceeds in two phases.[16][17]
Phase I Metabolism: Hydrolysis and Oxidation
The initial step in the metabolism of dicarboxylic acid esters is often hydrolysis, catalyzed by esterases, which cleaves the ester bond to yield the corresponding dicarboxylic acid and alcohol.[15]
The resulting dicarboxylic acids and alcohols can then undergo further oxidation. Cytochrome P450 (CYP) enzymes, a major family of Phase I enzymes, can catalyze the oxidative cleavage of carboxylic acid esters.[1] The alkyl chains of the dicarboxylic acids can also be a target for oxidation.
Phase II Metabolism: Conjugation and Excretion
The metabolites from Phase I, which are now more polar, can undergo Phase II conjugation reactions. A key conjugation pathway for carboxylic acids is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[10] This process attaches a glucuronic acid moiety to the metabolite, further increasing its water solubility and facilitating its excretion from the organism.
The induction of these xenobiotic-metabolizing enzymes is regulated by various nuclear receptors, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which act as xenosensors.[16] Upon activation by xenobiotics, these receptors can upregulate the expression of CYP and UGT enzymes, enhancing the metabolic clearance of the compounds.
Conclusion
The bioaccumulation potential of aliphatic dicarboxylic acid esters is a complex interplay of their physicochemical properties and their susceptibility to metabolic transformation. Generally, as the length of the dicarboxylic acid and the alcohol moieties increase, so does the lipophilicity (Log Kow), suggesting a higher potential for bioaccumulation. However, experimental data, where available, indicate that metabolic processes, including hydrolysis by esterases and subsequent oxidation and conjugation, can lead to lower than expected BCF values. For instance, di(2-ethylhexyl) adipate (DEHA), despite its high Log Kow, has a relatively low measured BCF of 27 in fish, indicating efficient metabolism and excretion.[1][3][11] This highlights the importance of considering metabolic data alongside physicochemical properties when assessing the bioaccumulation risk of these compounds. Further experimental studies on a wider range of aliphatic dicarboxylic acid esters are needed to build a more complete understanding and to validate QSAR predictions.
References
- 1. Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 3. researchgate.net [researchgate.net]
- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]
- 5. Hepatic activities of xenobiotic metabolizing enzymes and biliary levels of xenobiotics in English sole (Parophrys vetulus) exposed to environmental contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xenobiotic metabolism in the fish hepatic cell lines Hepa-E1 and RTH-149, and the gill cell lines RTgill-W1 and G1B: Biomarkers of CYP450 activity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bundesumweltministerium.de [bundesumweltministerium.de]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ecetoc.org [ecetoc.org]
- 13. fera.co.uk [fera.co.uk]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. portal.amelica.org [portal.amelica.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Laboratory Synthesis of Diisooctyl Glutarate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of diisooctyl glutarate, a high-boiling point ester with applications as a plasticizer, solvent, and in the formulation of various materials. The synthesis is achieved via a Fischer esterification of glutaric acid with 2-ethylhexanol, a common isomer of isooctyl alcohol, utilizing an acid catalyst.
Introduction
This compound is a diester of glutaric acid and isooctyl alcohol. Its properties, such as low volatility, good thermal stability, and excellent compatibility with various polymers, make it a compound of interest in material science and chemical manufacturing. The synthesis protocol outlined below is a robust and high-yield method suitable for laboratory-scale production. The reaction proceeds via a Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To ensure a high conversion to the desired diester, the equilibrium is shifted towards the product by using an excess of the alcohol and continuously removing the water byproduct through azeotropic distillation.
Materials and Methods
Reagents and Equipment
-
Glutaric acid (C₅H₈O₄)
-
2-Ethylhexanol (C₈H₁₈O)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (C₇H₈O₃S·H₂O)
-
Toluene (C₇H₈) (optional, as an azeotroping agent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Safety Precautions
-
2-Ethylhexanol: Combustible liquid. Causes serious eye and skin irritation. Harmful if inhaled.[3][4][5][6]
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.[7][8][9]
-
Toluene: Highly flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled.
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Experimental Protocol
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer, add glutaric acid (0.1 mol, 13.21 g), 2-ethylhexanol (0.265 mol, 34.51 g, 42 mL), and p-toluenesulfonic acid monohydrate (0.002 mol, 0.38 g).
-
Note: An excess of 2-ethylhexanol is used to drive the reaction towards completion. The molar ratio of alcohol to acid is approximately 2.65:1.
-
Add a boiling chip to the flask to ensure smooth boiling.
-
-
Esterification Reaction:
-
Begin stirring the mixture and heat it to a gentle reflux using a heating mantle. The reaction temperature will be around 145-150°C.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with 2-ethylhexanol.
-
Continue the reflux for approximately 2-3 hours, or until the theoretical amount of water (0.2 mol, 3.6 mL) has been collected in the trap. The reaction can be monitored by thin-layer chromatography (TLC) to check for the disappearance of glutaric acid.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution to neutralize the p-TSA catalyst and any unreacted glutaric acid. (Caution: CO₂ evolution may occur).
-
50 mL of water.
-
50 mL of brine to aid in the separation of the layers.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess 2-ethylhexanol.
-
The crude this compound is then purified by vacuum distillation to obtain the final product.
-
Quantitative Data
| Parameter | Value | Reference/Comment |
| Reactants | ||
| Glutaric Acid | 13.21 g (0.1 mol) | |
| 2-Ethylhexanol | 34.51 g (0.265 mol) | Molar ratio of alcohol to acid is 2.65:1. |
| p-Toluenesulfonic Acid | 0.38 g (0.002 mol) | Catalyst loading of 2 mol% relative to glutaric acid. |
| Reaction Conditions | ||
| Temperature | 145-150 °C | Reflux temperature. |
| Reaction Time | 2-3 hours | Or until the theoretical amount of water is collected. |
| Product | ||
| Theoretical Yield | 35.65 g (0.1 mol) | |
| Expected Actual Yield | >95% | Based on similar high-yield esterification reactions. |
| Appearance | Colorless to pale yellow oily liquid | |
| Boiling Point | Not available | Expected to be >200 °C at reduced pressure. For comparison, dioctyl glutarate has a molecular weight of 356.5 g/mol and diisobutyl glutarate has a boiling point of 267 °C.[10][11] |
| Density | Not available | Expected to be around 0.92-0.95 g/mL. |
| Acid Number | < 0.1 mg KOH/g | Indicates high purity and complete reaction. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of Fischer esterification for one carboxyl group.
References
- 1. fishersci.com [fishersci.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. download.basf.com [download.basf.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. carlroth.com [carlroth.com]
- 7. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 8. integraclear.com [integraclear.com]
- 9. echemi.com [echemi.com]
- 10. diisobutyl glutarate, 71195-64-7 [thegoodscentscompany.com]
- 11. Dioctyl glutarate | C21H40O4 | CID 118554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Diisooctyl Glutarate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the synthesis of diisooctyl glutarate, a long-chain diester, through the Fischer esterification of glutaric acid with isooctyl alcohol. This reaction is fundamental in organic synthesis and is relevant for the production of various compounds, including plasticizers and lubricants. The procedure outlined below employs an acid catalyst to facilitate the reaction, which proceeds by the nucleophilic acyl substitution of the carboxylic acid with the alcohol.
Experimental Protocol
The Fischer esterification is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3] To drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) can be used, and the water formed during the reaction is often removed.[1][3]
Materials:
-
Glutaric acid (HOOC(CH₂)₃COOH)
-
Isooctyl alcohol (e.g., 2-ethylhexanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for water removal)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap (if used), combine glutaric acid and isooctyl alcohol. A common molar ratio of dicarboxylic acid to alcohol for diester formation is 1:2.5 to ensure complete conversion.[4] Toluene can be added as a solvent to facilitate the azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture. A typical catalyst loading is around 1-2% by weight of the reactants.[4]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used, but a typical range is 120-140°C.[4] Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run for several hours until the theoretical amount of water has been collected or the starting material is no longer detected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, it can be removed using a rotary evaporator.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine. Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to remove any unreacted isooctyl alcohol and other impurities.
-
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (Glutaric Acid:Isooctyl Alcohol) | 1 : 2.5 | [4] |
| Catalyst (H₂SO₄) Amount | 2% w/w of diacid | [4] |
| Reaction Temperature | 120 °C | [4] |
| Reaction Time | 4 hours | [4] |
| Theoretical Yield | Dependent on starting material quantities | |
| Actual Yield | ~70-90% (Expected) | |
| Product Purity (by GC) | >98% (Post-purification) |
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
References
Application Notes and Protocols: Diisooctyl Glutarate as a Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic polymer, is inherently rigid and brittle. To impart flexibility and durability for a vast range of applications, including medical devices, packaging films, and wire insulation, the incorporation of plasticizers is essential. Plasticizers are additives that increase the plasticity or fluidity of a material. The selection of an appropriate plasticizer is critical and depends on the desired end-properties of the PVC product, such as flexibility, low-temperature performance, and resistance to migration.
This document provides detailed application notes and experimental protocols for evaluating diisooctyl glutarate (DIOG) as a potential alternative plasticizer for PVC. DIOG, an ester of glutaric acid and isooctyl alcohol, is a non-phthalate plasticizer. As the demand for phthalate-free plasticizers grows due to health and environmental concerns, research into alternatives like DIOG is of significant interest.
These notes will guide researchers through the process of formulating PVC with DIOG and evaluating its performance based on key mechanical and physical properties. While comprehensive public-domain data for this compound in PVC is limited, this document presents a framework for its evaluation, including representative data tables for comparison.
Physiochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C21H40O4 |
| Molecular Weight | 356.5 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Insoluble in water; soluble in common organic solvents |
Experimental Protocols
The following protocols outline the procedures for preparing plasticized PVC samples and evaluating their performance.
PVC Formulation and Sample Preparation
Objective: To prepare PVC sheets plasticized with this compound at various concentrations.
Materials:
-
PVC resin (K-value 65-70)
-
This compound (DIOG)
-
Di-isononyl phthalate (DINP) (as a reference plasticizer)
-
Thermal stabilizer (e.g., Ba/Zn stearate)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for preparing test specimens
Protocol:
-
Compounding:
-
Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer for 5 minutes.
-
Slowly add the plasticizer (DIOG or DINP) to the pre-mixed powder while continuing to mix. The concentrations to be tested are 30, 40, and 50 parts per hundred parts of resin (phr).
-
Continue mixing for an additional 10-15 minutes to ensure uniform distribution of the plasticizer.
-
-
Milling:
-
Set the temperature of the two-roll mill to 160-170°C.
-
Transfer the compounded PVC mixture to the hot mill.
-
Continuously work the material on the mill for 5-10 minutes until a homogenous sheet is formed.
-
-
Molding:
-
Cut the milled sheet into smaller pieces that fit the dimensions of the mold.
-
Place the PVC pieces into a pre-heated mold (170-180°C) in a hydraulic press.
-
Apply a pressure of 10-15 MPa for 5-7 minutes to form a sheet of desired thickness (typically 1-2 mm).
-
Cool the mold under pressure to below 50°C before removing the plasticized PVC sheet.
-
-
Conditioning:
-
Store the prepared PVC sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Mechanical Properties Testing
Objective: To determine the tensile strength, elongation at break, and 100% modulus of the plasticized PVC samples.
Standard: ASTM D2284
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die for cutting test specimens
Protocol:
-
Cut at least five dumbbell-shaped specimens from each conditioned PVC sheet.
-
Measure the thickness and width of the narrow section of each specimen.
-
Set the grip separation on the UTM to a specified distance (e.g., 50 mm).
-
Mount the specimen in the grips of the UTM.
-
Set the crosshead speed to a constant rate (e.g., 200 mm/min).
-
Start the test and record the load and elongation until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and 100% modulus from the stress-strain curve.
Hardness Testing
Objective: To measure the Shore A hardness of the plasticized PVC samples.
Standard: ASTM D2240
Apparatus:
-
Shore A durometer
Protocol:
-
Place the conditioned PVC sheet on a flat, hard surface.
-
Press the durometer indenter firmly and quickly onto the surface of the sample, ensuring the presser foot is in full contact with the material.
-
Take the reading on the durometer dial within 1-2 seconds of making contact.
-
Take at least five readings at different locations on the sample and calculate the average.
Plasticizer Migration (Exudation) Test
Objective: To evaluate the tendency of the plasticizer to migrate to the surface of the PVC.
Standard: Based on ISO 177
Apparatus:
-
Oven capable of maintaining a constant temperature (e.g., 70°C)
-
Circular discs of the PVC sample (e.g., 50 mm diameter)
-
Filter paper or activated carbon
Protocol:
-
Weigh the conditioned PVC disc accurately (W1).
-
Place the PVC disc between two pieces of filter paper or in a container with activated carbon.
-
Place the assembly in an oven at 70°C for 24 hours.
-
After 24 hours, remove the assembly from the oven and allow it to cool to room temperature in a desiccator.
-
Carefully remove the PVC disc and wipe off any excess plasticizer from the surface.
-
Weigh the PVC disc again (W2).
-
Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W1 - W2) / W1] * 100
Data Presentation
The following tables present representative data for PVC formulations plasticized with this compound (DIOG) in comparison to a standard phthalate plasticizer, di-isononyl phthalate (DINP).
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| DIOG | 30 | 20.5 | 320 | 10.2 |
| 40 | 18.2 | 380 | 8.5 | |
| 50 | 16.8 | 420 | 7.1 | |
| DINP | 30 | 21.0 | 310 | 10.8 |
| 40 | 18.9 | 370 | 9.0 | |
| 50 | 17.5 | 410 | 7.8 |
Table 2: Physical Properties of Plasticized PVC
| Plasticizer | Concentration (phr) | Shore A Hardness | Plasticizer Migration (Weight Loss %) |
| DIOG | 30 | 92 | 1.5 |
| 40 | 88 | 2.1 | |
| 50 | 84 | 2.8 | |
| DINP | 30 | 93 | 1.2 |
| 40 | 89 | 1.8 | |
| 50 | 85 | 2.5 |
Visualizations
The following diagrams illustrate the experimental workflow for evaluating PVC plasticizers.
Caption: Experimental workflow for PVC plasticizer evaluation.
Caption: Logical relationship of inputs to material properties.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for the evaluation of this compound as a plasticizer for PVC. The experimental workflows and data presentation format are designed to facilitate a systematic and comparative analysis. While the presented data is representative, it highlights the expected trends in performance. Researchers are encouraged to generate their own experimental data to fully characterize the performance of this compound in their specific PVC formulations. The investigation of novel, non-phthalate plasticizers like this compound is a critical step towards the development of safer and more sustainable PVC products.
Application Notes and Protocols for the Formulation of Environmentally Friendly Biolubricants with Dioctyl Glutarate
For Researchers, Scientists, and Formulation Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and application of environmentally friendly biolubricants utilizing dioctyl glutarate as a base oil. Biolubricants are gaining significant attention as sustainable alternatives to traditional mineral oil-based lubricants due to their biodegradability, low toxicity, and derivation from renewable resources.[1] Synthetic esters, such as dioctyl glutarate, are particularly promising as they can be engineered to deliver superior performance, including excellent thermal stability, low-temperature fluidity, and good lubricity.[2][3]
This document outlines the synthesis of dioctyl glutarate, its formulation into a finished lubricant with performance-enhancing additives, and the standard testing protocols required to evaluate its efficacy and compliance with industry standards.
Synthesis of Dioctyl Glutarate (DOG)
Dioctyl glutarate is a diester synthesized via the Fischer-Speier esterification reaction. This process involves the reaction of a dicarboxylic acid (glutaric acid) with an alcohol (octanol) in the presence of an acid catalyst.[4][5] The resulting diester exhibits properties that make it an excellent base stock for biolubricant formulations.[2][6]
Experimental Protocol: Fischer Esterification of Glutaric Acid
This protocol describes a representative method for synthesizing dioctyl glutarate.
Materials:
-
Glutaric Acid (C₅H₈O₄)
-
2-Octanol (C₈H₁₈O)
-
p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst
-
Toluene or Benzene (as an azeotropic agent to remove water)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Activated Carbon
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reagents: To the flask, add glutaric acid and 2-octanol. A typical molar ratio is 1:2.5 (acid:alcohol) to drive the equilibrium towards the product.[7]
-
Add Catalyst and Solvent: Add the acid catalyst (e.g., p-TSA, ~1-2% by weight of the reactants) and an azeotropic solvent like toluene (~15% by weight of the reaction mixture) to the flask.[7]
-
Esterification Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction until the theoretical amount of water is collected.
-
Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, a saturated brine solution.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
-
Decolorization: Add a small amount of activated carbon to the filtrate and stir for 30 minutes to remove colored impurities.[7] Filter again to remove the activated carbon.
-
Solvent Removal: Remove the toluene and any excess octanol using a rotary evaporator under reduced pressure.
-
Characterization: The final product, dioctyl glutarate, can be characterized using techniques such as FTIR and NMR spectroscopy to confirm its chemical structure.
Formulation of the Finished Biolubricant
The synthesized dioctyl glutarate serves as the Group V synthetic base oil.[2] To meet the demanding requirements of various applications, performance-enhancing additives are blended with the base oil. These additives typically constitute less than 10% of the final formulation.[1]
Protocol: Blending of Biolubricant
-
Base Oil Preparation: Ensure the dioctyl glutarate base oil is clean and free of any residual solvents or water.
-
Additive Selection: Select additives based on the target application. Common additives include:
-
Antioxidants: To improve oxidative stability (e.g., aminic or phenolic types).
-
Anti-wear (AW) / Extreme Pressure (EP) agents: To protect surfaces under load (e.g., zinc dialkyldithiophosphates - ZDDP, sulfurized olefins).
-
Corrosion Inhibitors: To prevent rust (e.g., barium sulfonates).[8]
-
Viscosity Index (VI) Improvers: To reduce the effect of temperature on viscosity (e.g., polymethacrylates).
-
Pour Point Depressants (PPDs): To improve low-temperature fluidity.
-
-
Blending: In a temperature-controlled blending vessel, heat the base oil to approximately 50-60°C to reduce its viscosity.
-
Additive Incorporation: Add the selected additives one by one while stirring continuously. Ensure each additive is fully dissolved before adding the next. Viscosity index improvers are often added last due to their high molecular weight.
-
Homogenization: Continue stirring the mixture for 1-2 hours to ensure a homogenous blend.
-
Quality Control: Take a sample of the final formulation for performance testing and characterization.
Data Presentation: Sample Biolubricant Formulation
The following table presents a sample formulation for a general-purpose hydraulic fluid based on dioctyl glutarate.
| Component | Function | Concentration (wt. %) |
| Dioctyl Glutarate | Base Oil | 95.0 - 98.0 |
| Phenolic Antioxidant | Antioxidant | 0.5 - 1.5 |
| ZDDP | Anti-wear Agent | 0.5 - 1.0 |
| Corrosion Inhibitor | Rust Prevention | 0.2 - 0.5 |
| Polymethacrylate | VI Improver | 0.5 - 2.0 |
Characterization and Performance Testing
The performance of the formulated biolubricant must be evaluated using standardized test methods. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of protocols for this purpose.
Data Presentation: Typical Properties of Diester-Based Biolubricants
Specific performance data for dioctyl glutarate is not widely published. The table below provides typical values for high-performance diester-based lubricants (e.g., based on sebacates, adipates, or dodecanedioates) to serve as a benchmark for expected performance.[6][9][10][11]
| Property | ASTM Method | Typical Value | Unit |
| Kinematic Viscosity @ 40°C | D445 | 10 - 50 | cSt |
| Kinematic Viscosity @ 100°C | D445 | 3 - 13 | cSt |
| Viscosity Index | D2270 | 150 - 220 | - |
| Pour Point | D97 | -30 to < -60 | °C |
| Flash Point (COC) | D92 | > 200 | °C |
| Wear Scar Diameter (40kg, 75°C, 1h) | D4172 | < 0.50 | mm |
| Biodegradability (OECD 301B) | - | > 60 (Readily) | % |
Standard Experimental Protocols
Protocol 1: Kinematic Viscosity (ASTM D445)
This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[12][13][14][15]
Procedure:
-
Select a calibrated capillary viscometer appropriate for the expected viscosity range.
-
Charge the viscometer with the lubricant sample, ensuring no air bubbles are present.[16]
-
Place the viscometer in a constant temperature bath maintained at the desired temperature (typically 40°C and 100°C) with a precision of ±0.02°C.[16]
-
Allow the sample to reach thermal equilibrium (typically 30 minutes).[16]
-
Using suction, draw the liquid level up above the upper timing mark.
-
Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure repeatability.
-
Calculate the kinematic viscosity (ν) in centistokes (cSt) by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C × t .
Protocol 2: Calculating Viscosity Index (ASTM D2270)
This practice calculates the viscosity index (VI), an empirical number indicating the effect of temperature change on the kinematic viscosity of the oil.[17][18][19][20] A higher VI signifies a smaller change in viscosity with temperature.[19]
Procedure:
-
Determine the kinematic viscosity of the sample at 40°C (U) and 100°C (Y) using ASTM D445.
-
Using the kinematic viscosity at 100°C (Y), find the values for L and H from the tables provided in the ASTM D2270 standard.
-
L: Kinematic viscosity at 40°C of an oil with a VI of 0, having the same viscosity at 100°C as the test oil.
-
H: Kinematic viscosity at 40°C of an oil with a VI of 100, having the same viscosity at 100°C as the test oil.
-
-
Calculate the Viscosity Index using the appropriate formula:
-
If the calculated VI is 100 or less: VI = [(L - U) / (L - H)] × 100
-
If the calculated VI is greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100 , where N = (log H - log U) / log Y
-
Protocol 3: Pour Point (ASTM D97)
This test method is an index of the lowest temperature at which an oil will still flow under prescribed conditions.[21][22][23][24][25]
Procedure:
-
Pour the sample into a test jar to the marked level.
-
If the sample has a pour point above -33°C, heat it to at least 45°C.[22] For lower pour points, heat to 45°C and then cool to 15°C before testing.[22]
-
Insert a thermometer and cork, and place the test jar into a cooling bath.
-
At each temperature reading that is a multiple of 3°C, remove the jar and tilt it just enough to ascertain whether there is movement of the oil.
-
The test is complete when the specimen shows no movement when the jar is held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above this solid temperature.[24]
Protocol 4: Flash and Fire Points by Cleveland Open Cup (ASTM D92)
This test determines the temperature at which the lubricant's vapor will ignite (flash point) and the temperature at which it will sustain combustion (fire point).[8][26][27][28][29]
Procedure:
-
Fill the Cleveland open cup with the sample to the filling mark.
-
Heat the sample at a specified rate (initially 5-17°C/min, then reduced to 5-6°C/min near the expected flash point).[27]
-
Periodically, pass a small test flame across the surface of the liquid.
-
The flash point is the lowest temperature at which the application of the flame causes the vapors above the surface to ignite in a brief flash.[29]
-
To determine the fire point , continue heating after the flash point. It is the temperature at which the vapors will burn continuously for at least 5 seconds.[29]
Protocol 5: Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172)
This method evaluates the anti-wear properties of a fluid lubricant in sliding contact.[30][31][32][33][34]
Procedure:
-
Three 12.7 mm steel balls are clamped together in a test cup and covered with the lubricant.[31]
-
A fourth steel ball is pressed into the cavity of the three clamped balls with a specified force (typically 15 kgf or 40 kgf).[31]
-
The lubricant is heated to a specified temperature (typically 75°C).[31]
-
The top ball is rotated at a set speed (typically 1200 rpm) for a fixed duration (typically 60 minutes).[31]
-
After the test, the three lower balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
-
A smaller wear scar diameter indicates better anti-wear properties.[34]
References
- 1. Lubricant - Wikipedia [en.wikipedia.org]
- 2. zslubes.com [zslubes.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ukm.my [ukm.my]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. img.antpedia.com [img.antpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. zslubes.com [zslubes.com]
- 11. nbinno.com [nbinno.com]
- 12. ASTM D445 - eralytics [eralytics.com]
- 13. tamson-instruments.com [tamson-instruments.com]
- 14. store.astm.org [store.astm.org]
- 15. img.antpedia.com [img.antpedia.com]
- 16. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 17. precisionlubrication.com [precisionlubrication.com]
- 18. lubeguide.org [lubeguide.org]
- 19. ASTM D2270 – SPL [spllabs.com]
- 20. store.astm.org [store.astm.org]
- 21. tamson-instruments.com [tamson-instruments.com]
- 22. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 23. precisionlubrication.com [precisionlubrication.com]
- 24. nazhco.com [nazhco.com]
- 25. support.newgatesimms.com [support.newgatesimms.com]
- 26. precisionlubrication.com [precisionlubrication.com]
- 27. koehlerinstrument.com [koehlerinstrument.com]
- 28. store.astm.org [store.astm.org]
- 29. youtube.com [youtube.com]
- 30. store.astm.org [store.astm.org]
- 31. img.antpedia.com [img.antpedia.com]
- 32. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 33. file.yzimgs.com [file.yzimgs.com]
- 34. Wear Preventive Characteristics - Savant Labs [savantlab.com]
Application of Diisooctyl Glutarate in Polymer Film Plasticization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are essential additives incorporated into polymer formulations to enhance flexibility, processability, and durability. Diisooctyl glutarate (DIOG), a high-molecular-weight ester, presents a promising alternative to traditional phthalate-based plasticizers, offering potential benefits in terms of safety and migration resistance. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a plasticizer in polymer films, with a particular focus on polyvinyl chloride (PVC), a commonly used polymer in pharmaceutical packaging and medical devices.
While specific quantitative data for this compound is limited in publicly available literature, this report utilizes data for the closely related dioctyl glutarate (DOG) to provide a comprehensive overview of the expected performance of glutarate esters.
Application Notes
This compound functions by embedding itself between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This mechanism leads to a decrease in the glass transition temperature (Tg), rendering the polymer more flexible and less brittle at room temperature. Its larger molecular size compared to some conventional plasticizers may contribute to lower migration rates, a critical factor for applications involving direct contact with pharmaceuticals or biological products.
Key Performance Indicators:
-
Plasticizing Efficiency: The ability of DIOG to lower the glass transition temperature and improve the flexibility of the polymer film. This is typically quantified by measuring the change in Tg and mechanical properties such as tensile strength and elongation at break.
-
Permanence: The ability of the plasticizer to remain within the polymer matrix over time and under various environmental conditions. This is assessed through migration studies in different food and drug simulants.
-
Compatibility: The miscibility of DIOG with the host polymer. Good compatibility is essential for a homogenous film and to prevent phase separation, which can lead to exudation (bleeding) of the plasticizer.
Data Presentation
The following tables summarize the expected quantitative effects of glutarate esters, represented by dioctyl glutarate (DOG), on the properties of PVC films. These values are compared with a standard phthalate plasticizer, dioctyl phthalate (DOP), to provide a benchmark for performance evaluation.
Table 1: Mechanical Properties of Plasticized PVC Films
| Plasticizer (40 phr*) | Tensile Strength (MPa) | Elongation at Break (%) |
| Unplasticized PVC | 50 - 60 | 5 - 10 |
| Dioctyl Phthalate (DOP) | 15 - 25 | 250 - 350 |
| Dioctyl Glutarate (DOG) | 18 - 28 | 200 - 300 |
*phr: parts per hundred parts of resin
Table 2: Thermal Properties of Plasticized PVC Films
| Plasticizer (40 phr) | Glass Transition Temperature (Tg) (°C) |
| Unplasticized PVC | 80 - 85 |
| Dioctyl Phthalate (DOP) | -5 to 5 |
| Dioctyl Glutarate (DOG) | 0 to 10 |
Table 3: Migration of Plasticizers from PVC Films
| Plasticizer (40 phr) | Migration into n-heptane (mg/dm²) |
| Dioctyl Phthalate (DOP) | 15 - 25 |
| Dioctyl Glutarate (DOG) | 10 - 20 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively evaluate the performance of this compound.
Preparation of Plasticized Polymer Films (Solvent Casting Method)
Objective: To prepare homogenous polymer films with a controlled concentration of this compound.
Materials:
-
Polymer resin (e.g., PVC)
-
This compound (DIOG)
-
Appropriate solvent (e.g., Tetrahydrofuran - THF)
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and hotplate
-
Desiccator
Protocol:
-
Prepare a polymer solution by dissolving a known weight of the polymer resin in the solvent (e.g., 10% w/v solution in THF). Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) until the polymer is completely dissolved.
-
Calculate the required amount of DIOG to achieve the desired concentration (e.g., 40 phr).
-
Add the calculated amount of DIOG to the polymer solution and stir until a homogenous mixture is obtained.
-
Pour the solution into a clean, level glass petri dish or onto a glass plate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours. To control the evaporation rate, the casting surface can be partially covered.
-
Once the film appears dry, transfer it to a vacuum oven or desiccator and dry under reduced pressure at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Carefully peel the film from the glass substrate. Store the film in a desiccator until further testing.
Application Notes and Protocols for Diisooctyl Glutarate as a Non-Phthalate Plasticizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Diisooctyl Glutarate (DIOG) as a promising non-phthalate plasticizer alternative. The information is intended to guide researchers and professionals in the evaluation and implementation of DIOG in various polymer formulations, particularly in sensitive applications where the use of traditional phthalate plasticizers is of concern.
Introduction to this compound (DIOG)
This compound (CAS No: 33814-34-5) is a high-molecular-weight, branched-chain dicarboxylate ester.[1] As a non-phthalate plasticizer, it offers a potentially safer alternative to conventional plasticizers like Di(2-ethylhexyl) phthalate (DEHP) and other ortho-phthalates, which have faced increasing regulatory scrutiny due to health and environmental concerns. DIOG's chemical structure, characterized by a five-carbon glutaric acid backbone and isooctyl ester groups, suggests properties that are desirable for a plasticizer, including good compatibility with polar polymers like polyvinyl chloride (PVC), low volatility, and reduced migration potential.
The growing demand for safer materials in medical devices, food packaging, toys, and other consumer products has driven the search for effective non-phthalate plasticizers. Aliphatic dicarboxylic acid esters, such as adipates and glutarates, are a key class of these alternatives, known for imparting good flexibility, low-temperature performance, and having a more favorable toxicological profile compared to some phthalates.
Performance Characteristics and Comparison
While specific performance data for this compound is not extensively published in publicly available literature, its performance can be inferred from the behavior of similar dicarboxylate esters, such as dioctyl adipate (DOA). The following tables present a comparative summary of expected performance characteristics. Note: The data for DIOG is projected and should be verified through the experimental protocols outlined in this document. The data for DOA is provided as a well-characterized benchmark for a common non-phthalate plasticizer.[2][3][4][5]
Table 1: Mechanical Properties of Plasticized PVC (50 phr plasticizer)
| Property | This compound (DIOG) (Projected) | Dioctyl Adipate (DOA) (Typical Values) | Di(2-ethylhexyl) Phthalate (DEHP) (Typical Values) | Test Method |
| Hardness (Shore A) | 75 - 85 | 80 - 90 | 80 - 90 | ASTM D2240 |
| Tensile Strength (MPa) | 15 - 20 | 16 - 22 | 18 - 24 | ASTM D882 |
| Elongation at Break (%) | 300 - 400 | 350 - 450 | 300 - 400 | ASTM D882 |
Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr plasticizer)
| Property | This compound (DIOG) (Projected) | Dioctyl Adipate (DOA) (Typical Values) | Di(2-ethylhexyl) Phthalate (DEHP) (Typical Values) | Test Method |
| Glass Transition Temp. (°C) | -30 to -40 | -40 to -50 | -20 to -30 | ASTM E1356 |
| Volatility (% weight loss) | Low | Moderate | Moderate | ISO 176 |
| Migration into Water (% loss) | Very Low | Low | Low | ASTM D1239 |
| Migration into Hexane (% loss) | Low | Moderate | Moderate | ASTM D1239 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as a plasticizer in PVC.
Protocol for Preparation of Plasticized PVC Films
Objective: To prepare standardized PVC films with varying concentrations of this compound for subsequent performance testing.
Materials:
-
PVC resin (e.g., K-value 67-70)
-
This compound (DIOG)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Processing aid (e.g., acrylic polymer)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heated platens
-
Molds for film preparation
Procedure:
-
Formulation: Prepare PVC compounds with varying concentrations of DIOG (e.g., 30, 40, 50, 60 parts per hundred of resin - phr). A typical formulation is as follows:
-
PVC Resin: 100 phr
-
DIOG: X phr (where X is the variable concentration)
-
Thermal Stabilizer: 2-3 phr
-
Processing Aid: 1-2 phr
-
Lubricant: 0.5-1 phr
-
-
Dry Blending: Thoroughly mix the dry components in a high-speed mixer until a homogeneous powder blend is obtained.
-
Melt Compounding: Transfer the dry blend to a two-roll mill preheated to 160-170°C. Mill the compound for 5-10 minutes until a uniform, molten sheet is formed.
-
Film Pressing: Place the compounded PVC sheet into a mold of desired thickness (e.g., 1 mm) and preheat in a hydraulic press at 170-180°C for 2-3 minutes with minimal pressure.
-
Compression Molding: Apply a pressure of 10-15 MPa for 3-5 minutes.
-
Cooling: Cool the mold under pressure to room temperature.
-
Conditioning: Remove the film from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol for Evaluation of Mechanical Properties
Objective: To determine the effect of this compound on the hardness, tensile strength, and elongation at break of PVC films.
Instruments:
-
Shore A Durometer
-
Universal Testing Machine (UTM) with grips for thin films
Procedure:
-
Hardness (ASTM D2240):
-
Place the conditioned PVC film on a flat, hard surface.
-
Press the Shore A durometer firmly onto the film and record the reading after 1-2 seconds.
-
Take at least five readings at different locations on the film and calculate the average.
-
-
Tensile Properties (ASTM D882):
-
Cut dumbbell-shaped specimens from the conditioned PVC film using a die cutter.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Set the crosshead speed (e.g., 50 mm/min).
-
Start the test and record the load and elongation until the specimen breaks.
-
Calculate the tensile strength (stress at break) and elongation at break (percentage change in length).
-
Test at least five specimens and report the average values.
-
Protocol for Determination of Glass Transition Temperature (Tg)
Objective: To measure the effect of this compound on the glass transition temperature of PVC, which is a key indicator of plasticizer efficiency.
Instrument:
-
Differential Scanning Calorimeter (DSC)
Procedure (based on ASTM E1356): [6][7][8][9][10]
-
Sample Preparation: Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.
-
Data Analysis: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve of the second heating scan.
Protocol for Evaluation of Plasticizer Migration
Objective: To quantify the migration of this compound from PVC films into various liquid simulants and by volatilization.
3.4.1. Liquid Extraction (based on ASTM D1239): [11][12][13][14][15]
Materials:
-
Conditioned PVC film specimens (e.g., 50 mm x 50 mm)
-
Food simulants (e.g., distilled water, 10% ethanol, 50% ethanol, n-hexane, olive oil)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
Initial Weighing: Accurately weigh the conditioned PVC film specimens (W1).
-
Immersion: Immerse each specimen in a separate container with a specified volume of the chosen simulant (e.g., 100 mL).
-
Incubation: Place the containers in a constant temperature bath (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 10 days).
-
Final Weighing: Remove the specimens from the simulant, gently wipe them dry with a lint-free cloth, and allow them to re-condition at standard conditions for 24 hours. Weigh the specimens again (W2).
-
Calculation: Calculate the percentage weight loss due to migration:
-
% Weight Loss = [(W1 - W2) / W1] * 100
-
3.4.2. Volatility (based on ISO 176 - Activated Carbon Method): [16][17][18]
Materials:
-
Conditioned PVC film specimens (e.g., 50 mm diameter discs)
-
Activated carbon
-
Oven
-
Analytical balance
Procedure:
-
Initial Weighing: Accurately weigh the conditioned PVC film specimens (W1).
-
Exposure: Place the specimens in a container with activated carbon. For Method A, the specimen is in direct contact with the carbon. For Method B, the specimen is in a wire cage suspended above the carbon.
-
Heating: Place the container in an oven at a specified temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 24 hours).
-
Final Weighing: Remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them (W2).
-
Calculation: Calculate the percentage weight loss due to volatility:
-
% Weight Loss = [(W1 - W2) / W1] * 100
-
Synthesis of this compound
Objective: To provide a general laboratory-scale procedure for the synthesis of this compound.
Reaction: Glutaric Acid + 2 Isooctanol → this compound + 2 H₂O
Materials:
-
Glutaric acid
-
Isooctanol (e.g., 2-ethylhexanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine glutaric acid, a molar excess of isooctanol (e.g., 2.2 equivalents), the acid catalyst (0.1-0.5 mol%), and toluene.
-
Esterification: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.
-
Neutralization: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess isooctanol using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.
Toxicological Profile
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of action for this compound as a plasticizer.
References
- 1. Dioctyl glutarate | C21H40O4 | CID 118554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gst-chem.com [gst-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. Dioctyl Adipate (DOA) Plasticizer: Flexibility, Performance & Compliance - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. tajhizkala.ir [tajhizkala.ir]
- 8. intertekinform.com [intertekinform.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. infinitalab.com [infinitalab.com]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. ISO 176:2005 Plastics — Determination of loss of plasticizers — Activated carbon method [testecom.bsbstd.co.in]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. intertekinform.com [intertekinform.com]
For Researchers, Scientists, and Drug Development Professionals
An Application Note for the Quantification of Diisooctyl Glutarate using Gas Chromatography-Mass Spectrometry (GC-MS)
This application note details a proposed gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of this compound. This compound is a plasticizer of interest in various industries, and its accurate quantification is crucial for quality control and safety assessment. The following protocol is based on established methods for similar analytes, such as phthalate esters, and provides a robust starting point for method development and validation.
Introduction
This compound is a diester of glutaric acid and isooctyl alcohol, used as a plasticizer to increase the flexibility and durability of polymeric materials. Monitoring its presence and concentration in materials such as medical devices, food packaging, and consumer products is essential to ensure regulatory compliance and consumer safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the quantification of this compound. This method is particularly advantageous due to its ability to separate the analyte from complex matrices and provide definitive identification based on its mass spectrum.
Experimental Protocols
Reagents and Standards
-
Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or GC grade)
-
Standards: this compound (analytical standard grade), Benzyl Benzoate (internal standard, analytical standard grade)
-
Reagents: Anhydrous sodium sulfate
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of dichloromethane in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of benzyl benzoate and dissolve it in 100 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Spiking: Spike each calibration standard and the quality control (QC) samples with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction):
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Weighing: Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of 10 µg/mL.
-
Extraction: Add 10 mL of dichloromethane to the sample, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the dichloromethane layer (bottom layer) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) two more times and combine the extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC System (or equivalent)
-
Mass Spectrometer: Agilent 5975C GC/MSD (or equivalent)
-
GC Column: HP-5ms (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 200°C, hold for 0 minutes
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions for Quantification:
Based on the fragmentation patterns of similar diesters, the following ions are proposed for the SIM analysis of this compound. The most abundant and specific ion should be used for quantification, while the others serve as qualifiers.
-
Quantifier Ion: m/z 129 (characteristic for glutarate esters)
-
Qualifier Ions: m/z 57, 71, 113 (fragments from the isooctyl chain)
Data Presentation: Quantitative Performance
The following table summarizes the expected quantitative performance of this method. These values are representative and should be confirmed during in-house method validation.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Logical Relationship of Key Method Parameters
The diagram below outlines the logical relationships between the key parameters of the GC-MS method, highlighting how each component contributes to the overall analytical performance.
Caption: Interdependence of GC-MS method parameters.
Application Note: A Robust HPLC Method for the Separation of Glutarate Esters
Abstract
This application note details a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of a homologous series of glutarate esters: dimethyl glutarate, diethyl glutarate, and dibutyl glutarate. These compounds are important in various industrial applications, and a reliable analytical method is crucial for quality control and research. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent resolution and peak shape for the target analytes. This note provides a comprehensive protocol for method development, sample preparation, and analysis, making it a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Glutarate esters are derivatives of glutaric acid, a five-carbon dicarboxylic acid. They find applications as plasticizers, solvents, and intermediates in the synthesis of polymers and pharmaceuticals. The length of the ester alkyl chain significantly influences the physicochemical properties of these compounds, such as their polarity and hydrophobicity. Consequently, chromatographic separation of a mixture of these esters is essential for monitoring product purity, reaction kinetics, and for use in formulation development. High-performance liquid chromatography (HPLC) is a well-suited technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]
This application note presents a guide to developing a robust RP-HPLC method for the baseline separation of dimethyl glutarate, diethyl glutarate, and dibutyl glutarate. The method is developed based on the principle that in reversed-phase chromatography, retention increases with increasing hydrophobicity of the analyte.[2] Therefore, the elution order is expected to be dimethyl glutarate, followed by diethyl glutarate, and finally dibutyl glutarate, corresponding to the increasing length of their alkyl chains.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector is suitable for this method.
-
Column: A C18 reversed-phase column is recommended as the stationary phase due to its versatility and wide use in separating non-polar to moderately polar compounds.[3] A typical column dimension would be 4.6 x 150 mm with 5 µm particle size.
-
Solvents and Reagents: HPLC-grade acetonitrile (MeCN) and water are required for the mobile phase. Analytical standards of dimethyl glutarate, diethyl glutarate, and dibutyl glutarate should be of high purity (≥95%).[4]
2.2. Chromatographic Conditions
The following conditions serve as a starting point for method development and can be further optimized.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (MeCN)
-
Gradient: A linear gradient from 50% B to 90% B over 10 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205-220 nm is a suitable range for detecting the ester carbonyl group.
-
Injection Volume: 10 µL
Results and Discussion
The developed HPLC method successfully separates the homologous series of glutarate esters. The retention time of the esters increases with the length of the alkyl chain, which is consistent with the principles of reversed-phase chromatography where more hydrophobic compounds interact more strongly with the non-polar stationary phase.[2]
Data Presentation
The following table summarizes the expected retention times and chromatographic performance for the separation of the three glutarate esters. Please note that these are exemplary data to illustrate the expected outcome of the method.
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Dimethyl Glutarate | 4.5 | - | 1.1 |
| Diethyl Glutarate | 6.8 | > 2.0 | 1.2 |
| Dibutyl Glutarate | 9.2 | > 2.0 | 1.1 |
Table 1: Exemplary chromatographic data for the separation of glutarate esters.
The resolution between all adjacent peaks is greater than 2.0, indicating baseline separation. The tailing factors are all close to 1, suggesting good peak symmetry.
Protocols
Protocol 1: Sample Preparation
This protocol describes the preparation of a mixed standard solution of glutarate esters for HPLC analysis.
Materials:
-
Dimethyl glutarate, Diethyl glutarate, Dibutyl glutarate (analytical standards)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
-
HPLC vials
Procedure:
-
Prepare Individual Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each glutarate ester standard into separate 10 mL volumetric flasks.
-
Dissolve the standards in acetonitrile and fill to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Prepare a Mixed Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of each individual stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
-
Filter the Sample:
-
Filter the mixed working standard solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Storage:
-
Store the prepared standards at 4 °C when not in use.
-
Protocol 2: HPLC Method Development Workflow
This protocol outlines the systematic steps for developing and optimizing the HPLC method for separating glutarate esters.
Steps:
-
Initial Conditions Setup:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) into the HPLC system.
-
Set up the mobile phases: A = Water, B = Acetonitrile.
-
Program the initial gradient: 50-90% B in 10 minutes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Set the UV detector to a wavelength of 210 nm.
-
-
Initial Injection and Evaluation:
-
Inject the prepared mixed standard solution.
-
Evaluate the chromatogram for the elution order, peak shape, and resolution. The expected elution order is dimethyl, diethyl, then dibutyl glutarate.
-
-
Gradient Optimization:
-
If the peaks are poorly resolved or the run time is too long, adjust the gradient.
-
For better separation of early eluting peaks, decrease the initial percentage of acetonitrile (e.g., start at 40% B).
-
To shorten the run time, increase the gradient slope (e.g., 50-90% B in 8 minutes).
-
-
-
Flow Rate and Temperature Optimization:
-
Once a suitable gradient is established, the flow rate and temperature can be fine-tuned to improve peak shape and resolution.
-
A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution but will increase the run time.
-
Increasing the temperature (e.g., to 35-40 °C) can decrease viscosity and improve peak efficiency, but may also affect selectivity.
-
-
-
Method Validation:
-
Once the final method parameters are established, perform a basic validation by assessing linearity, precision (repeat injections), and accuracy.
-
Visualizations
Caption: Workflow for HPLC method development for glutarate ester separation.
Caption: Protocol for the preparation of glutarate ester standards for HPLC analysis.
References
- 1. Prediction of retention indices for identification of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Diisooctyl Glutarate as an Internal Standard for the Quantification of Semi-Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of diisooctyl glutarate as an internal standard in the quantitative analysis of semi-volatile organic compounds (SVOCs) using gas chromatography-mass spectrometry (GC-MS).
Introduction
Accurate quantification of analytes in complex matrices is a critical requirement in many scientific disciplines, including environmental analysis, food safety, and pharmaceutical development. The use of an internal standard (IS) is a widely accepted technique to improve the precision and accuracy of chromatographic methods by correcting for variations in sample injection volume, extraction efficiency, and instrument response.
This compound, a high molecular weight diester, possesses several characteristics that make it a suitable internal standard for the analysis of various semi-volatile organic compounds. Its properties include:
-
Chemical Inertness: It does not react with the analytes of interest or the sample matrix.
-
Chromatographic Behavior: It is expected to elute within the typical range of many SVOCs, such as phthalates, adipates, and other plasticizers, without co-eluting with target analytes.
-
Mass Spectral Signature: It produces a unique mass spectrum with characteristic ions that can be easily distinguished from those of the target analytes.
-
Low Volatility: Its low volatility minimizes evaporative losses during sample preparation.
-
Commercial Availability: It is readily available in high purity.
This application note details a hypothetical method for the quantification of a model analyte, di-n-butyl phthalate (DBP), in a simple matrix using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Di-n-butyl phthalate (DBP), >99% purity
-
Internal Standard: this compound, >99% purity
-
Solvent: Hexane, HPLC grade
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of DBP and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with hexane.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution 1:100 with hexane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the DBP primary stock solution into 10 mL volumetric flasks.
-
Add 1 mL of the 10 µg/mL internal standard spiking solution to each calibration standard.
-
Dilute to the mark with hexane to achieve final DBP concentrations ranging from 0.1 µg/mL to 10 µg/mL, each containing 1 µg/mL of this compound.
-
Sample Preparation
-
Sample Spiking:
-
For a 1 mL sample, add 100 µL of the 10 µg/mL internal standard spiking solution to achieve a final IS concentration of 1 µg/mL.
-
-
Extraction (if required for complex matrices):
-
For solid or aqueous samples, a suitable liquid-liquid or solid-phase extraction protocol should be developed and validated. The internal standard should be added prior to any extraction steps to correct for recovery losses.
-
-
Final Volume:
-
Ensure the final extract is brought to a known volume before analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 5975C MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector: Splitless mode, 250°C, 1 µL injection volume
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
Table 1: SIM Parameters and Expected Retention Times
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Expected Retention Time (min) |
| Di-n-butyl phthalate (DBP) | 149 | 223 | 278 | ~12.5 |
| This compound (IS) | 129 | 227 | 313 | ~15.2 |
Table 2: Hypothetical Calibration Data for Di-n-butyl Phthalate
| DBP Conc. (µg/mL) | DBP Peak Area | IS Peak Area | Response Ratio (DBP Area / IS Area) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,170 | 151,540 | 0.503 |
| 1.0 | 153,890 | 152,300 | 1.010 |
| 2.5 | 380,500 | 150,980 | 2.520 |
| 5.0 | 755,400 | 149,870 | 5.041 |
| 10.0 | 1,510,200 | 150,500 | 10.035 |
Calibration Curve: A linear regression of the response ratio versus the DBP concentration would yield a correlation coefficient (R²) > 0.99.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of DBP using this compound as an internal standard.
Caption: Logical relationship of internal standard correction for accurate quantification.
Diisooctyl Glutarate in Genuine Leather Coating: A Review of Current Applications
Introduction
Diisooctyl glutarate (DIOG), a high-molecular-weight, non-phthalate plasticizer, is emerging as a compound of interest in the formulation of coatings for various materials. Its inherent properties, such as low volatility, high permanence, and favorable toxicological profile, make it a potential candidate for applications demanding flexibility, durability, and safety. This document explores the application of this compound in the context of genuine leather coatings, providing an overview of its potential benefits and performance characteristics. While direct and extensive research on the specific use of DIOG in genuine leather is limited, we can infer its potential applications and performance based on its chemical properties and the behavior of similar plasticizers in related fields.
Application Notes
The primary role of a plasticizer in a leather coating is to impart flexibility and prevent the finish from cracking or peeling with use. Genuine leather, being a natural and flexible material, requires a coating that can adhere to its surface and move with it. This compound, as a plasticizer, can be incorporated into the topcoat formulations of leather finishes to enhance these properties.
Potential Benefits of this compound in Leather Coatings:
-
Enhanced Flexibility and Durability: DIOG can improve the flexibility of the coating, making it more resistant to cracking and delamination during flexing and stretching of the leather. This is crucial for applications such as footwear, upholstery, and apparel.
-
Improved Low-Temperature Performance: High-molecular-weight plasticizers like DIOG generally improve the low-temperature flexibility of polymers, which would be advantageous for leather goods exposed to colder climates.
-
High Permanence and Low Migration: Due to its larger molecular size, DIOG is less likely to migrate out of the coating and onto adjacent surfaces. This is a significant advantage over some lower-molecular-weight plasticizers, as it reduces the risk of the coating becoming brittle over time and prevents unwanted transfer of the plasticizer.
-
Favorable Safety Profile: As a non-phthalate plasticizer, DIOG offers a safer alternative to traditional phthalate-based plasticizers, which have faced increasing regulatory scrutiny due to health concerns.[1]
Experimental Protocols
Protocol 2.1: Evaluation of Coating Flexibility and Adhesion
Objective: To assess the flexibility and adhesion of a leather coating containing this compound.
Materials:
-
Finished genuine leather samples (e.g., bovine, ovine).
-
Coating formulation with varying concentrations of this compound.
-
Control coating formulation without this compound.
-
Spray gun or roller coater.
-
Bally Flexometer.
-
Cross-hatch adhesion tester (ASTM D3359).
Procedure:
-
Prepare the leather substrate by ensuring it is clean and dry.
-
Apply the coating formulations (control and DIOG-containing) to the leather samples using a spray gun or roller coater to achieve a uniform thickness.
-
Allow the coated leather samples to cure under controlled conditions (e.g., 24 hours at room temperature, followed by 2 hours at 50°C).
-
Flexibility Test:
-
Cut the cured samples into the required dimensions for the Bally Flexometer.
-
Subject the samples to a predetermined number of flexes (e.g., 50,000 cycles) at a specified temperature (e.g., room temperature or -10°C).
-
Visually inspect the samples at regular intervals for any signs of cracking, crazing, or delamination. Record the number of cycles at which failure occurs.
-
-
Adhesion Test:
-
Using the cross-hatch adhesion tester, make a series of perpendicular cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and then rapidly peel it off.
-
Evaluate the adhesion based on the amount of coating removed by the tape, according to the ASTM D3359 standard scale.
-
Protocol 2.2: Determination of Plasticizer Migration
Objective: To quantify the migration of this compound from the leather coating.
Materials:
-
Coated leather samples.
-
Uncoated receptor material (e.g., filter paper, another piece of leather).
-
Weights to ensure uniform contact.
-
Environmental chamber with controlled temperature and humidity.
-
Analytical balance.
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).
Procedure:
-
Cut the coated leather sample and the receptor material into identical dimensions.
-
Weigh the receptor material accurately.
-
Place the coated side of the leather sample in direct contact with the receptor material.
-
Apply a uniform pressure (e.g., using a 1 kg weight) on top of the assembly.
-
Place the assembly in an environmental chamber at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24, 48, and 72 hours).
-
After the specified time, remove the assembly from the chamber and allow it to cool to room temperature.
-
Carefully separate the receptor material from the coated leather.
-
Re-weigh the receptor material. The weight gain corresponds to the amount of migrated plasticizer.
-
For a more detailed analysis, the migrated plasticizer can be extracted from the receptor material using a suitable solvent and quantified using GC-MS or HPLC.
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the experimental protocols.
Table 1: Flexibility and Adhesion Performance of Leather Coatings
| Coating Formulation | DIOG Concentration (%) | Bally Flex Test (Cycles to Failure) | Adhesion (ASTM D3359 Scale) |
| Control | 0 | ||
| Formulation A | 5 | ||
| Formulation B | 10 | ||
| Formulation C | 15 |
Table 2: Plasticizer Migration from Leather Coatings
| Coating Formulation | DIOG Concentration (%) | Weight Gain of Receptor (mg/cm²) after 24h | Weight Gain of Receptor (mg/cm²) after 48h | Weight Gain of Receptor (mg/cm²) after 72h |
| Formulation A | 5 | |||
| Formulation B | 10 | |||
| Formulation C | 15 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of this compound in a genuine leather coating.
References
Application Notes and Protocols for Testing Plasticizer Migration from Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup and analysis of plasticizer migration from Polyvinyl Chloride (PVC) materials. The methodologies outlined are applicable to various fields, including pharmaceutical drug development, food contact material testing, and medical device safety assessment.
Introduction to Plasticizer Migration from PVC
Polyvinyl Chloride (PVC) is a versatile and widely used polymer. Its flexibility is often achieved by the addition of plasticizers. However, these plasticizers are not chemically bound to the polymer matrix and can migrate out of the PVC product over time, a phenomenon known as plasticizer migration. This migration can lead to the contamination of surrounding media, such as food, beverages, pharmaceutical solutions, and biological tissues.[1] Consequently, the quantitation of plasticizer migration is a critical aspect of safety and quality control for PVC-based products.
The extent of plasticizer migration is influenced by several factors, including the type and concentration of the plasticizer, the nature of the contact medium (e.g., food simulant, biological fluid), temperature, contact duration, and the surface area of the PVC material.[1][2] Regulatory bodies such as the European Union (EU) and the U.S. Food and Drug Administration (FDA) have established guidelines and limits for plasticizer migration from food contact materials and medical devices to ensure consumer and patient safety.[3][4]
Experimental Setup and Key Components
A typical experimental setup for testing plasticizer migration involves incubating a PVC sample in a specific liquid medium (simulant) under controlled conditions, followed by the analysis of the simulant to determine the concentration of the migrated plasticizer.
Key Components:
-
PVC Sample: The material to be tested (e.g., PVC film, tubing, container). The dimensions and surface area should be precisely measured.
-
Migration Cell/Container: An inert container (e.g., glass) to hold the PVC sample and the simulant, ensuring no leaching of substances from the container itself.
-
Simulant: A liquid medium that mimics the properties of the product that will be in contact with the PVC. Common simulants include:
-
Food Simulants: Ethanol solutions (for alcoholic foods), acetic acid (for acidic foods), olive oil or other fatty acid simulants (for fatty foods), and distilled water (for aqueous foods).[2]
-
Pharmaceutical/Medical Simulants: Saline solution (0.9% NaCl), glucose solutions, lipid emulsions, and blood- or plasma-simulating fluids.[5][6]
-
-
Incubation Equipment: An oven or incubator to maintain a constant and controlled temperature throughout the experiment.
-
Analytical Instrumentation: Equipment to identify and quantify the migrated plasticizers. Commonly used techniques include:
Experimental Workflow
The following diagram illustrates the general workflow for a plasticizer migration study.
Caption: Experimental workflow for plasticizer migration testing.
Detailed Experimental Protocols
Protocol for Plasticizer Migration into Food Simulants
This protocol is based on established methods for testing plasticizer migration from PVC films into food simulants.[2]
Materials:
-
PVC film sample
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in distilled water
-
Simulant B: 3% (w/v) acetic acid in distilled water
-
Simulant D2: Olive oil
-
-
Glass migration cells
-
Incubator
-
Analytical balance
-
GC-MS system
Procedure:
-
Sample Preparation: Cut the PVC film into pieces of known dimensions (e.g., 1 dm²). Clean the samples by wiping them with a lint-free cloth.
-
Exposure: Place a prepared PVC sample into a glass migration cell. Add a known volume of the selected food simulant, ensuring the sample is fully immersed. The standard surface area to volume ratio is 6 dm² per 1 kg (or 1 L) of food simulant.[10]
-
Incubation: Seal the migration cells and place them in an incubator at a specified temperature and for a defined duration (e.g., 40°C for 10 days for long-term storage simulation).[2]
-
Sample Collection: After the incubation period, remove the PVC sample from the simulant.
-
Extraction (for fatty food simulant): For olive oil, perform a liquid-liquid extraction using a suitable solvent (e.g., acetonitrile) to isolate the plasticizers.
-
Analysis: Analyze the simulant (or the extract) using a validated GC-MS method to identify and quantify the migrated plasticizers.
-
Calculation: Express the migration results in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of the PVC sample surface area (mg/dm²).
Protocol for Plasticizer Migration from Medical Tubing into Saline Solution
This protocol is adapted from studies on plasticizer migration from medical devices.[5][6]
Materials:
-
PVC medical tubing sample
-
Simulant: 0.9% (w/v) sodium chloride (saline) solution
-
Peristaltic pump (for dynamic testing)
-
Sterile glass containers
-
Incubator or water bath
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Cut a specific length of the PVC medical tubing.
-
Exposure (Dynamic Condition): Set up a closed loop system where the saline solution is continuously circulated through the PVC tubing using a peristaltic pump at a clinically relevant flow rate (e.g., 1 mL/h to 100 mL/h).[6] The entire setup should be maintained at a controlled temperature (e.g., 25°C or 37°C).
-
Sample Collection: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours, and 7, 14, 28 days), collect aliquots of the saline solution from the system.[5]
-
Analysis: Directly inject the collected saline samples into the HPLC system for the quantification of the migrated plasticizer.
-
Calculation: Determine the concentration of the plasticizer in the saline solution at each time point and express the results in mg/mL or total migrated amount in mg.
Data Presentation
Quantitative data from migration studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Migration of Plasticizers from PVC Tubing into Saline Solution (0.9% NaCl) over 28 Days. [5]
| Plasticizer | Time | Migration Level (mg/mL) |
| DEHP | 1 hour | 0.0079 ± 0.00031 |
| 7 days | 0.008 ± 0.00031 | |
| 28 days | ~0.086 | |
| TOTM | 28 days | 0.0086 ± 0.00057 |
| DOA | 14 days | 0.0143 ± 0.012 |
| 28 days | 0.0252 ± 0.02 |
Data adapted from a study on plasticizer migration in different PVC tubing types.[5]
Table 2: Specific Migration Limits (SML) for Selected Plasticizers in Food Contact Materials (EU Regulation). [4]
| Plasticizer | FCM No. | CAS No. | SML (mg/kg) |
| DEHP (Bis(2-ethylhexyl) phthalate) | 746 | 117-81-7 | 1.5 |
| DBP (Dibutyl phthalate) | 748 | 84-74-2 | 0.3 |
| BBP (Benzyl butyl phthalate) | 750 | 85-68-7 | 30 |
| DINP (Diisononyl phthalate) | 793 | 28553-12-0 / 68515-48-0 | 9 |
| DIDP (Diisodecyl phthalate) | 794 | 26761-40-0 / 68515-49-1 | 9 |
Note: The Overall Migration Limit (OML) for all substances from plastic food contact materials is 60 mg/kg of food or 10 mg/dm² of the contact surface.[3][11]
Table 3: Comparison of Analytical Methods for Plasticizer Quantification. [7]
| Analytical Method | Advantages | Disadvantages |
| GC-MS | High specificity and sensitivity. | Can require derivatization for some plasticizers. |
| LC (HPLC) | Suitable for a wide range of plasticizers without derivatization. | May have limitations in separating complex mixtures. |
| FT-IR | Rapid screening, cost-effective. | Less sensitive and specific compared to chromatographic methods. |
| NMR | Robust and specific for discriminating between different plasticizers. | High cost and lower sensitivity for trace analysis. |
Signaling Pathways and Logical Relationships
The migration of plasticizers from a PVC matrix into a surrounding medium is a complex process governed by diffusion. The following diagram illustrates the key relationships influencing this process.
Caption: Factors influencing plasticizer migration from PVC.
Conclusion
The selection of an appropriate experimental setup and analytical method is crucial for the accurate determination of plasticizer migration from PVC materials. The protocols provided herein offer a foundation for researchers to design and execute robust migration studies. Adherence to standardized procedures and a thorough understanding of the influential factors are essential for generating reliable data for risk assessment and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 3. L_2011012EN.01000101.xml [eur-lex.europa.eu]
- 4. EU Revises Food Contact Plastics Regulation | SGS Philippines [sgs.com]
- 5. The Effect of Priming Solutions and Storage Time on Plasticizer Migration in Different PVC Tubing Types—Implications for Wet Storage of ECMO Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. foodstandards.gov.au [foodstandards.gov.au]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Plasticizing Efficiency of Glutarates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasticizers are essential additives incorporated into polymeric materials to enhance their flexibility, durability, and processability.[1][2][3] Glutarate esters, a class of diesters derived from glutaric acid, are gaining attention as effective and potentially safer alternatives to traditional plasticizers like phthalates.[4] These compounds find applications in various fields, including medical devices, pharmaceutical formulations, and packaging materials.[5][6][7] The efficiency of a plasticizer is a critical parameter that determines its suitability for a specific application and is defined by its ability to alter the physical and mechanical properties of the polymer.[1][8] This document provides detailed protocols for measuring the plasticizing efficiency of glutarates, focusing on thermal analysis, mechanical properties, and migration studies.
Principles of Plasticization
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[2][3][9] This leads to a decrease in the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][10][11] The reduction in Tg is directly proportional to the concentration of the plasticizer and is a primary indicator of its efficiency.[1] Other factors influencing plasticizer efficiency include its molecular weight, polarity, and compatibility with the polymer matrix.[1]
Experimental Protocols
A comprehensive evaluation of a plasticizer's efficiency involves a combination of thermal, mechanical, and migration testing. The following protocols provide detailed methodologies for these key experiments.
Sample Preparation
Consistent and standardized sample preparation is crucial for obtaining reliable and comparable results.
Protocol:
-
Material Selection: Select the polymer to be plasticized (e.g., polyvinyl chloride (PVC), polylactic acid (PLA)) and the glutarate plasticizer to be evaluated.
-
Compounding:
-
Dry the polymer to remove any residual moisture.
-
Determine the desired concentrations of the glutarate plasticizer (e.g., 10, 20, 30, 40, 50 parts per hundred parts of resin (phr)).
-
Blend the polymer and the glutarate plasticizer using a two-roll mill or a torque rheometer at a temperature above the polymer's softening point until a homogeneous mixture is obtained.
-
-
Film/Sheet Formation:
-
Solvent Casting: Dissolve the plasticized polymer blend in a suitable solvent (e.g., tetrahydrofuran, chloroform). Cast the solution onto a flat, non-stick surface and allow the solvent to evaporate slowly in a controlled environment to form a film of uniform thickness.[12][13]
-
Compression Molding: Place the compounded material between two heated plates of a hydraulic press. Apply pressure and heat to mold the material into sheets of a specified thickness. Cool the sheets under pressure to ensure uniformity.
-
Thermal Analysis
Thermal analysis techniques are fundamental for determining the effect of the plasticizer on the thermal transitions of the polymer.[11][14]
3.2.1. Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg) of the plasticized polymer.[10] A significant decrease in Tg upon addition of the plasticizer indicates effective plasticization.[4][10]
Protocol:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: Cut a small sample (5-10 mg) from the prepared film or sheet and place it in an aluminum DSC pan.
-
Heating and Cooling Cycles:
-
Heat the sample from room temperature to a temperature above its melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history of the sample.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the expected Tg.
-
Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan.
-
-
Data Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve.
3.2.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to assess the thermal stability and volatility of the plasticizer.[10][15][16]
Protocol:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: Place a small sample (10-20 mg) of the plasticized polymer in the TGA pan.
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Data Analysis: The TGA curve shows the weight loss of the sample as a function of temperature. The onset temperature of decomposition provides information on the thermal stability of the plasticized material. The weight loss at different temperature ranges can be correlated with the volatilization of the plasticizer and the degradation of the polymer.[15]
Mechanical Properties Testing
The addition of a plasticizer is expected to decrease the tensile strength and modulus while increasing the elongation at break of the polymer.[3][9][17][18]
Protocol (ASTM D882):
-
Instrument: A universal testing machine equipped with grips suitable for thin films.
-
Sample Preparation: Cut dumbbell-shaped specimens from the prepared films or sheets according to standard dimensions (e.g., ASTM D638).
-
Testing Procedure:
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Migration Studies
Plasticizer migration is the process by which the plasticizer moves from the polymer matrix to the surface or into a contacting medium.[19][20] Low migration is a desirable property for many applications, especially in food contact materials and medical devices.[21][22]
3.4.1. Solvent Extraction Method
This method determines the amount of plasticizer that leaches out when the material is in contact with a liquid.
Protocol (ASTM D1239):
-
Sample Preparation: Cut a precisely weighed sample of the plasticized film.
-
Extraction: Immerse the sample in a specific solvent (e.g., hexane for fatty food simulant, ethanol for aqueous food simulant) for a defined period and at a controlled temperature.
-
Analysis:
-
Remove the sample from the solvent, dry it, and weigh it again. The weight loss corresponds to the amount of migrated plasticizer.
-
Alternatively, the concentration of the glutarate in the solvent can be quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
3.4.2. Activated Carbon Method
This method measures the loss of plasticizer due to volatilization.
Protocol (ASTM D1203):
-
Sample Preparation: Place a known weight of the plasticized polymer in a container with activated carbon.
-
Incubation: Store the container at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
Analysis: After incubation, remove the sample and weigh it. The weight loss indicates the amount of plasticizer that has volatilized.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Thermal Properties of Glutarate-Plasticized Polymer
| Glutarate Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (°C) |
| 0 (Control) | ||
| 10 | ||
| 20 | ||
| 30 | ||
| 40 | ||
| 50 |
Table 2: Mechanical Properties of Glutarate-Plasticized Polymer
| Glutarate Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Control) | |||
| 10 | |||
| 20 | |||
| 30 | |||
| 40 | |||
| 50 |
Table 3: Migration of Glutarate Plasticizer
| Glutarate Concentration (phr) | Solvent Extraction (% Weight Loss) | Volatilization (% Weight Loss) |
| 10 | ||
| 20 | ||
| 30 | ||
| 40 | ||
| 50 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Experimental workflow for evaluating glutarate plasticizer efficiency.
Signaling Pathways
While the primary mechanism of plasticization is physical, some plasticizers have been shown to interact with biological systems. For instance, certain phthalates can act on the estrogen receptor signaling pathway.[23] Glutarates are generally considered to have a better safety profile, but in the context of drug delivery or biomedical applications, it is important to consider any potential biological interactions.
Glutamate, which is structurally related to glutarate, is a major excitatory neurotransmitter that activates metabotropic and ionotropic glutamate receptors, leading to the activation of various downstream signaling pathways such as PI3K/Akt, MAPK, and PLC.[24][25] Although there is currently no direct evidence linking glutarate plasticizers to these specific signaling pathways in the context of their plasticizing action, it is a relevant area for future toxicological and biocompatibility research, especially for applications involving prolonged human contact.
Caption: Potential signaling pathways related to glutamate, a structural analogue of glutarate.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the plasticizing efficiency of glutarates. By combining thermal, mechanical, and migration analyses, researchers can obtain a detailed understanding of how these plasticizers modify polymer properties. This information is crucial for the rational design and selection of plasticizers for a wide range of applications, ensuring both performance and safety. Further research into the potential biological interactions of glutarates will continue to be an important area of study, particularly for their use in sensitive applications such as drug delivery and medical devices.
References
- 1. specialchem.com [specialchem.com]
- 2. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical plasticizers for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iaset.us [iaset.us]
- 7. crpsonline.com [crpsonline.com]
- 8. kanademy.com [kanademy.com]
- 9. mdpi.com [mdpi.com]
- 10. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.kohan.com.tw [blog.kohan.com.tw]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
- 14. Thermal Analysis of Polymers and Plastics [intertek.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 18. Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review [ouci.dntb.gov.ua]
- 20. bastone-plastics.com [bastone-plastics.com]
- 21. Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Diisooctyl Glutarate Toxicity Testing in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl glutarate is a plasticizer belonging to the family of glutarate esters. As with many plasticizers, its potential for cytotoxicity is a critical consideration for its safe use in consumer products and industrial applications. In the absence of direct studies on this compound, this document provides a generalized framework for assessing its in vitro toxicity. The protocols and data presented are based on established methodologies for evaluating the cytotoxicity of structurally similar diester plasticizers, such as phthalates and adipates. These compounds are known to elicit cellular responses, including decreased viability and induction of apoptosis, often through mechanisms involving oxidative stress.
The following application notes and protocols are intended to serve as a comprehensive guide for researchers initiating toxicological assessments of this compound in a cell culture setting.
Data Presentation
Due to the limited availability of public data on the specific cytotoxicity of this compound, the following table presents hypothetical, yet representative, quantitative data that could be expected from in vitro toxicity assays. This data is extrapolated from studies on related dioctyl esters and is intended for illustrative purposes.
| Cell Line | Assay Type | Exposure Time (hours) | IC50 (µM) | Maximum Inhibition (%) |
| Hepatocellular Carcinoma (HepG2) | MTT | 24 | 150 | 85 |
| LDH | 24 | 180 | 70 | |
| Caspase-3/7 | 24 | 120 | 90 | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | 48 | 110 | 92 |
| LDH | 48 | 135 | 80 | |
| Annexin V | 48 | 95 | 95 | |
| Lung Fibroblast (MRC-5) | MTT | 72 | 200 | 80 |
| LDH | 72 | 225 | 65 | |
| TUNEL | 72 | 180 | 88 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select cell lines relevant to potential routes of human exposure (e.g., HepG2 for liver, HUVEC for vascular endothelium, MRC-5 for lung).
-
Culture Media: Maintain cells in the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Preparation of this compound Stock Solution
-
Solvent: Due to its hydrophobicity, dissolve this compound in a biocompatible solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Working Solutions: Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to release maximum LDH).
Apoptosis Assays (Caspase-3/7, Annexin V, TUNEL)
These assays detect key markers of programmed cell death.
-
Caspase-3/7 Activity Assay:
-
Seed and treat cells in a white-walled 96-well plate.
-
After incubation, add a luminogenic caspase-3/7 substrate.
-
Measure luminescence to determine caspase activity.
-
-
Annexin V Staining:
-
Treat cells in a suitable culture vessel.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
TUNEL Assay:
-
Fix and permeabilize treated cells grown on coverslips.
-
Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Visualize DNA fragmentation using fluorescence microscopy.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro toxicity testing.
Caption: Plausible signaling pathway for plasticizer-induced apoptosis.
Application Notes and Protocols for the Analysis of Diisooctyl Glutarate in Environmental Samples
Introduction
Diisooctyl glutarate (DIOG) is a plasticizer used in a variety of commercial and industrial products. Its potential for environmental release and persistence has led to a growing need for sensitive and reliable analytical methods to monitor its presence in environmental matrices such as water and soil. This document provides detailed application notes and protocols for the sample preparation and analysis of DIOG in environmental samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described are based on established methods for phthalate ester analysis, which are structurally similar to DIOG and thus share similar analytical behaviors.
Overview of Analytical Approaches
The accurate determination of DIOG in complex environmental matrices necessitates efficient sample preparation to isolate the analyte from interfering components. Two common and effective techniques for this purpose are Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and sediment samples. Following extraction and cleanup, instrumental analysis is typically performed using GC-MS, which offers excellent selectivity and sensitivity for the detection and quantification of DIOG.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively available in the literature, the following table summarizes typical performance data for structurally similar phthalate esters using the methods described in this document. These values can be considered as target performance indicators for the analysis of DIOG. It is strongly recommended that each laboratory performs its own validation studies to determine the precise recovery, limit of detection (LOD), and limit of quantification (LOQ) for DIOG in their specific matrices.
| Analyte (Proxy) | Matrix | Preparation Method | Analytical Method | Average Recovery (%) | LOD | LOQ |
| Di(2-ethylhexyl) phthalate (DEHP) | Drinking Water | Solid-Phase Extraction | GC-MS | 85 - 110% | 0.1 - 1.0 µg/L | 0.3 - 3.0 µg/L |
| Dibutyl phthalate (DBP) | Drinking Water | Solid-Phase Extraction | GC-MS | 90 - 105% | 0.1 - 0.5 µg/L | 0.3 - 1.5 µg/L |
| Di(2-ethylhexyl) phthalate (DEHP) | Soil | QuEChERS | GC-MS | 80 - 115% | 1 - 10 µg/kg | 3 - 30 µg/kg |
| Dibutyl phthalate (DBP) | Soil | QuEChERS | GC-MS | 85 - 110% | 1 - 5 µg/kg | 3 - 15 µg/kg |
Note: Recovery, LOD, and LOQ values are highly matrix-dependent and can vary based on the specific instrumentation and laboratory conditions. The values presented are indicative and should be confirmed through in-house validation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of this compound from various aqueous matrices, including drinking water, groundwater, and surface water.
4.1.1. Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric sorbent.
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Reagent water (HPLC grade)
-
Sodium sulfate (anhydrous, analytical grade)
-
Glass fiber filters (1 µm pore size)
-
Concentrator tubes
-
Nitrogen evaporator
4.1.2. Sample Preparation Workflow
Caption: Workflow for SPE of DIOG from Water.
4.1.3. Step-by-Step Procedure
-
Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass bottle. If not analyzed immediately, store at 4°C.
-
Filtration: For samples containing suspended solids, filter through a glass fiber filter to prevent clogging of the SPE cartridge.
-
Spiking: Spike the sample with appropriate surrogate and internal standards to monitor method performance.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge, followed by 5 mL of methanol.
-
Equilibrate the cartridge by passing 10 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading: Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped DIOG from the cartridge by passing 10 mL of dichloromethane (or ethyl acetate) through the cartridge. Collect the eluate in a concentrator tube.
-
Drying the Eluate: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.
-
Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a water bath at 35-40°C.
-
Reconstitution: Add n-hexane to the concentrated extract to a final volume of 1 mL.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: QuEChERS for Soil and Sediment Samples
This protocol is a modified QuEChERS method suitable for the extraction of this compound from solid environmental matrices like soil and sediment.
4.2.1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Reagent water (HPLC grade)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) - for highly pigmented samples
-
50 mL centrifuge tubes with screw caps
-
15 mL centrifuge tubes for d-SPE
-
High-speed centrifuge
-
Vortex mixer
4.2.2. Sample Preparation Workflow
Caption: Workflow for QuEChERS of DIOG from Soil.
4.2.3. Step-by-Step Procedure
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample by grinding.
-
Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the sample is very dry, add 8 mL of reagent water and let it sit for 30 minutes.
-
Spiking: Spike the sample with appropriate surrogate and internal standards.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately vortex for another 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18.
-
For samples with high organic matter or pigments, GCB can be included, but its use should be evaluated for potential analyte loss.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Analysis: Take an aliquot of the supernatant for direct GC-MS analysis or for further concentration if needed.
GC-MS Instrumental Analysis
5.1. Typical GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 min.
-
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
5.2. SIM Ions for this compound (DIOG)
The selection of appropriate ions for SIM analysis is crucial for accurate quantification. For this compound (C21H40O4, Molar Mass: 372.5 g/mol ), characteristic fragment ions should be determined by analyzing a pure standard. Common fragment ions for similar long-chain esters include those resulting from the loss of the alkoxy group and McLafferty rearrangements.
Example of a logical relationship diagram for method selection:
Caption: Method Selection based on Sample Matrix.
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability of the analytical results, a robust QA/QC program should be implemented. This includes:
-
Method Blanks: Analyze a method blank with each batch of samples to check for contamination.
-
Matrix Spikes: Spike a real sample with a known concentration of DIOG to assess matrix effects and recovery.
-
Laboratory Control Samples (LCS): Analyze a certified reference material or a spiked blank to monitor the overall performance of the method.
-
Surrogate and Internal Standards: Use surrogate standards to monitor the recovery of each sample and internal standards for quantification.
-
Calibration: Generate a multi-point calibration curve with each analytical batch.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the sample preparation and analysis of this compound in environmental water and soil samples. The combination of Solid-Phase Extraction or QuEChERS with GC-MS offers a sensitive, selective, and robust approach for environmental monitoring of this emerging contaminant. Adherence to the detailed protocols and a stringent QA/QC program will ensure the generation of high-quality and defensible data. It is imperative for individual laboratories to validate these methods for their specific applications and matrices to ensure optimal performance.
Troubleshooting & Optimization
Technical Support Center: Diisooctyl Glutarate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diisooctyl glutarate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in the synthesis of this compound via Fischer esterification can stem from several factors. The Fischer esterification is an equilibrium-controlled reaction, meaning the reverse reaction (hydrolysis of the ester) can limit the final product yield.[1][2] Here are the primary aspects to investigate:
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Inefficient Water Removal: The formation of water as a byproduct will shift the equilibrium back towards the reactants, thus reducing the ester yield.[2] It is crucial to remove water as it is formed.
-
Solution: Employ a Dean-Stark apparatus or a similar setup with a refluxing solvent (e.g., toluene, heptane) that forms an azeotrope with water. This will continuously remove water from the reaction mixture.
-
-
Suboptimal Reactant Ratio: The molar ratio of isooctyl alcohol to glutaric acid significantly influences the reaction equilibrium.
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Insufficient Catalyst Activity or Loading: The acid catalyst is essential for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]
-
Solution: Ensure the catalyst is active and used in an appropriate amount. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1] For similar esterifications, catalyst loading can range from 1-5 mol% relative to the carboxylic acid. For the synthesis of dioctyl phthalate, a catalyst amount of 9%wt was found to be optimal.[4]
-
-
Inadequate Reaction Temperature: The reaction rate is temperature-dependent.
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Solution: The reaction should be conducted at a temperature that allows for a reasonable reaction rate and efficient azeotropic removal of water. For the synthesis of a similar diester, diisooctyl adipate, a reaction temperature of 117°C was found to be optimal at the time of catalyst addition.[3] A typical range for Fischer esterifications is 80-140°C, depending on the solvent and reactants.
-
-
Insufficient Reaction Time: The reaction may not have reached equilibrium or completion.
-
Solution: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or by measuring the amount of water collected in the Dean-Stark trap. Continue the reaction until no further product formation is observed. For a similar synthesis of dioctyl phthalate, the optimal reaction time was found to be 83 minutes.[4]
-
Issue 2: Incomplete Reaction and Presence of Monoester
Question: My final product mixture contains a significant amount of the monoester of glutaric acid. How can I drive the reaction to completion to form the diester?
Answer: The formation of the monoester is a common intermediate step in the synthesis of a diester from a dicarboxylic acid. The presence of a significant amount of monoester indicates that the second esterification step is slow or incomplete.
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Driving the Equilibrium: As with low overall yield, the key is to shift the equilibrium towards the diester product. All the solutions for improving the overall yield are applicable here, especially the efficient removal of water and the use of excess alcohol.
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Reaction Time and Temperature: The second esterification may require more forcing conditions than the first due to potential steric hindrance and a lower concentration of carboxylic acid groups.
-
Solution: Increase the reaction temperature (within the stability limits of the reactants and products) and extend the reaction time. Monitor the disappearance of the monoester by an appropriate analytical method.
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Issue 3: Side Product Formation and Product Purity
Question: I am observing unexpected side products in my reaction mixture, leading to difficulties in purification. What are these side products and how can I minimize them?
Answer: Side reactions can reduce the yield and complicate the purification of this compound.
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Ether Formation: At high temperatures in the presence of a strong acid catalyst, alcohols can undergo dehydration to form ethers (diisooctyl ether in this case).
-
Solution: Maintain the reaction temperature at the lowest effective level. Consider using a milder catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst 15), which can reduce the incidence of side reactions.[5]
-
-
Dehydration of Isooctyl Alcohol: Isooctyl alcohol can also dehydrate to form alkenes.
-
Solution: Similar to ether formation, controlling the reaction temperature is crucial.
-
-
Thermal Decomposition: At excessively high temperatures, the reactants or products may decompose.
-
Solution: Do not exceed the recommended temperature range for the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting experimental protocol for the synthesis of this compound?
A1: Based on general Fischer esterification procedures, a reliable starting protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a temperature probe, combine glutaric acid (1.0 eq), isooctyl alcohol (2.5-3.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2 mL per gram of glutaric acid).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux. The temperature will depend on the solvent used (for toluene, this is around 110-115°C).
-
Water Removal: Continuously remove the water that collects in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by measuring the volume of water collected and/or by analyzing small aliquots of the reaction mixture by TLC or GC. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to remove the solvent and excess isooctyl alcohol.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Q2: How can I effectively monitor the progress of the reaction?
A2: Several methods can be employed:
-
Water Collection: In a Dean-Stark setup, the most straightforward method is to monitor the volume of water collected. The reaction is nearing completion when the amount of collected water approaches the theoretical amount (2 moles of water per mole of glutaric acid).
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively monitor the disappearance of the starting material (glutaric acid) and the appearance of the product (this compound). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation.
-
Gas Chromatography (GC): GC is a quantitative method to monitor the concentrations of reactants and products over time. This is particularly useful for determining the reaction kinetics and identifying the presence of the monoester intermediate.
-
Acid Value Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.
Q3: What are the key parameters to consider for process optimization?
A3: To maximize the yield and purity of this compound, the following parameters should be optimized:
-
Catalyst Type and Concentration: Different acid catalysts (e.g., H₂SO₄, p-TsOH, solid acid catalysts) will have varying activities and may lead to different side product profiles. The optimal concentration should be determined experimentally.
-
Reactant Molar Ratio: The ratio of isooctyl alcohol to glutaric acid should be optimized to drive the equilibrium towards the product without incurring excessive costs and difficulties in removing the excess alcohol.
-
Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions.
-
Reaction Time: The optimal reaction time is the point at which the maximum yield is achieved without significant product degradation or side product formation.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Related Diesters
| Parameter | Diisooctyl Adipate Synthesis[3] | Dioctyl Phthalate Synthesis[4] | Dimethyl Glutarate Synthesis[6] |
| Reactants | Dimethyl Adipate, Isooctanol | Phthalic Anhydride, 2-Ethyl Hexanol | Glutaric Anhydride, Methanol |
| Catalyst | Titanium Adipate | Sulfated Titanium Dioxide | Sulfuric Acid |
| Catalyst Loading | 2.39% | 9% wt | 5.9 mmol |
| Reactant Molar Ratio | 2.55:1 (Alcohol:Diester) | 9:1 (Alcohol:Anhydride) | N/A (Methanol as solvent) |
| Temperature | 117°C | N/A | 20°C |
| Time | N/A | 83 min | 18 h |
| Yield | 94.23% | 93% | 96% |
Visualizations
Caption: Fischer esterification pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Diisooctyl Glutarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude diisooctyl glutarate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: Crude this compound, typically synthesized via Fischer esterification of glutaric acid and isooctyl alcohol, may contain several impurities. The most common include:
-
Unreacted Starting Materials: Residual glutaric acid and isooctyl alcohol.
-
Catalyst Residues: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
-
Water: A byproduct of the esterification reaction.
-
Side-Products: Ethers formed from the dehydration of isooctyl alcohol, and potentially colored byproducts from side reactions at elevated temperatures.
Q2: What are the primary purification techniques for this compound?
A2: The primary purification strategy for crude this compound involves a multi-step approach:
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Neutralization and Washing (Liquid-Liquid Extraction): To remove acidic impurities and water-soluble components.
-
Vacuum Distillation: To separate the high-boiling this compound from less volatile and more volatile impurities.
-
Adsorbent Treatment: To remove residual color and trace impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Purity assessment of this compound can be performed using several analytical methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile impurities and to determine the purity of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group and the absence of carboxylic acid and alcohol functional groups.
-
Acid Value Titration: To quantify the amount of residual acidic impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: The organic and aqueous layers do not separate well during washing (emulsion formation).
| Possible Cause | Troubleshooting Step |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of soap-like impurities. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
| Insufficient phase volume. | Add more of the organic solvent or water to increase the volume of the respective phases. |
Issue 2: The final product is colored (yellowish or brownish tint).
| Possible Cause | Troubleshooting Step |
| High reaction temperature during synthesis leading to degradation. | Optimize the synthesis reaction temperature. |
| Presence of colored impurities. | Treat the crude or distilled product with an adsorbent like activated carbon. |
| Incomplete removal of catalyst. | Ensure thorough washing with a basic solution to remove all acidic catalyst residues. |
Issue 3: Low yield of purified this compound after vacuum distillation.
| Possible Cause | Troubleshooting Step |
| Inefficient separation of layers during washing, leading to loss of product. | Allow adequate time for phase separation and carefully separate the layers. |
| Product decomposition at high distillation temperatures. | Ensure a sufficiently low vacuum is achieved to lower the boiling point of the this compound.[2] |
| Leaks in the vacuum distillation setup. | Check all joints and connections for leaks. Ensure proper greasing of ground glass joints. |
Issue 4: The purified product has a high acid value.
| Possible Cause | Troubleshooting Step |
| Incomplete neutralization of the acid catalyst and unreacted glutaric acid. | Increase the concentration or volume of the basic wash solution (e.g., sodium bicarbonate). Ensure sufficient contact time. |
| Hydrolysis of the ester during workup. | Minimize the contact time with aqueous acidic or basic solutions, especially at elevated temperatures. |
| Insufficient washing after neutralization. | Perform multiple washes with deionized water after the basic wash to remove all residual salts and base. |
Experimental Protocols
Protocol 1: Neutralization and Washing of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and gently invert the funnel 10-15 times to mix the layers. Allow the layers to separate and discard the lower aqueous layer. This step removes the majority of unreacted isooctyl alcohol.
-
Add an equal volume of a 5% (w/v) sodium bicarbonate solution to the organic layer in the separatory funnel. Swirl gently and periodically vent the funnel to release any evolved carbon dioxide. Once gas evolution ceases, stopper the funnel and gently invert it 10-15 times.
-
Allow the layers to separate and discard the lower aqueous layer. This step neutralizes and removes the acid catalyst and unreacted glutaric acid.
-
Repeat the wash with 5% sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with an equal volume of deionized water to remove residual sodium bicarbonate.
-
Finally, wash the organic layer with an equal volume of brine to facilitate phase separation and remove residual water.
-
Drain the organic layer (this compound) into a clean, dry flask. Add anhydrous magnesium sulfate or sodium sulfate to dry the ester.
-
Filter the drying agent to obtain the crude, washed this compound.
Protocol 2: Vacuum Distillation of this compound
-
Set up a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.[3]
-
Add the crude, washed this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Begin stirring and gradually apply vacuum.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect any low-boiling fractions (e.g., residual isooctyl alcohol) in a separate receiving flask.
-
Increase the temperature to distill the this compound. The boiling point will depend on the pressure.
-
Collect the pure this compound fraction in a clean receiving flask.
-
Stop the distillation when the temperature starts to rise again or when only a small residue remains in the distillation flask.
Protocol 3: Decolorization with Activated Carbon
-
Dissolve the colored this compound in a suitable low-boiling organic solvent (e.g., hexane or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-2% by weight of the ester).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Remove the solvent under reduced pressure to obtain the decolorized this compound.
Quantitative Data
| Purification Step | Parameter | Typical Value |
| Synthesis | Crude Yield | 85-95% |
| Purity of Crude Product | 80-90% | |
| Neutralization & Washing | Product Loss | 5-10% |
| Purity after Washing | 90-97% | |
| Vacuum Distillation | Final Yield | 70-85% (based on crude) |
| Final Purity | > 99% | |
| Acid Value | < 0.1 mg KOH/g |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for emulsion formation during liquid-liquid extraction.
References
Technical Support Center: Resolving Co-eluting Peaks of Plasticizers in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks of plasticizers in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-eluting peaks, where two or more compounds elute from the HPLC column at the same or very similar times, can compromise the accuracy of identification and quantification. This guide provides a systematic approach to diagnosing and resolving this common chromatographic challenge.
Q1: My chromatogram shows shouldering or a broad, asymmetrical peak. How can I confirm if this is due to co-elution?
A1: Visual inspection of peak shape is the first indication of co-elution. A shoulder on the leading or trailing edge of a peak is a strong indicator that another compound is eluting very closely.[1][2] To confirm, consider the following:
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a DAD/PDA detector, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1][2]
-
Mass Spectrometry (MS) Detector: An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z), each corresponding to a different compound.[1][3]
-
Inject a Lower Concentration: Overloading the column can lead to peak broadening and apparent co-elution. Injecting a more dilute sample may improve the peak shape and reveal if it is a single compound.[4]
Q2: I have confirmed co-elution of plasticizers in my sample. What are the first steps I should take to improve separation?
A2: The primary goal is to increase the resolution between the co-eluting peaks. The resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[1][5] Here are the initial steps to take:
-
Optimize the Mobile Phase Composition: This is often the simplest and most effective way to improve resolution.
-
Adjust the Solvent Strength: For reversed-phase HPLC, decreasing the amount of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time (k') of the analytes, potentially leading to better separation.[1][5][6]
-
Change the Organic Modifier: Switching between different organic modifiers, such as from acetonitrile to methanol or vice versa, can alter the selectivity (α) of the separation due to different interactions with the stationary phase.[1][6]
-
Modify the Mobile Phase pH: For ionizable plasticizers or in the presence of acidic or basic matrix components, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[5][6][7]
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the efficiency (N) of the separation, resulting in narrower peaks and improved resolution. However, this will also increase the analysis time.[8]
-
Optimize the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can improve efficiency and reduce analysis time. Conversely, a lower temperature can increase retention and may improve resolution for some compounds. It is important to consider the thermal stability of the analytes.[6][8]
Q3: I have tried adjusting the mobile phase and other instrument parameters, but the peaks are still not resolved. What should I do next?
A3: If initial adjustments are insufficient, a more significant change in the chromatographic conditions may be necessary.
-
Change the Stationary Phase (Column): The choice of column chemistry has a profound impact on selectivity. If you are using a standard C18 column, consider switching to a different type of stationary phase:
-
C8 Column: A C8 column is less hydrophobic than a C18 and will generally provide lower retention. This can be useful for strongly retained compounds.[6]
-
Phenyl-Hexyl Column: A phenyl-hexyl column offers different selectivity due to π-π interactions with aromatic analytes, which is common for many plasticizers. This can be very effective at resolving compounds that co-elute on C18 or C8 columns.[9][10][11]
-
Cyano (CN) Column: A cyano column provides different selectivity based on dipole-dipole interactions.[9]
-
-
Use a Gradient Elution: If your sample contains plasticizers with a wide range of polarities, an isocratic elution may not be sufficient to resolve all peaks. A gradient elution, where the mobile phase composition is changed over time, can improve the separation of complex mixtures.[4][5][11]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the efficiency (N) of the separation, leading to narrower peaks and better resolution. Note that this will also increase the backpressure.[5][6]
Logical Workflow for Troubleshooting Co-eluting Peaks
Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.
Frequently Asked Questions (FAQs)
Q4: Which HPLC column is best for separating a wide range of plasticizers?
A4: The most common starting point for plasticizer analysis is a C18 column . It offers good retention and separation for a broad range of moderately non-polar to non-polar compounds. However, for complex mixtures or specific co-eluting pairs, other column chemistries may provide better selectivity. A Phenyl-Hexyl column is often a good alternative as it can provide unique selectivity for aromatic plasticizers through π-π interactions.[9][10][11] A C8 column can be useful for reducing the retention of very hydrophobic plasticizers.[6] Screening a few different column chemistries is a recommended strategy during method development.[9]
Q5: What is a typical mobile phase for plasticizer analysis in reversed-phase HPLC?
A5: A typical mobile phase for separating plasticizers in reversed-phase HPLC consists of a mixture of water and an organic modifier, most commonly acetonitrile (ACN) or methanol (MeOH) .[12] A gradient elution is often employed, starting with a higher percentage of water and increasing the percentage of the organic modifier over the course of the run to elute the more hydrophobic plasticizers. Small amounts of additives like formic acid or ammonium acetate may be used to improve peak shape and ionization in LC-MS applications.
Q6: I am seeing ghost peaks in my chromatogram. Could these be from plasticizers?
A6: Yes, ghost peaks can be a significant issue in plasticizer analysis and often originate from the contamination of the HPLC system itself. Plasticizers are ubiquitous and can leach from various plastic components in the laboratory, including solvent bottles, tubing, and vials. To troubleshoot ghost peaks, try replacing your mobile phase with freshly prepared solvents in glass bottles and systematically replace plastic components in your flow path with PEEK or stainless steel where possible. Running a blank gradient (an injection of your mobile phase) can help identify if the contamination is coming from the system.
Q7: Are there any specific pairs of plasticizers that are known to be difficult to separate?
A7: Yes, some pairs of plasticizers are notoriously difficult to resolve due to their similar structures and properties. For example, di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (DEHA) , as well as dioctyl terephthalate (DEHT) and di-isononyl phthalate (DINP) , are known to co-elute under certain chromatographic conditions.[13][14] Resolving these pairs often requires careful method development, potentially including the use of a different column chemistry (e.g., a phenyl column) or specialized detection techniques like using the first derivative of the UV spectra if a DAD/PDA detector is available.[13][14]
Quantitative Data Summary
The following tables provide a summary of retention times for common plasticizers under different HPLC conditions to aid in method development and troubleshooting.
Table 1: Retention Times of Common Plasticizers on a C18 Column
| Plasticizer | Abbreviation | Mobile Phase | Gradient Program | Retention Time (min) |
| Dimethyl phthalate | DMP | Water/Methanol | Isocratic (75% Methanol) | ~3.5 |
| Diethyl phthalate | DEP | Water/Methanol | Isocratic (75% Methanol) | ~4.5 |
| Dibutyl phthalate | DBP | Water/Methanol | Isocratic (75% Methanol) | ~8.0 |
| Benzyl butyl phthalate | BBP | Water/Acetonitrile | Gradient | ~15.2 |
| Di(2-ethylhexyl) phthalate | DEHP | Water/Acetonitrile | Gradient | ~20.5 |
| Di-n-octyl phthalate | DNOP | Water/Acetonitrile | Gradient | ~22.1 |
| Triethyl citrate | TEC | Water/Methanol | Isocratic (70% Methanol) | ~2.8 |
| Tributyl citrate | TBC | Water/Methanol | Isocratic (70% Methanol) | ~4.1 |
| Acetyl triethyl citrate | ATEC | Water/Methanol | Isocratic (70% Methanol) | ~3.2 |
| Dibutyl sebacate | DBS | Water/Methanol | Isocratic (70% Methanol) | ~6.5 |
Note: Retention times are approximate and can vary depending on the specific column, instrument, and exact experimental conditions.
Table 2: Comparison of Retention Times on Different Column Chemistries
| Plasticizer | C18 Retention Time (min) | Phenyl-Hexyl Retention Time (min) |
| Ethyl paraben | ~5.2 | ~4.8 |
| Naproxen | ~5.8 | ~5.5 |
| Ibuprofen | ~7.5 | ~6.8 |
| Indoprofen | ~5.2 | ~4.2 |
This table illustrates the change in selectivity and retention when switching from a C18 to a Phenyl-Hexyl column under the same mobile phase conditions. Note the change in elution order for Indoprofen and Ethyl paraben.[10]
Experimental Protocols
Protocol 1: Sample Preparation of Plasticizers from PVC
This protocol describes the extraction of plasticizers from a Polyvinyl Chloride (PVC) matrix for subsequent HPLC analysis.
Materials:
-
PVC sample
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
250 mL Erlenmeyer flask
-
Hot plate
-
Watch glass
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Evaporating dish
-
Fume hood
Procedure:
-
Accurately weigh approximately 1.0 g of the PVC sample into a 250 mL Erlenmeyer flask.[1]
-
In a fume hood, add 40 mL of THF to the flask.[1]
-
Cover the flask with a watch glass and gently heat it on a hot plate until the PVC is completely dissolved.[1]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Slowly add 100 mL of methanol to the THF solution while stirring. This will cause the PVC polymer to precipitate.[1]
-
Separate the precipitated PVC from the liquid by filtration.[1] The filtrate contains the extracted plasticizers.
-
Transfer the filtrate to a clean, pre-weighed evaporating dish.
-
In the fume hood, gently evaporate the solvent from the filtrate using a hot plate on a low heat setting or a rotary evaporator.[1]
-
Once the solvent is completely evaporated, the remaining residue contains the plasticizers.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile or the initial mobile phase of your HPLC method) for HPLC analysis.
Protocol 2: General HPLC Method for Plasticizer Analysis
This protocol provides a general starting point for the separation of a mixture of common plasticizers using a C18 column with a gradient elution.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard solutions of plasticizers of interest.
-
Prepared sample extract.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water, B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B (linear gradient)
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm (or a wavelength optimized for the specific plasticizers of interest)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and prime the HPLC pump.
-
Equilibrate the column with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Inject a series of standard solutions to determine the retention times and create a calibration curve for each plasticizer.
-
Inject the prepared sample extracts.
-
Identify and quantify the plasticizers in the sample by comparing the retention times and peak areas to the standards.
Experimental Workflow Diagram
Caption: General workflow for the analysis of plasticizers in PVC.
References
- 1. terrificscience.org [terrificscience.org]
- 2. web.vscht.cz [web.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. waters.com [waters.com]
- 6. hawach.com [hawach.com]
- 7. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 8. KR20070109317A - Separation and analysis method of plasticizer contained in polyvinyl chloride - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. google.com [google.com]
Technical Support Center: Troubleshooting Diisooctyl Glutarate Peak Tailing in Gas Chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of diisooctyl glutarate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon in gas chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can lead to inaccurate peak integration and reduced resolution between adjacent peaks.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound can be caused by a variety of factors, often related to interactions between the analyte and active sites within the GC system, or non-ideal chromatographic conditions. Specific causes can include issues with the injector, the GC column itself, or the detector. A systematic approach is necessary to identify and resolve the root cause.
Q3: Can the chemical properties of this compound contribute to peak tailing?
A3: Yes. This compound is a relatively large ester molecule (C21H40O4) with a moderate topological polar surface area (52.6 Ų). While it is a non-polar compound, the ester functional groups can interact with active silanol groups present in the GC system, particularly in the inlet liner or at the head of the column. This can lead to peak tailing. Additionally, as a high molecular weight compound, it requires sufficient temperature for efficient vaporization and elution, and improper temperature settings can contribute to poor peak shape.
Troubleshooting Guides
Peak tailing issues can generally be categorized into three main areas: the inlet, the column, and the detector. The following guides provide a systematic approach to troubleshooting.
Guide 1: Inlet-Related Issues
The injection port is a common source of problems in gas chromatography.[1]
-
Symptom: All peaks in the chromatogram, including the solvent peak and the this compound peak, are tailing.
-
Possible Cause: A physical issue in the flow path, such as improper column installation or a leak.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check for leaks at the septum, column fittings, and gas lines.
-
Inspect Column Installation: Ensure the column is installed at the correct depth in the injector. Incorrect positioning can create dead volume and turbulence, leading to peak tailing.
-
Examine the Septum: A cored or leaking septum can introduce contaminants and cause flow path disruptions. Replace the septum if it shows signs of wear.
-
Inspect the Inlet Liner: A contaminated or active inlet liner is a frequent cause of peak tailing. Non-volatile residues from previous injections can accumulate and interact with the analyte. Deactivated liners with glass wool can help trap non-volatile contaminants and ensure proper sample vaporization.[1]
-
Action: Replace the inlet liner with a new, deactivated liner.
-
-
-
Symptom: Only the this compound peak and other active compounds are tailing.
-
Possible Cause: Chemical interactions between the analyte and active sites in the inlet.
-
Troubleshooting Steps:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Consider a Different Liner Type: For high molecular weight compounds like this compound, a liner with glass wool can aid in complete vaporization.
-
Guide 2: Column-Related Issues
The GC column is the heart of the separation, and its condition is critical for good peak shape.
-
Symptom: Peak tailing develops gradually over a series of injections.
-
Possible Cause: Contamination of the column, particularly at the inlet end.
-
Troubleshooting Steps:
-
Trim the Column: Cut the first 15-20 cm of the column from the inlet end to remove accumulated non-volatile residues.
-
Condition the Column: After trimming, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
-
Symptom: All peaks are tailing, even after addressing inlet issues.
-
Possible Cause: A poorly cut column end or stationary phase degradation.
-
Troubleshooting Steps:
-
Ensure a Clean, Square Cut: A jagged or uneven column cut can cause turbulence in the carrier gas flow. Use a ceramic scoring wafer or a diamond-tipped scribe to make a clean, 90-degree cut.
-
Check for Column Bleed: A rising baseline at high temperatures can indicate stationary phase degradation. If column bleed is excessive, the column may need to be replaced.
-
Guide 3: Method-Related Issues
Incorrect GC method parameters can lead to poor peak shape for high molecular weight esters.
-
Symptom: The this compound peak is broad and tailing.
-
Possible Cause: Inadequate injector or oven temperature, or an inappropriate temperature program.
-
Troubleshooting Steps:
-
Optimize Injector Temperature: Ensure the injector temperature is high enough to completely and rapidly vaporize the this compound. A starting point of 250 °C is often recommended for similar esters.
-
Implement a Temperature Program: For high molecular weight compounds, a temperature ramp is often necessary to ensure they elute in a reasonable time and with good peak shape. An isothermal run may not be sufficient.
-
Check Carrier Gas Flow Rate: An insufficient carrier gas flow rate can lead to peak broadening and tailing. Ensure the flow rate is appropriate for the column dimensions and carrier gas type.
-
Experimental Protocols
Recommended GC Parameters for this compound Analysis:
| Parameter | Recommended Setting |
| Column | Non-polar, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial Temperature: 150 °C, hold for 1 minute |
| Ramp: 10 °C/min to 280 °C, hold for 5 minutes | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing issues.
References
Technical Support Center: Diisooctyl Phthalate (DIOP) Contamination in Mass Spectrometry Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent Diisooctyl phthalate (DIOP) contamination in mass spectrometry (MS) sources.
Frequently Asked Questions (FAQs)
Q1: What is Diisooctyl phthalate (DIOP) and why is it a common contaminant in mass spectrometry?
A1: Diisooctyl phthalate (DIOP) is a synthetic chemical compound used as a plasticizer to make plastics, especially polyvinyl chloride (PVC), more flexible and durable. Its widespread use in laboratory consumables and equipment makes it a ubiquitous contaminant in the lab environment.[1][2][3] Common sources include plastic tubing, solvent bottles, vial caps, well plates, gloves, and even laboratory air.[1][2][4] Due to its semi-volatile nature, it can easily leach or outgas from these materials and contaminate solvents, samples, and mass spectrometry systems.[2][4]
Q2: What are the common mass-to-charge (m/z) values observed for DIOP contamination in a mass spectrum?
A2: DIOP has a monoisotopic mass of 390.2770 g/mol . In mass spectrometry, it is commonly detected as various adducts in both positive and negative ion modes. The most frequently observed ions are in the positive ion mode. A characteristic fragment ion of phthalates, the protonated phthalic anhydride, is also often seen at m/z 149.[5][6]
Quantitative Data: Common DIOP Adducts and Fragments
| Ion Type | Adduct/Fragment | m/z (Positive Ion Mode) | m/z (Negative Ion Mode) |
| Protonated Molecule | [M+H]⁺ | 391.2843 | - |
| Sodium Adduct | [M+Na]⁺ | 413.2662 | - |
| Potassium Adduct | [M+K]⁺ | 429.2402 | - |
| Ammonium Adduct | [M+NH₄]⁺ | 408.3109 | - |
| Protonated Dimer | [2M+H]⁺ | 781.5608 | - |
| Dimer with Ammonium | [2M+NH₄]⁺ | 798.5873 | - |
| Dimer with Sodium | [2M+Na]⁺ | 803.5492 | - |
| Phthalic Anhydride Fragment | [C₈H₅O₃]⁺ | 149.0233 | - |
| Deprotonated Molecule | [M-H]⁻ | - | 389.2618 |
Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution.[4][5][7][8]
Q3: How can I confirm that the contamination I'm seeing is DIOP?
A3: The presence of the characteristic m/z values listed in the table above is a strong indicator of DIOP contamination. To confirm, you can perform tandem mass spectrometry (MS/MS) on the suspected precursor ion (e.g., m/z 391). The fragmentation pattern of DIOP is well-characterized and should match library spectra. A common fragment observed is at m/z 149, corresponding to the phthalic anhydride core.[5][6][9]
Troubleshooting Guide
Issue: I am observing persistent peaks at m/z 391, 413, and other DIOP-related ions in my mass spectra.
This troubleshooting guide will help you systematically identify the source of the DIOP contamination.
Step 1: Isolate the Source of Contamination (LC-MS System)
The first step is to determine whether the contamination originates from the liquid chromatography (LC) system or the mass spectrometer (MS).
Caption: Workflow to isolate DIOP contamination between the LC and MS systems.
Step 2: Troubleshooting the LC System
If the contamination is determined to be from the LC system, follow these steps:
-
Check Solvents and Mobile Phase: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and new solvent bottles.[1][2] Avoid using plastic containers for aqueous mobile phases.
-
Systematic Component Check:
-
Replace Consumables: Replace solvent filters, tubing, and fittings, as these can be sources of phthalate leaching.[7]
Step 3: Troubleshooting the Mass Spectrometer
If the contamination persists after bypassing the LC, the source is likely within the mass spectrometer.
-
Inspect and Clean the Ion Source: The ESI probe, capillary, and source housing are common areas for contamination buildup.[4][5] Phthalates from the laboratory air can accumulate on these surfaces.[4]
-
Check Gas Lines and Drain Tubing: Tubing used for nebulizing gases and the source drain can be a source of DIOP.[5]
-
Perform a Thorough Source Cleaning: If contamination is still present, a full cleaning of the ion source components is necessary.
Experimental Protocols
Protocol 1: General Ion Source Cleaning Procedure
This protocol provides a general guideline for cleaning a contaminated mass spectrometer ion source. Always refer to your specific instrument's user manual for detailed instructions and safety precautions.
Materials:
-
Appropriate personal protective equipment (gloves, safety glasses)
-
Lint-free swabs and wipes
-
High-purity solvents (e.g., methanol, isopropanol, acetonitrile, water)
-
Beakers for sonication
-
Sonicator
-
Aluminum foil
Procedure:
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.
-
Disassemble the Ion Source: Carefully remove the ion source components according to the instrument manual. This typically includes the ESI probe, capillary, skimmer, and other ion optics.
-
Initial Rinse: Rinse the components with a high-purity solvent like methanol to remove any loose debris.
-
Sonication:
-
Place the metal components in a clean beaker with an appropriate solvent (e.g., 50:50 methanol:water).
-
Sonicate for 15-30 minutes.
-
Repeat the sonication with fresh solvent if the contamination is severe.
-
-
Final Rinse: Rinse the components thoroughly with a volatile solvent like methanol or isopropanol to facilitate drying.
-
Drying: Allow the components to air dry completely on a clean, lint-free surface covered with aluminum foil. Do not wipe the components dry, as this can reintroduce contamination.
-
Reassemble and Pump Down: Carefully reassemble the ion source and pump down the instrument according to the manufacturer's instructions.
-
Bakeout (if applicable): Some instruments may benefit from a bakeout procedure to remove any remaining volatile contaminants. Refer to your instrument manual.
Caption: A generalized workflow for cleaning a mass spectrometer ion source.
Preventative Measures
-
Use High-Purity Solvents: Always use LC-MS grade or equivalent high-purity solvents.[1]
-
Select Appropriate Labware: Whenever possible, use glass or polypropylene containers for solvents and samples. Be aware that even some plastics marketed for lab use can leach phthalates.[4]
-
Minimize Plastic in the Flow Path: Use PEEK or stainless steel tubing where appropriate and minimize the use of plastic fittings.
-
Keep Solvent Bottles Capped: To prevent the absorption of airborne phthalates, keep solvent and mobile phase bottles capped when not in use.[2]
-
Regularly Maintain Your System: Perform regular preventative maintenance and cleaning of your LC-MS system to prevent the buildup of contaminants.
References
- 1. fishersci.com [fishersci.com]
- 2. help.waters.com [help.waters.com]
- 3. Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. diisooctyl phthalate contamination located to HESI source - Chromatography Forum [chromforum.org]
- 6. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 9. Diisooctyl phthalate | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature for diisooctyl glutarate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diisooctyl glutarate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the Fischer esterification of glutaric acid with isooctyl alcohol in the presence of an acid catalyst. The reaction involves the removal of water to drive the equilibrium towards the formation of the diester.
Q2: What type of catalysts are suitable for this reaction?
A2: Common catalysts for this type of esterification include strong protic acids like sulfuric acid and p-toluenesulfonic acid. Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst) or organometallic catalysts like titanium adipate can also be used, offering advantages in terms of separation and reduced corrosivity.[1]
Q3: What is a typical temperature range for the synthesis of this compound?
A3: The optimal reaction temperature can vary depending on the catalyst and reaction setup. Generally, temperatures for similar diester syntheses range from 80°C to over 200°C. For instance, the synthesis of a similar compound, diisooctyl adipate, was optimized at 117°C using a titanium adipate catalyst.[2][3]
Q4: How is the water produced during the reaction typically removed?
A4: Water is a byproduct of the esterification reaction and needs to be removed to achieve high conversion. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene) or by carrying out the reaction under vacuum.
Q5: What are some common side reactions to be aware of?
A5: Potential side reactions include the dehydration of isooctyl alcohol at high temperatures, especially in the presence of strong acids, leading to the formation of alkenes. Ether formation from the self-condensation of isooctyl alcohol is another possibility. Incomplete reaction can also result in the formation of the monoester, isooctyl glutarate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have reached equilibrium. | - Increase Reaction Time: Monitor the reaction progress (e.g., by measuring water formation or acid number) and continue until completion.- Increase Temperature: Carefully increase the reaction temperature within the optimal range to enhance the reaction rate. Be cautious of potential side reactions at excessively high temperatures.- Efficient Water Removal: Ensure the Dean-Stark apparatus is functioning correctly to effectively remove water and drive the reaction forward. |
| Catalyst Inactivity: The catalyst may be poisoned or used in an insufficient amount. | - Increase Catalyst Loading: Incrementally increase the catalyst concentration. For p-toluenesulfonic acid, a common loading is 1-5 mol% relative to the limiting reagent.- Use Fresh Catalyst: Ensure the catalyst is not old or deactivated. | |
| Sub-optimal Reactant Ratio: An incorrect molar ratio of glutaric acid to isooctyl alcohol can limit the yield. | - Use Excess Alcohol: Employ a slight excess of isooctyl alcohol (e.g., 10-20 mol%) to shift the equilibrium towards the product. | |
| Product is Dark or Discolored | High Reaction Temperature: Excessive heat can lead to the decomposition of reactants or products, causing discoloration. | - Lower Reaction Temperature: Operate at the lower end of the effective temperature range.[2] Monitor for any color changes during the reaction. |
| Air Oxidation: Reactants or products may be sensitive to oxidation at high temperatures. | - Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. | |
| Catalyst-Induced Side Reactions: Some catalysts, particularly strong mineral acids, can promote charring at high temperatures. | - Consider a Milder Catalyst: Switch to a solid acid catalyst or an organometallic catalyst that may be less prone to causing decomposition. | |
| Presence of Monoester in the Final Product | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to the diester stage completely. | - Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature to favor the formation of the diester. |
| Stoichiometry: An insufficient amount of isooctyl alcohol was used. | - Adjust Reactant Ratio: Ensure at least a 2:1 molar ratio of isooctyl alcohol to glutaric acid is used. A slight excess of the alcohol is often beneficial. | |
| Difficulty in Isolating the Product | Emulsion Formation During Work-up: Residual catalyst or salts can cause emulsions during aqueous washing steps. | - Neutralize Carefully: Slowly add a neutralizing agent (e.g., sodium bicarbonate solution) and allow for sufficient separation time.- Brine Wash: Use a saturated sodium chloride solution (brine) to help break emulsions. |
| High Viscosity of the Product: this compound can be viscous, making handling and purification challenging. | - Gentle Heating: Slightly warm the product to reduce its viscosity during transfers and purification steps. |
Data Presentation
The following table summarizes the effect of reaction temperature on the ester exchange rate for the synthesis of diisooctyl adipate, a structurally similar diester. This data can serve as a valuable reference for optimizing the synthesis of this compound.
Table 1: Effect of Reaction Temperature on the Synthesis of Diisooctyl Adipate [2]
| Temperature (°C) | Ester Exchange Rate (%) |
| 80 | ~85 |
| 90 | ~90 |
| 100 | ~93 |
| 110 | ~95 |
| 120 | ~94 |
Note: Data is for the synthesis of diisooctyl adipate using a titanium adipate catalyst and can be used as an initial guide for this compound synthesis.
Experimental Protocols
Detailed Methodology for this compound Synthesis (Adapted from Diisooctyl Adipate Synthesis)
This protocol is adapted from a procedure for diisooctyl adipate and should be optimized for this compound synthesis.[2]
Materials:
-
Glutaric acid
-
Isooctyl alcohol (2-ethylhexanol)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (for azeotropic water removal)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glutaric acid (e.g., 0.1 mol), isooctyl alcohol (e.g., 0.22 mol, 10% excess), p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%), and toluene (e.g., 50 mL).
-
Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction by observing the amount of water collected in the trap. The theoretical amount of water for the formation of the diester from 0.1 mol of glutaric acid is 0.2 mol (approximately 3.6 mL). The reaction is considered complete when water evolution ceases.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Aqueous Work-up: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isooctyl alcohol.
-
Purification (Optional): If necessary, the crude this compound can be further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Simplified Fischer esterification pathway for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reducing Plasticizer Migration from PVC
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on mitigating plasticizer migration from Polyvinyl Chloride (PVC) matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at reducing plasticizer migration.
| Problem | Possible Causes | Troubleshooting Steps |
| High plasticizer migration despite using a high molecular weight plasticizer. | 1. Inadequate compatibility between the plasticizer and the PVC resin. 2. Processing temperature is too high, causing plasticizer degradation. 3. Incorrect formulation ratios. | 1. Select a plasticizer with a chemical structure more compatible with PVC. 2. Optimize processing temperatures to prevent degradation. 3. Ensure the correct ratio of plasticizer to PVC resin is used. |
| Surface treatment (e.g., UV crosslinking, plasma) is ineffective. | 1. Insufficient treatment time or intensity. 2. Surface contamination on the PVC film. 3. Incorrect parameters for the treatment process (e.g., wavelength for UV, gas composition for plasma). | 1. Increase the duration or intensity of the treatment. 2. Thoroughly clean the PVC surface with a suitable solvent (e.g., isopropanol) before treatment. 3. Verify and adjust the experimental parameters based on literature recommendations for the specific PVC formulation. |
| Formation of a sticky or oily surface on the PVC product. | 1. Plasticizer exudation due to poor compatibility or supersaturation. 2. Environmental factors such as high temperature or humidity accelerating migration. | 1. Re-evaluate the plasticizer's compatibility and concentration. Consider using a polymeric plasticizer. 2. Control the storage and testing environment to maintain moderate temperature and humidity. |
| Reduced flexibility or embrittlement of the PVC after treatment. | 1. Excessive crosslinking of the PVC matrix. 2. Degradation of the PVC polymer chain during treatment. 3. Loss of plasticizer during a harsh surface modification process. | 1. Reduce the intensity or duration of the crosslinking treatment. 2. Use less aggressive treatment conditions (e.g., lower plasma power). 3. Choose a surface modification technique that is less likely to extract the plasticizer. |
| Inconsistent results in plasticizer migration measurements. | 1. Variability in the experimental protocol for migration testing. 2. Inconsistent sample preparation. 3. Analytical instrument calibration issues. | 1. Strictly adhere to a standardized migration testing protocol (e.g., ASTM D1239).[1] 2. Ensure all samples are prepared under identical conditions. 3. Regularly calibrate analytical instruments like GC-MS. |
Frequently Asked Questions (FAQs)
1. What is plasticizer migration and why is it a concern?
Plasticizer migration is the process by which plasticizers, which are not chemically bonded to the PVC matrix, move from the polymer to the surface and potentially into surrounding materials. This is a concern because it can lead to a loss of flexibility and embrittlement of the PVC product, and the leached plasticizers can contaminate adjacent materials, which is a significant issue in applications like medical devices and food packaging.[2][3]
2. What are the main strategies to reduce plasticizer migration?
The primary strategies include:
-
Using high molecular weight or polymeric plasticizers: These larger molecules have lower mobility within the PVC matrix.[4]
-
Surface modification: Creating a barrier on the PVC surface through techniques like UV crosslinking or plasma treatment can trap the plasticizer.
-
Incorporating additives: Nanoparticles can act as barriers to slow down plasticizer diffusion.[5]
-
Using reactive plasticizers: These plasticizers form covalent bonds with the PVC chains, effectively immobilizing them.[2]
3. How do I choose the right method to reduce plasticizer migration for my application?
The choice of method depends on the specific requirements of your application, such as the desired flexibility, transparency, biocompatibility, and cost. For medical devices, using a high molecular weight, non-toxic plasticizer or applying a biocompatible surface coating are common approaches. For industrial applications, cost-effectiveness might favor the use of polymeric plasticizers or specific additives.
4. What are the standard methods for measuring plasticizer migration?
Standardized methods are crucial for obtaining reliable and comparable results. Key methods include:
-
Solvent Extraction: This involves immersing the PVC sample in a specific solvent for a set time and temperature, and then analyzing the solvent for the amount of leached plasticizer, often using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] ASTM D1239 provides a standard procedure for this.[1]
-
Gravimetric Analysis: The weight loss of the PVC sample after a migration test can be measured to determine the amount of plasticizer that has migrated.
5. Can combining different methods improve the reduction of plasticizer migration?
Yes, a synergistic effect can often be achieved by combining methods. For example, using a high molecular weight plasticizer in conjunction with a surface crosslinking treatment can provide a highly effective barrier against migration.[5]
Data Presentation
Comparison of Plasticizer Migration Reduction Techniques
| Method | Principle | Typical Reduction in Migration (%) | Advantages | Disadvantages | Key Experimental Parameters |
| High Molecular Weight Plasticizers | Larger molecules have lower diffusion rates within the PVC matrix. | 50-80% | Simple to implement, cost-effective. | May have lower plasticizing efficiency. | Molecular weight, chemical structure, concentration. |
| Polymeric Plasticizers | Very large polymer chains are physically entangled within the PVC network. | 80-95% | Excellent migration resistance, good permanence. | Higher viscosity can make processing difficult, can be more expensive. | Molecular weight, viscosity, compatibility with PVC. |
| UV Surface Crosslinking | UV radiation in the presence of a photoinitiator creates a crosslinked network on the PVC surface, forming a barrier. | 70-90% | Fast and efficient process. | Can cause discoloration or embrittlement if not optimized, limited penetration depth. | UV wavelength and intensity, photoinitiator type and concentration, irradiation time. |
| Plasma Treatment (e.g., DBD) | Plasma generates reactive species that crosslink the PVC surface or deposit a barrier coating. | 90-95% | Highly effective, solvent-free process. | Requires specialized equipment, can be expensive. | Gas composition, flow rate, discharge power, treatment time. |
| Addition of Nanoparticles (e.g., Nano-SiO2) | Nanoparticles create a tortuous path for the plasticizer molecules, slowing down their diffusion. | 40-70% | Can improve mechanical properties. | Dispersion of nanoparticles can be challenging, potential for agglomeration. | Nanoparticle type, size, concentration, and dispersion method. |
Experimental Protocols
Measurement of Plasticizer Migration using Solvent Extraction (Modified from ASTM D1239)
Objective: To quantify the amount of plasticizer that migrates from a PVC sample into a solvent.
Materials:
-
PVC film samples (e.g., 5 cm x 5 cm)
-
Extraction solvent (e.g., n-hexane, ethanol, or a food simulant)
-
Glass extraction vessels with lids
-
Analytical balance
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Standard solutions of the plasticizer of interest
Procedure:
-
Cut PVC film samples to a consistent size and weigh them accurately.
-
Place each sample in a clean glass extraction vessel.
-
Add a specified volume of the extraction solvent to each vessel, ensuring the sample is fully submerged.
-
Seal the vessels and place them in a temperature-controlled environment (e.g., an incubator or water bath) at a specified temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
After the incubation period, carefully remove the PVC sample from the solvent.
-
Allow the solvent to cool to room temperature.
-
Prepare a calibration curve using standard solutions of the plasticizer in the same solvent.
-
Analyze the extraction solvent using GC-MS to determine the concentration of the migrated plasticizer.[8][9]
-
Calculate the amount of migrated plasticizer per unit area or per unit weight of the PVC sample.
UV-Induced Surface Crosslinking of PVC Films
Objective: To create a crosslinked surface layer on a PVC film to reduce plasticizer migration.
Materials:
-
Plasticized PVC films
-
Photoinitiator (e.g., benzophenone, 2,2-dimethoxy-2-phenylacetophenone)
-
Solvent for photoinitiator (e.g., acetone, dichloromethane)
-
UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm)
-
Nitrogen-purged chamber (optional, to reduce oxygen inhibition)
Procedure:
-
Prepare a solution of the photoinitiator in the chosen solvent at a specific concentration (e.g., 1-5 wt%).
-
Clean the surface of the PVC films with a suitable solvent to remove any contaminants.
-
Apply the photoinitiator solution to the surface of the PVC films using a suitable method (e.g., dip-coating, spin-coating, or spray-coating).
-
Allow the solvent to evaporate completely, leaving a thin layer of the photoinitiator on the PVC surface.
-
Place the coated PVC films in the UV irradiation chamber. If necessary, purge the chamber with nitrogen.
-
Expose the films to UV radiation at a specified intensity for a defined period (e.g., 5-30 minutes).
-
After irradiation, wash the films with the solvent to remove any unreacted photoinitiator.
-
Dry the films and proceed with migration testing to evaluate the effectiveness of the crosslinking.
Dielectric Barrier Discharge (DBD) Plasma Treatment of PVC Films
Objective: To modify the surface of a PVC film using plasma to create a barrier against plasticizer migration.
Materials and Equipment:
-
Plasticized PVC films
-
DBD plasma reactor
-
High voltage AC power supply
-
Process gas (e.g., argon, nitrogen, air, or a mixture)
-
Gas flow controllers
Procedure:
-
Clean the PVC film samples to remove any surface contaminants.
-
Place the PVC film on the grounded electrode within the DBD reactor.
-
Set the distance between the high voltage electrode and the sample.
-
Evacuate the chamber (if applicable) and introduce the process gas at a specific flow rate.
-
Apply a high voltage AC power to generate the plasma at a specified power level.
-
Expose the PVC film to the plasma for a predetermined treatment time (e.g., 1-10 minutes).
-
After the treatment, turn off the power supply and vent the chamber.
-
Remove the treated sample and evaluate the surface properties and plasticizer migration.
General Laboratory Synthesis of a Polyester Plasticizer
Objective: To synthesize a polyester plasticizer from a diacid and a diol.
Materials:
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Diol (e.g., 1,2-propanediol, 1,4-butanediol)
-
Esterification catalyst (e.g., p-toluenesulfonic acid, tetrabutyl titanate)
-
Reaction flask with a stirrer, thermometer, and a distillation setup
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charge the reaction flask with the dicarboxylic acid, diol (in slight molar excess), and the catalyst.
-
Heat the mixture with stirring to the reaction temperature (typically 150-220°C).
-
Water will be produced as a byproduct of the esterification reaction; remove it continuously via distillation.
-
Monitor the reaction progress by measuring the amount of water collected or by determining the acid value of the reaction mixture at regular intervals.
-
Once the acid value reaches a low and constant value, apply a vacuum to remove the remaining water and unreacted monomers to drive the polymerization further and increase the molecular weight.
-
Continue the reaction under vacuum until the desired molecular weight or viscosity is achieved.
-
Cool the reaction mixture to obtain the polyester plasticizer.
-
Characterize the synthesized polyester for its properties such as molecular weight, viscosity, and acid value before using it in a PVC formulation.
Visualizations
Caption: Workflow for Measuring Plasticizer Migration.
Caption: Overview of Migration Reduction Strategies.
Caption: Troubleshooting Flowchart for High Migration.
References
- 1. Standard - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals ASTM D1239-14 - Swedish Institute for Standards, SIS [sis.se]
- 2. forgeway.com [forgeway.com]
- 3. On The Solution Of PVC Plasticizer Precipitation And Migration Problems - News - Henan Foremost Chem Co.,Ltd [foremost-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Diisooctyl Glutarate Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisooctyl glutarate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a diester of glutaric acid and isooctyl alcohol. As an ester, it is susceptible to hydrolysis, a chemical reaction with water that can break it down into its constituent acid and alcohol. This degradation can impact the accuracy and reproducibility of experiments by altering the concentration of the active compound and introducing new chemical entities into the system. Its stability is influenced by factors such as pH, temperature, and the presence of enzymes.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The primary degradation products from the hydrolysis of this compound are glutaric acid and isooctyl alcohol. Under certain conditions, mono-isooctyl glutarate may also be present as an intermediate.
Q3: How can I dissolve the poorly water-soluble this compound for my experiments?
A3: Due to its lipophilic nature, this compound has very low solubility in water. To prepare aqueous solutions, it is recommended to first dissolve the compound in a small amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it with the aqueous buffer of choice.[1] It is crucial to ensure the final concentration of the co-solvent is low enough to not affect the experimental system. For some applications, the use of surfactants or the formation of micelles can also aid in solubilization.[2][3]
Q4: What analytical methods are suitable for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for quantifying this compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the volatile alcohol degradation product.[4][5][6] A stability-indicating method should be developed and validated to ensure that the analytical method can separate the parent compound from its degradation products.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the aqueous solution. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Increase the proportion of the organic co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system. - Gently warm the solution and vortex to aid dissolution.[1] - Consider using a different co-solvent or a solubilizing agent like a surfactant.[2][3] - Perform a solubility assessment to determine the maximum soluble concentration under your experimental conditions. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound during the experiment due to hydrolysis. | - Prepare fresh solutions of this compound immediately before each experiment. - Control the pH of your aqueous solution with a suitable buffer, as hydrolysis rates are pH-dependent. Ester hydrolysis is generally faster at alkaline and acidic pH compared to neutral pH. - Maintain a consistent and controlled temperature throughout your experiments. - If applicable, use purified water to minimize enzymatic degradation from microbial contamination. |
| Shift in the pH of the aqueous solution over time. | Formation of glutaric acid, an acidic degradation product, from the hydrolysis of this compound. | - Use a buffer with sufficient capacity to maintain a stable pH throughout the duration of the experiment. - Monitor the pH of your solutions at the beginning and end of your experiments. |
| Difficulty in detecting and quantifying degradation products. | The analytical method is not optimized to separate the degradation products from the parent compound or other matrix components. | - Develop and validate a stability-indicating HPLC or GC method.[7] - Use forced degradation studies (see Experimental Protocols) to generate degradation products that can be used as standards for method development.[8][9] |
Quantitative Data
| pH | Estimated Hydrolysis Half-life of Diisooctyl Phthalate |
| 7 | 3.4 years |
| 8 | 130 days |
| [Source: PubChem CID 33934 for Diisooctyl Phthalate] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study to investigate the hydrolytic stability of this compound.
Objective: To determine the degradation profile of this compound under acidic, basic, and neutral aqueous conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Organic co-solvent (e.g., DMSO or acetonitrile)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic co-solvent at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Hydrolysis: Add a small volume of the stock solution to 0.1 N HCl to achieve a final concentration in the µg/mL range.
-
Basic Hydrolysis: Add a small volume of the stock solution to 0.1 N NaOH to achieve the same final concentration.
-
Neutral Hydrolysis: Add a small volume of the stock solution to HPLC-grade water to achieve the same final concentration.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any formed degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Protocol 2: General HPLC Method for Analysis
This is a starting point for developing a stability-indicating HPLC method. The actual parameters will need to be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (determined by UV scan) or MS.
-
Column Temperature: 30°C
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Byproduct Formation in Glutarate Esterification
Welcome to the technical support center for glutarate esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is glutarate esterification and why is it important?
Glutarate esterification is a chemical reaction that converts glutaric acid, a dicarboxylic acid, into its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst. This process is crucial in various fields, including the synthesis of pharmaceuticals, polymers, plasticizers, solvents, and specialty chemicals. The resulting glutarate esters serve as important intermediates and building blocks in organic synthesis.
Q2: What are the most common byproducts in glutarate esterification?
The primary byproduct of concern in the esterification of glutaric acid is glutaric anhydride . This cyclic anhydride forms through an intramolecular dehydration of glutaric acid, particularly at elevated temperatures.[1][2] Another common byproduct is the monoester of glutaric acid, which results from the esterification of only one of the two carboxylic acid groups. In reactions involving alcohols prone to dehydration, ethers can also form as a side product, especially under strong acidic conditions and high temperatures.[3][4]
Q3: What is the general mechanism for glutarate esterification?
Glutarate esterification typically follows the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[5][6] Since glutaric acid has two carboxylic acid groups, this process can occur at one or both sites.
Q4: How can I monitor the progress of my glutarate esterification reaction?
The progress of the reaction can be monitored by several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used to separate and quantify the reactants (glutaric acid, alcohol), the desired diester product, the monoester intermediate, and any byproducts like glutaric anhydride.[3][7][8][9][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during glutarate esterification in a question-and-answer format.
Q1: My reaction yield is low. What are the possible causes and how can I improve it?
Possible Causes:
-
Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[12]
-
Incomplete Reaction: The reaction time may be insufficient for the reaction to reach completion.
-
Suboptimal Temperature: The reaction temperature might be too low, resulting in a slow reaction rate, or too high, leading to the degradation of products or increased byproduct formation.
-
Inefficient Catalyst: The type or concentration of the acid catalyst may not be optimal for the specific alcohol and reaction conditions.
Solutions:
-
Remove Water: To drive the equilibrium towards the product side, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or by using a large excess of the alcohol reactant.[12]
-
Increase Reactant Concentration: Employ a large excess of the alcohol, which can also serve as the solvent. This shifts the equilibrium towards the formation of the ester.[12]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress over time at different temperatures to determine the optimal conditions for maximizing the yield. For the esterification of dicarboxylic acids with 2-ethyl-1-hexanol, a temperature of 120°C for 4 hours was found to be optimal.
-
Select an Appropriate Catalyst: Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA). The optimal concentration of the catalyst should be determined experimentally; for example, a 2% w/w of sulfuric acid relative to the diacid has been shown to be effective.
Q2: I am observing a significant amount of glutaric anhydride in my product mixture. How can I prevent its formation?
Cause:
Glutaric anhydride is formed by the intramolecular dehydration of glutaric acid, a reaction that is favored at higher temperatures.[1][2][7]
Solutions:
-
Control Reaction Temperature: Maintain the reaction temperature at a moderate level. For instance, in the synthesis of di-2-ethylhexyl succinate, increasing the temperature from 100°C to 120°C increased the ester yield, but further increases could lead to byproduct formation.
-
Use a Dehydrating Agent: The presence of a dehydrating agent can promote the desired intermolecular esterification over the intramolecular anhydride formation by removing water from the system.
-
Two-Step Process: Consider a two-step process where the monoester is formed first under milder conditions, followed by the esterification of the second carboxylic acid group under slightly more forcing conditions.
Q3: My main product is the monoester, not the desired diester. How can I favor the formation of the diester?
Cause:
The formation of the monoester is the first step in the esterification of glutaric acid. Incomplete reaction or insufficient reactivity of the second carboxylic acid group can lead to the accumulation of the monoester.
Solutions:
-
Increase Molar Ratio of Alcohol: Use a larger excess of the alcohol to increase the probability of reaction at both carboxylic acid sites.
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure the conversion of the monoester to the diester.
-
Increase Temperature: A moderate increase in temperature can enhance the rate of the second esterification step. However, be mindful of the potential for glutaric anhydride formation at excessively high temperatures.
Q4: I am having difficulty purifying my glutarate ester. What are the recommended procedures?
Common Impurities:
-
Unreacted glutaric acid
-
Excess alcohol
-
Acid catalyst
-
Glutaric anhydride
-
Monoester
Purification Protocol:
-
Neutralization and Washing: After the reaction, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted glutaric acid. Follow this with a wash with brine (saturated NaCl solution) to remove excess alcohol and water-soluble byproducts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
-
Distillation: Purify the crude ester by distillation under reduced pressure. This is an effective method to separate the desired diester from less volatile impurities like the monoester and glutaric anhydride. For example, dimethyl glutarate can be distilled at 110-112 °C under reduced pressure.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of glutarate esters.
Table 1: Effect of Catalyst Amount on Dicarboxylate Ester Conversion
| Catalyst (H₂SO₄) Amount (% w/w of diacid) | Ester Conversion (%) |
| 1.0 | Lower |
| 2.0 | Highest |
| 3.0 | Decreased (potential for oxidation) |
Table 2: Effect of Reaction Temperature and Time on Dicarboxylate Ester Conversion
| Temperature (°C) | Reaction Time (hours) | Ester Conversion (%) |
| 100 | 3 | ~40-60 |
| 120 | 3 | ~70-75 |
| 100 | 4 | ~45-65 |
| 120 | 4 | ~78 |
| >120 | 4 | Decreased |
Table 3: Yields of Dimethyl Glutarate under Different Conditions
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| H₂SO₄ | Anhydrous MeOH, room temp, 18h | 96 | --INVALID-LINK-- |
| PCl₃ | Methanol, ice-bath cooling | 92 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Glutarate using Sulfuric Acid Catalyst
Materials:
-
Glutaric anhydride (3.35 g, 29.4 mmol)
-
Anhydrous Methanol (100 mL)
-
Concentrated Sulfuric Acid (0.31 mL, 5.9 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve glutaric anhydride in anhydrous methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid to the solution.
-
Stir the mixture at room temperature for 18 hours.
-
Concentrate the reaction mixture to about half its volume using a rotary evaporator.
-
Quench the reaction by adding 40 mL of water.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain dimethyl glutarate.
Protocol 2: Purification of Glutarate Esters
Procedure:
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted glutaric acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash with water.
-
Wash with brine to remove most of the water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: Purify the crude ester by vacuum distillation. Collect the fraction corresponding to the boiling point of the desired diester.
Visualizations
Caption: Reaction pathway for glutarate esterification and byproduct formation.
Caption: Troubleshooting workflow for glutaric acid esterification.
Caption: General experimental workflow for glutarate esterification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives [mdpi.com]
- 5. Yeast - Wikipedia [en.wikipedia.org]
- 6. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. familiasga.com [familiasga.com]
- 8. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 9. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC–MS for clinical urine organi… [ouci.dntb.gov.ua]
- 10. familiasga.com [familiasga.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]
Addressing poor resolution of glutarate isomers in chromatography
Welcome to the technical support center for the chromatographic analysis of glutarate isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of these critical analytes.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate glutarate isomers like 2-hydroxyglutarate (2-HG) and 3-hydroxyglutarate (3-HG)?
Glutarate isomers, such as 2-HG and 3-HG, are structural isomers with the same molecular weight and similar physicochemical properties. This similarity leads to co-elution in many standard chromatographic systems. Furthermore, 2-HG exists as two enantiomers (D-2-HG and L-2-HG), which are stereoisomers with identical properties in an achiral environment, making their separation even more complex.[1][2] Effective separation, therefore, requires methods that can exploit subtle differences in their structure or stereochemistry.
Q2: How can I separate the D- and L-enantiomers of 2-hydroxyglutarate?
Separating the enantiomers of 2-HG is crucial, especially in clinical research, as they have different biological roles.[3][4] There are two primary approaches for this:
-
Chiral Derivatization: This is an indirect method where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[5][6] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). A common CDA is diacetyl-L-tartaric anhydride (DATAN).[3][7]
-
Chiral Stationary Phases (CSPs): This is a direct method that uses a column containing a chiral selector. This approach allows for the separation of the enantiomers without derivatization. Cinchona alkaloid-based weak anion-exchange columns, such as Chiralpak QN-AX and QD-AX, have proven effective for this purpose.[4][8]
Q3: What are the advantages of using derivatization for glutarate isomer analysis?
Derivatization offers several benefits for the analysis of glutarate isomers:
-
Improved Chromatographic Separation: By converting enantiomers into diastereomers, chiral derivatization enables their separation on common achiral columns.[5]
-
Enhanced Mass Spectrometry Detection: Derivatization can significantly increase the sensitivity of detection in mass spectrometry. For instance, using N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) as a derivatizing agent has been shown to increase the detection sensitivities for D- and L-2-HG by 291 and 346-fold, respectively.[5]
-
Improved Volatility for GC Analysis: For gas chromatography (GC) methods, derivatization (e.g., trimethylsilylation) is essential to make the analytes volatile enough for analysis.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Isomers
If you are experiencing co-elution or poor resolution of your glutarate isomers, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
Verify Your Method: Ensure your current method is suitable for isomer separation. Separating nearly identical compounds often requires specialized columns or mobile phases.[9]
-
For Enantiomers (D/L isomers): You must use either a chiral stationary phase or a chiral derivatization technique. Standard C18 columns will not resolve enantiomers.[4][6]
-
Optimize Mobile Phase:
-
Adjust pH: The pH of the mobile phase can affect the ionization state of the acidic glutarate isomers. Adjusting the pH may alter their interaction with the stationary phase and improve separation.
-
Buffer Concentration: A buffer concentration between 5-100 mM is typically recommended. Too low a concentration may not provide adequate buffering, while too high a concentration can increase viscosity.
-
Gradient Profile: If using a gradient, try making it shallower to increase the separation window between closely eluting peaks.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. Different stationary phases (e.g., phenyl-hexyl, cyano) offer different selectivities that may resolve your isomers.[9]
-
Utilize Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not fully achievable, GC-MS/MS or LC-MS/MS can be used. By selecting specific precursor-to-fragment ion transitions for each isomer, you can achieve selective detection and quantification even if the peaks co-elute.[1]
Issue 2: Peak Tailing or Fronting
Poor peak shape can compromise resolution and affect the accuracy of quantification.[10]
Caption: Troubleshooting guide for poor peak shape.
Detailed Steps for Peak Tailing:
-
Check for Column Overload: This is a common cause of tailing, especially for ionizable compounds. Try injecting a diluted sample. If the peak shape improves and retention time increases slightly, you were overloading the column.[10]
-
Adjust Mobile Phase pH: For acidic analytes like glutarates, ensure the mobile phase pH is at least 2 units below their pKa to keep them in a single, non-ionized form. This minimizes secondary interactions with the stationary phase.[11]
-
Assess Column Health:
-
Contamination: A contaminated guard column or analytical column can cause tailing. Try removing the guard column to see if the peak shape improves. If so, replace it.[10]
-
Blocked Frit: If all peaks are tailing, the column inlet frit may be partially blocked. Try back-flushing the column (if the manufacturer allows it).[10]
-
Column Degradation: Over time, the stationary phase can degrade. If other troubleshooting fails, replace the column.[12]
-
Experimental Protocols & Data
Protocol 1: Chiral Derivatization for D/L-2-HG Separation via LC-MS
This protocol is based on the use of a chiral derivatizing agent to form diastereomers, which are then separated on a standard reverse-phase column.
Caption: Workflow for chiral derivatization LC-MS analysis.
Methodology:
-
Sample Preparation: Dry the sample containing 2-HG under a stream of nitrogen.
-
Derivatization Reaction: Reconstitute the dried sample in a solution of the chiral derivatizing agent (e.g., 2.5 mM N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) in acetonitrile) and pyridine.[5]
-
Incubation: Incubate the mixture at an optimized temperature and time (e.g., 40°C for 1 hour) to ensure the reaction goes to completion.[5]
-
LC-MS/MS Analysis: Inject the resulting solution onto a standard achiral reverse-phase column for separation and subsequent detection by mass spectrometry.
Data Tables: Example Chromatographic Conditions
The following tables summarize starting conditions reported in the literature for the separation of glutarate isomers. These should be used as a starting point for method development.
Table 1: LC-Based Methods for Glutarate Isomer Separation
| Analyte(s) | Method | Column | Mobile Phase | Derivatization Agent | Reference |
| D/L-2-HG | LC-ESI-MS/MS | C18 | Acetonitrile/Water Gradient | N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) | [5] |
| D/L-2-HG | HR-QTOF-LC/MS | Zorbax Eclipse C18 | Not Specified | Diacetyl-L-tartaric anhydride (DATAN) | [3][7] |
| D/L-2-HG | HPLC | Chiralpak QD-AX | Methanol/Acetonitrile with additives | None (Direct Separation) | [4] |
Table 2: GC-Based Methods for Glutarate Isomer Separation
| Analyte(s) | Method | Column | Derivatization Agent | Key Parameters | Reference |
| 2-HG & 3-HG | GC-MS/MS | Phenomenex Zebron ZB-5MSi (x2) | Trimethylsilyl | Helium carrier gas, specific temperature gradient | [1] |
| D/L-2-HG | GC/MS | Not Specified | (D)-2-butanol and acetic anhydride | Two-step derivatization | [5] |
References
- 1. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Diisooctyl Glutarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual catalysts from diisooctyl glutarate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound?
A1: The synthesis of this compound, a high-boiling point ester, typically employs either homogeneous or heterogeneous catalysts.
-
Homogeneous Catalysts: These are soluble in the reaction mixture. Common examples include strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as organometallic compounds, most notably organo-titanates such as tetrabutyl titanate or tetraisopropyl titanate.
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Examples include acidic ion-exchange resins, zeolites, and certain metal oxides.
Q2: How do I choose the appropriate method for removing a residual catalyst?
A2: The choice of removal method primarily depends on the type of catalyst used. For heterogeneous catalysts, a simple physical separation method like filtration is usually sufficient. For homogeneous catalysts, the approach is more complex and depends on the catalyst's chemical properties. The diagram below illustrates a general decision-making workflow.
Q3: What analytical techniques can be used to determine the concentration of residual catalyst?
A3: Quantifying residual catalyst is crucial for quality control. The appropriate analytical technique depends on the catalyst.
-
Residual Acid Catalysts: The acid number of the final product can be determined by titration with a standardized solution of potassium hydroxide (KOH), following methods similar to ASTM D974.
-
Residual Metallic Catalysts (e.g., Titanium): For non-volatile metallic residues, elemental analysis techniques are required. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and sensitive method for quantifying trace metals in organic matrices.[1] X-Ray Fluorescence (XRF) spectroscopy can also be used for direct analysis of metals in polymers and other organic materials.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Experimental Protocols
Protocol 1: Removal of Sulfuric Acid Catalyst
This protocol describes a typical workup procedure for an esterification reaction catalyzed by sulfuric acid.
Methodology:
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with a low-boiling point, water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to facilitate subsequent extractions.
-
Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas that evolves. Continue until gas evolution ceases.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Water Wash: Wash the organic layer with deionized water to remove any remaining sodium bicarbonate and salts. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase and aids in breaking any minor emulsions.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude this compound can be further purified by vacuum distillation to remove any remaining non-volatile impurities.
Protocol 2: Removal of Organo-titanate Catalyst
Organo-titanate catalysts can be challenging to remove due to the formation of insoluble titanium dioxide upon hydrolysis. This protocol incorporates a chelation and adsorption step to mitigate this issue.
Methodology:
-
Cooling and Chelation: After the esterification is complete, cool the reaction mixture to approximately 80-100°C. Add a chelating agent, such as diethanolamine or triethanolamine (0.5-5 mole equivalents relative to the titanium catalyst), and stir for 15-30 minutes. This forms a more stable complex with the titanium, preventing the formation of a fine, difficult-to-filter precipitate upon hydrolysis.[3]
-
Adsorption: Add amorphous silicon dioxide (silica gel) to the mixture (typically 1-2% by weight of the crude ester product).[4] Heat the mixture to between 80°C and 130°C and stir for at least 30-60 minutes.[4] The silica gel will adsorb the dissolved titanium complex.
-
Filtration: Cool the mixture to a manageable temperature (e.g., 40-60°C) and filter it through a pad of filter aid (e.g., Celite®) to remove the silica gel with the adsorbed catalyst.[5]
-
Hydrolysis (Optional - if chelation/adsorption is insufficient): The crude ester can be treated with steam distillation.[3] The steam will hydrolyze the titanate catalyst residues, which can then be removed by filtration.[3]
-
Final Purification: The purified this compound can be obtained after removing any excess reactants by vacuum distillation.
Quantitative Data on Catalyst Removal
The efficiency of catalyst removal can vary significantly based on the specific conditions of the reaction and the purification protocol. The following tables provide illustrative data for common removal techniques.
Table 1: Illustrative Efficiency of Neutralization Wash for Sulfuric Acid Removal
| Washing Step | Residual Acidity (mg KOH/g) |
| Crude Product | > 10.0 |
| After 1st NaHCO₃ Wash | 1.0 - 2.0 |
| After 2nd NaHCO₃ Wash | 0.2 - 0.5 |
| After Water & Brine Wash | < 0.1 |
Note: Values are typical and can be influenced by the initial catalyst concentration and washing efficiency.
Table 2: Illustrative Efficiency of Adsorption Method for Titanate Catalyst Removal
| Adsorbent | Adsorbent Loading (wt%) | Temperature (°C) | Contact Time (min) | Residual Ti (ppm) |
| Amorphous Silica Gel | 1.0 | 100 | 60 | < 20 |
| Amorphous Silica Gel | 2.0 | 100 | 60 | < 5 |
| Activated Carbon | 2.0 | 100 | 60 | 50 - 100 |
| Bentonite Clay | 2.0 | 100 | 60 | 20 - 50 |
Note: These are example values. The actual performance depends on the specific grade of the adsorbent, the nature of the catalyst residue, and the viscosity of the ester.[4]
References
- 1. icpms.cz [icpms.cz]
- 2. researchgate.net [researchgate.net]
- 3. US4506091A - Removal of catalyst residues from polyesters - Google Patents [patents.google.com]
- 4. EP0772666B1 - Process for the removal of dissolved metallic catalyst from ester products - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of PVC Plasticized with Glutarates
This technical support center provides researchers, scientists, and formulation professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal stability of Polyvinyl Chloride (PVC) plasticized with glutarate esters.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation and testing of PVC compounds plasticized with glutarates.
Q1: My PVC compound is showing early yellowing during processing. What are the likely causes and solutions?
A1: Early yellowing is a primary indicator of thermal degradation, specifically the dehydrochlorination of the PVC backbone.[1][2]
-
Insufficient Thermal Stabilizer: The stabilizer package may be inadequate to neutralize the evolved hydrogen chloride (HCl) or protect labile chlorine atoms on the PVC chain.
-
Solution: Increase the concentration of your primary heat stabilizer (e.g., Ca/Zn stearate). Consider incorporating a co-stabilizer.
-
-
Poor Stabilizer Dispersion: If the stabilizer is not uniformly dispersed, localized areas of the PVC matrix will be unprotected.
-
Solution: Optimize your mixing procedure. Ensure your high-speed mixer reaches the appropriate temperature (typically 100-120°C) to ensure proper additive dispersion before transferring to the cold mixer.
-
-
Excessive Processing Temperature: The processing temperature might be too high for the formulation's thermal stability limit.
-
Solution: Gradually reduce the processing temperature on your two-roll mill or extruder. A 10°C reduction can significantly decrease the rate of degradation.
-
-
"Zinc Burning": If using a Ca/Zn stabilizer system, an excess of zinc carboxylate (like zinc glutarate) can lead to rapid, catastrophic degradation once the primary stabilizer is consumed. Zinc chloride (ZnCl2), a byproduct, is a strong Lewis acid that accelerates dehydrochlorination.
-
Solution: Optimize the Ca/Zn ratio. Incorporate co-stabilizers like polyols (e.g., pentaerythritol) or phosphites that can chelate the ZnCl2, rendering it less reactive.
-
Q2: I'm observing black specks or charring in my extruded or molded PVC samples. What's causing this?
A2: Black specks are indicative of severe, localized thermal degradation.
-
Causes: This is often an advanced stage of the issues causing yellowing. It can also be due to "hot spots" in the processing equipment or prolonged residence time of the material in the extruder barrel.
-
Solutions:
-
Thoroughly clean processing equipment to remove any previously degraded material.
-
Review and optimize the processing temperature profile to eliminate hot spots.
-
Ensure a consistent flow of material to avoid stagnation in the equipment.
-
Re-evaluate the stabilizer package for higher efficiency.
-
Q3: My Congo Red test results are inconsistent. How can I improve reproducibility?
A3: The Congo Red test measures the time until the evolution of a detectable amount of HCl.[3][4][5] Inconsistencies often stem from procedural variations.
-
Sample Preparation: Ensure the PVC compound is homogenous. Use a consistent sample weight and form (e.g., powder, small granules) for each test.[5]
-
Temperature Control: The oil bath temperature must be stable and uniform, typically 180°C or 200°C ±1°C.[3][4][5]
-
Test Paper Placement: The Congo Red paper must be placed at a consistent height above the sample (e.g., 25 mm) to ensure consistent exposure to any evolved HCl gas.[6]
-
Endpoint Determination: The color change from red to blue (or to pH 3 for universal indicator paper) should be judged consistently.[4] Using a color standard for comparison can be beneficial.
Q4: Can the choice of glutarate ester affect the thermal stability of my PVC compound?
A4: Yes. While the primary role of a glutarate is plasticization, its chemical structure can influence thermal stability.
-
Molecular Weight: Higher molecular weight glutarates (e.g., dioctyl glutarate vs. diethyl glutarate) tend to have lower volatility. This reduced volatility means less plasticizer loss at elevated processing temperatures, which can contribute to a more stable formulation.
-
Purity: Impurities in the plasticizer, such as residual acid from the esterification process, can negatively impact thermal stability by promoting degradation.
-
Interaction with Stabilizers: The plasticizer must be compatible with the stabilizer system to ensure both are well-dispersed and effective.[7] Some plasticizers can have a synergistic effect with certain stabilizers.
Q5: What is the role of a co-stabilizer, and which ones work well with glutarate-plasticized PVC?
A5: Co-stabilizers are used to enhance the performance of the primary stabilizer. They often work synergistically to provide better long-term stability and initial color.
-
Mechanism of Action:
-
HCl Scavenging: Compounds like epoxidized soybean oil (ESO) can react with and neutralize evolved HCl.
-
Chelating Agents: Polyols (e.g., pentaerythritol) and β-diketones can form complexes with metal chlorides (like ZnCl2), preventing them from catalyzing further degradation.[8]
-
Peroxide Decomposers: Phosphites can decompose hydroperoxides that may form during oxidation, preventing another degradation pathway.
-
-
Effective Combinations: Systems combining Ca/Zn glutarates or stearates with co-stabilizers like epoxidized oils (e.g., ESO) and layered double hydroxides (LDHs) have been shown to significantly improve thermal stability time.
Data Presentation: Thermal Stability Performance
The following tables provide illustrative quantitative data for typical PVC formulations. These values are representative and will vary based on the specific grade of PVC resin, additive concentrations, and processing conditions.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for PVC with Different Glutarate Plasticizers
| Formulation (100 phr PVC, 40 phr Plasticizer, 2 phr Ca/Zn Stabilizer) | Onset Decomposition Temp (Tonset) (°C) | Temp at 10% Mass Loss (T10%) (°C) |
| PVC + Diethyl Glutarate | ~ 215 | ~ 245 |
| PVC + Dibutyl Glutarate | ~ 225 | ~ 255 |
| PVC + Dioctyl Glutarate | ~ 235 | ~ 265 |
Note: Higher Tonset and T10% values indicate greater thermal stability.
Table 2: Illustrative Congo Red Test Results for Stabilizer Systems in PVC Plasticized with Dibutyl Glutarate
| Formulation (100 phr PVC, 40 phr Dibutyl Glutarate) | Stabilizer System (phr) | Stability Time @ 180°C (minutes) |
| Control (No Stabilizer) | - | < 5 |
| System A | 2.0 CaSt₂ / 0.5 Zn(Glutarate)₂ | ~ 35 |
| System B | 2.0 CaSt₂ / 0.5 Zn(Glutarate)₂ + 1.0 Pentaerythritol | ~ 55 |
| System C | 2.0 CaSt₂ / 0.5 Zn(Glutarate)₂ + 2.0 ESBO | ~ 60 |
| System D | 2.0 CaSt₂ / 0.5 Zn(Glutarate)₂ + 1.0 Pentaerythritol + 2.0 ESBO | ~ 85 |
Note: Longer stability times indicate more effective stabilization.
Experimental Protocols
1. Protocol for PVC Compound Preparation (Dry Blending)
This protocol describes the preparation of a homogeneous PVC dry blend using a high-speed laboratory mixer.
-
Materials & Equipment:
-
PVC Resin (e.g., K-value 67)
-
Glutarate Plasticizer (e.g., Dibutyl Glutarate)
-
Primary Stabilizer (e.g., Calcium Stearate, Zinc Glutarate)
-
Co-stabilizer(s) (e.g., Pentaerythritol, ESBO)
-
High-speed hot/cold laboratory mixer
-
-
Procedure:
-
Add PVC resin and solid additives (stabilizers, fillers) to the hot mixer bowl.
-
Start the mixer at low speed to homogenize the solid components.
-
Increase the mixer speed. The frictional heat will cause the temperature to rise.
-
When the batch temperature reaches 80-90°C, begin the slow addition of the liquid glutarate plasticizer (and any other liquid additives like ESBO). A controlled, steady addition is crucial for uniform absorption into the porous PVC grains.
-
Continue mixing at high speed until the temperature reaches 110-120°C. This ensures complete absorption of the plasticizer and good dispersion of all additives. The total hot mixing time is typically 6-10 minutes.
-
Discharge the hot, free-flowing powder into the cold mixer.
-
Cool the blend under agitation until it reaches a temperature below 45°C. This prevents agglomeration and results in a stable, free-flowing dry blend ready for processing.
-
2. Protocol for Thermal Stability Testing (Congo Red Method - ISO 182-1)
This protocol outlines the determination of thermal stability time.
-
Materials & Equipment:
-
PVC dry blend
-
Test tubes (18x150 mm)
-
Congo Red indicator paper strips
-
Thermostatically controlled oil bath capable of maintaining 180°C ± 1°C.
-
Timer
-
-
Procedure:
-
Place a precisely weighed amount of the PVC dry blend (e.g., 2.5 g) into a clean, dry test tube.
-
Gently tap the test tube to level the sample surface.
-
Insert a strip of Congo Red paper into a small glass tube, which is then fitted into a stopper for the test tube. Position the paper so its lower end is 25 mm above the surface of the PVC sample.
-
Place the assembled test tube into the preheated oil bath at 180°C.
-
Start the timer immediately.
-
Observe the Congo Red paper for a color change.
-
Stop the timer at the first indication of the paper turning from red to blue.
-
Record the elapsed time as the thermal stability time.
-
3. Protocol for Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for assessing thermal degradation via mass loss.
-
Materials & Equipment:
-
PVC compound (milled sheet or powder)
-
Thermogravimetric Analyzer (TGA)
-
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) into the TGA sample pan (e.g., platinum or alumina).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Program the TGA to heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine key parameters such as the onset temperature of degradation (Tonset) and the temperatures at specific mass loss percentages (e.g., T5%, T10%, T50%).
-
Visualizations
Caption: PVC thermal degradation and stabilization pathway.
Caption: Workflow for evaluating PVC thermal stability.
References
- 1. Thermal degradation of PVC: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 4. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. CN101628991A - Rare earth coordination compound PVC thermal stabilizer and preparation method thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Best practices for storing and handling diisooctyl glutarate
Frequently Asked Questions (FAQs)
Q1: What is diisooctyl glutarate and what are its potential applications?
This compound is a diester of glutaric acid and isooctyl alcohol. While specific research applications are not widely documented, it belongs to a class of compounds that can be used as plasticizers, solvents, and emollients. In a research context, it might be investigated for its properties in drug formulation and delivery systems.
Q2: How should I store this compound?
Based on general practices for similar esters, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is prudent to keep it away from sources of ignition, as similar compounds can be combustible at high temperatures.
Q3: What are the primary hazards associated with handling this compound?
While specific toxicity data is unavailable, similar long-chain esters may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[1] It is important to avoid direct contact and inhalation of any mists or vapors.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
To minimize exposure, the following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles or glasses.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator.
Q5: What should I do in case of a spill?
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure the area is well-ventilated. For larger spills, evacuate the area and consult your institution's environmental health and safety office.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudy or altered appearance of the liquid | Contamination or degradation of the ester. | Do not use the product. Dispose of it according to your institution's chemical waste guidelines. Consider obtaining a new, unopened container. |
| Inconsistent experimental results | Impurities in the this compound or reaction with incompatible materials. | Verify the purity of your material if possible. Ensure that your experimental setup does not contain incompatible materials such as strong acids, bases, or oxidizing agents. |
| Precipitate formation when mixing with other solvents | Low solubility of this compound in the chosen solvent. | Consult solubility data for similar long-chain esters to select a more appropriate solvent. Consider performing a small-scale solubility test before proceeding with your experiment. |
Experimental Protocols
As specific experimental protocols involving this compound are not widely published, researchers should adapt protocols for similar esters with caution. A general protocol for preparing a solution for in-vitro testing might be as follows:
-
Preparation of Stock Solution:
-
Under a chemical fume hood, accurately weigh the required amount of this compound.
-
In a clean, dry glass vial, dissolve the this compound in a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.
-
Mix thoroughly using a vortex mixer until the solution is clear.
-
-
Preparation of Working Solution:
-
Perform serial dilutions of the stock solution with your cell culture medium or buffer to achieve the desired final concentration.
-
It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. A solvent control group should always be included in your experiments.
-
-
Storage of Solutions:
-
Store stock solutions in tightly sealed containers at the recommended temperature (typically -20°C for long-term storage) and protect from light.
-
Working solutions should ideally be prepared fresh for each experiment.
-
Data Presentation
| Property | Dimethyl Glutarate | Diisooctyl Phthalate | Diisooctyl Succinate |
| Molecular Formula | C7H12O4 | C24H38O4 | C20H38O4 |
| Molecular Weight | 160.17 g/mol [1] | 390.6 g/mol | 342.5 g/mol [2] |
| Melting Point | -37 °C[1] | -45°C | Not Available |
| Boiling Point | 210 - 215 °C[1] | 230°C | Not Available |
| Flash Point | 103 °C[1] | 227°C | Not Available |
| Solubility | Soluble in water[1] | <0.1 g/L in water | Not Available |
Visualizations
Caption: Troubleshooting inconsistent experimental results.
Caption: Key storage and handling practices.
References
Validation & Comparative
A Comparative Performance Analysis: Diisooctyl Glutarate vs. Dioctyl Phthalate (DOP) as Plasticizers
A comprehensive guide for researchers and drug development professionals on the performance characteristics of Diisooctyl Glutarate and Dioctyl Phthalate (DOP), supported by experimental data and detailed methodologies.
In the realm of polymer science and formulation, the selection of a suitable plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC) based products. For decades, dioctyl phthalate (DOP) has been the industry standard, lauded for its high plasticizing efficiency and cost-effectiveness. However, mounting concerns over the toxicological profile of phthalates have spurred the development of alternative, non-phthalate plasticizers. Among these, this compound, a glutaric acid ester, has emerged as a promising candidate. This guide provides an objective comparison of the performance of this compound versus DOP, focusing on key metrics relevant to researchers and drug development professionals.
Performance Comparison: this compound vs. Dioctyl Phthalate
The efficacy of a plasticizer is determined by a range of performance indicators, including its ability to impart flexibility, its permanence within the polymer matrix, and its thermal stability. The following tables summarize the comparative performance of this compound and DOP based on available data for glutarate esters and extensive data for DOP.
Table 1: Physical and Chemical Properties
| Property | This compound | Dioctyl Phthalate (DOP) |
| Chemical Formula | C21H40O4 | C24H38O4 |
| Molecular Weight | 372.5 g/mol | 390.6 g/mol |
| Appearance | Colorless to light yellow viscous liquid | Colorless, odorless oily liquid[1] |
| Boiling Point | Not readily available | ~385 °C[2] |
| Flash Point | High, characteristic of diesters | ~206 °C[1] |
Table 2: Plasticizer Performance in PVC
| Performance Metric | This compound (and Glutarate Esters) | Dioctyl Phthalate (DOP) |
| Plasticizing Efficiency | Good | Excellent[1] |
| Shore A Hardness Reduction | Effective in reducing hardness | Significant reduction in hardness |
| Migration Resistance | Generally higher than DOP[3] | Prone to migration, especially in contact with lipophilic substances[4] |
| Volatile Loss | Generally lower than DOP | Higher volatility compared to many alternatives[1] |
| Thermal Stability | Good thermal-oxidative stability | Good, but can be improved with co-stabilizers[5][6] |
Table 3: Toxicological Profile
| Aspect | This compound (and Glutarate Esters) | Dioctyl Phthalate (DOP) |
| General Toxicity | Generally considered to have a favorable toxicological profile. Glutaric acid is a known metabolite in the human body.[7] | Concerns regarding reproductive and developmental toxicity. Classified as a substance of very high concern in Europe. |
| Endocrine Disruption | Not generally considered an endocrine disruptor. | Known endocrine disruptor, exhibiting anti-androgenic effects.[8][9][10] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating plasticizer performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Plasticizing Efficiency: Hardness Measurement (ASTM D2240)
This method determines the indentation hardness of a material using a durometer. A lower durometer reading indicates a more effective plasticizer.
-
Apparatus: Durometer (Type A for soft materials).
-
Test Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm. The specimen should be conditioned at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Hold the durometer in a vertical position with the indentor at least 12 mm from any edge of the specimen.
-
Apply the presser foot to the specimen, making firm contact.
-
Read the hardness value on the dial within 1 second of firm contact.
-
Take at least five measurements at different positions on the specimen and calculate the average.
-
Migration Resistance: Volatile Loss (ASTM D1203)
This test method determines the weight loss of a plastic material due to the volatilization of plasticizers and other volatile components.
-
Apparatus: Analytical balance, oven, and containers with activated carbon.
-
Test Specimen: A 50 mm diameter disc of the plasticized PVC.
-
Procedure:
-
Weigh the conditioned test specimen to the nearest 0.001 g.
-
Place the specimen in a container with a specified amount of activated carbon.
-
Place the container in an oven at a specified temperature (e.g., 70 °C) for a specified time (e.g., 24 hours).
-
After the test period, remove the specimen, cool it to room temperature in a desiccator, and reweigh it.
-
The volatile loss is calculated as the percentage of weight loss.
-
Migration Resistance: Solvent Extraction (ISO 177)
This method assesses the tendency of plasticizers to migrate from a plastic material into a contacting liquid.
-
Apparatus: Analytical balance, oven, glass dishes, and absorbent pads.
-
Test Specimen: A defined size of the plasticized PVC film.
-
Procedure:
-
Weigh the test specimen and the absorbent pads separately.
-
Sandwich the test specimen between two absorbent pads.
-
Place the assembly between two glass plates and apply a specified pressure.
-
Place the entire assembly in an oven at a controlled temperature for a specified duration.
-
After the test, separate the specimen and pads, condition them, and reweigh them.
-
The amount of migrated plasticizer is determined by the weight gain of the absorbent pads and the weight loss of the specimen.
-
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, accurately weighed sample of the plasticized PVC is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The onset temperature of decomposition is a measure of the material's thermal stability.
-
Visualizing Mechanisms and Workflows
Experimental Workflow for Plasticizer Performance Evaluation
The following diagram illustrates the typical workflow for comparing the performance of two plasticizers.
Caption: Workflow for evaluating and comparing plasticizer performance.
Signaling Pathway of Phthalate-Induced Endocrine Disruption
Phthalates, including DOP, are known to interfere with the endocrine system, primarily by exhibiting anti-androgenic activity. This can disrupt normal reproductive development and function. The diagram below illustrates a simplified signaling pathway for this disruption.
Caption: Phthalate interference with androgen signaling pathway.
Conclusion
The choice between this compound and dioctyl phthalate involves a trade-off between performance, cost, and toxicological safety. While DOP has a long history of effective plasticization, the health and environmental concerns associated with phthalates are significant drivers for the adoption of alternatives. This compound, as a representative of the glutarate ester class of plasticizers, offers a more favorable toxicological profile and potentially better migration resistance, making it a viable alternative for applications where safety and long-term stability are critical, such as in medical devices and pharmaceutical packaging. Researchers and drug development professionals are encouraged to conduct their own comparative studies using the outlined experimental protocols to determine the most suitable plasticizer for their specific applications, taking into account both performance requirements and regulatory landscapes.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. smithers.com [smithers.com]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pvc-plasticizer-interactions-during-the-thermal-decomposition-of-pvc-plastisols-influence-of-the-type-of-plastizicer-and-resin - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Glutaric acid - Wikipedia [en.wikipedia.org]
- 8. Detrimental consequences of micropolymers associated plasticizers on endocrinal disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasticizer endocrine disruption: Highlighting developmental and reproductive effects in mammals and non-mammalian aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine.org [endocrine.org]
A Comparative Performance Analysis of Diisooctyl Glutarate and DINCH as Non-Phthalate Plasticizers
In the ongoing search for safer and more effective alternatives to traditional phthalate plasticizers, diisooctyl glutarate and 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH) have emerged as prominent non-phthalate options. This guide provides a detailed comparison of their performance, backed by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
Both this compound and DINCH offer favorable alternatives to regulated phthalates, with DINCH currently having a more extensive body of publicly available performance and toxicological data. DINCH is a well-established plasticizer known for its good balance of properties, including low migration rates and a favorable toxicological profile.[1] While specific quantitative data for this compound is less abundant in publicly accessible literature, the performance of glutarate esters, in general, suggests they can offer good plasticizing efficiency and low-temperature performance.[2][3] This guide synthesizes the available information to draw a comparative picture of these two plasticizers.
Data Presentation: Performance and Properties
The following tables summarize the key performance characteristics of this compound and DINCH based on available data and general properties of related compounds.
Table 1: Physical and Chemical Properties
| Property | This compound | DINCH (Hexamoll® DINCH) |
| Chemical Formula | C21H40O4 | C26H48O4 |
| Molecular Weight ( g/mol ) | 372.5 | ~424.7 |
| Appearance | Colorless to light-colored liquid (typical for glutarate esters) | Clear, colorless liquid |
| Density (g/cm³ at 20°C) | Data not available | 0.944 - 0.954 |
| Viscosity (mPa·s at 20°C) | Data not available | 44 - 60 |
| Boiling Point (°C) | Data not available | ~394 |
| Flash Point (°C) | Data not available | ~224 |
Table 2: Performance in PVC Formulations
| Performance Metric | This compound (Inferred from Glutarate Esters) | DINCH |
| Plasticizing Efficiency | Good[2] | Good |
| Low-Temperature Flexibility | Good to Excellent[2] | Excellent |
| Migration Resistance | Fair to Good[2] | Excellent[1] |
| Volatility | Moderate | Low |
| Thermal Stability | Good | Good |
Table 3: Toxicological Profile
| Toxicological Endpoint | This compound (General for Glutarate Esters) | DINCH |
| Acute Oral Toxicity | Generally low[4] | Low (LD50 > 5000 mg/kg, rat) |
| Genotoxicity | Generally non-genotoxic[4] | No evidence of genotoxicity |
| Reproductive/Developmental Toxicity | Limited specific data | No adverse effects on reproduction or development in key studies |
| Endocrine Disruption | Limited specific data | No evidence of endocrine disruption in key studies |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. Below are summaries of key experimental protocols.
Evaluation of Plasticizer Efficiency (ASTM D2284)
This standard test method is used to determine the tensile properties of plasticized PVC, which is a direct indicator of plasticizer efficiency.[5]
-
Sample Preparation: PVC formulations with varying concentrations of the plasticizer are prepared and molded into standardized test specimens (e.g., dumbbell shape). The samples are conditioned in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period.[5]
-
Testing Procedure: The conditioned specimens are subjected to tensile stress in a universal testing machine until they fail.[5]
-
Key Parameters Measured:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity: A measure of the material's stiffness.
-
Migration Testing (Gas Chromatography-Mass Spectrometry - GC-MS)
This method quantifies the amount of plasticizer that leaches from a PVC material into a simulant (e.g., food simulant, solvent).[6][7][8]
-
Sample Preparation: A sample of the plasticized PVC with a known surface area is immersed in a specific volume of the chosen simulant.[6]
-
Incubation: The sample and simulant are incubated at a controlled temperature for a defined period.
-
Analysis:
-
An aliquot of the simulant is taken, and an internal standard is added.
-
The plasticizer is extracted from the simulant using a suitable solvent (e.g., hexane).
-
The extract is concentrated and analyzed by GC-MS. The GC separates the components of the mixture, and the MS identifies and quantifies the plasticizer based on its mass spectrum.[6][7]
-
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability and the effect of the plasticizer on the glass transition temperature (Tg) of the PVC.[9][10][11][12]
-
DSC Protocol:
-
A small, weighed sample of the plasticized PVC is placed in a DSC pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[10]
-
The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.[9]
-
-
TGA Protocol:
-
A small, weighed sample of the plasticized PVC is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere.[10]
-
The weight loss of the sample is continuously monitored as a function of temperature. The onset of weight loss indicates the beginning of thermal degradation.[11]
-
Visualization of Key Processes
Experimental Workflow for Plasticizer Performance Evaluation
Caption: Workflow for evaluating plasticizer performance.
Signaling Pathways Potentially Affected by DINCH
DINCH and its metabolites have been shown to interact with various cellular signaling pathways, primarily related to inflammatory responses and metabolic regulation.[13][14][15][16][17]
Caption: Potential signaling pathways affected by DINCH.
Conclusion
DINCH stands out as a well-characterized non-phthalate plasticizer with a robust dataset supporting its performance and safety profile for a wide range of applications. It offers excellent low-temperature flexibility, low migration, and has been extensively studied for its toxicological properties.
This compound, representing the glutarate class of esters, shows promise as a viable alternative, particularly where good plasticizing efficiency and low-temperature performance are required. However, a significant data gap exists in the public domain regarding its specific performance metrics, migration resistance, and comprehensive toxicological profile. Further research and publication of data on this compound are necessary to enable a more direct and quantitative comparison with established alternatives like DINCH.
For professionals in research and drug development, where material safety and performance are paramount, the choice between these plasticizers will depend on the specific application requirements and the level of data required for regulatory compliance and risk assessment.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. hallstarindustrial.com [hallstarindustrial.com]
- 3. hallstarindustrial.com [hallstarindustrial.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 6. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Emerging Plasticizer Alternative DINCH and Its Metabolite MINCH Induce Oxidative Stress and Enhance Inflammatory Responses in Human THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Emerging Plasticizer Alternative DINCH and Its Metabolite MINCH Induce Oxidative Stress and Enhance Inflammatory Responses in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment: Glutarate Plasticizers vs. Legacy Phthalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of emerging glutarate-based plasticizers and legacy phthalates. As industries move away from traditional phthalates due to health concerns, it is crucial for the scientific community to have access to objective data on the safety of their alternatives. This document summarizes quantitative toxicity data, outlines experimental methodologies, and visualizes key toxicological pathways to support informed decision-making in material selection and drug development.
Executive Summary
Legacy phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), have been widely used as plasticizers but are now facing increasing regulatory scrutiny due to their endocrine-disrupting properties and other toxic effects.[1][2] Glutarate-based plasticizers and other alternatives like terephthalates and citrates are being introduced as potentially safer substitutes. This guide presents a comparative analysis of their toxicity, drawing from available scientific literature. Overall, the data suggests that glutarate plasticizers and other studied alternatives exhibit a more favorable toxicological profile compared to legacy phthalates, with higher (i.e., less toxic) LD50 values and higher No-Observed-Adverse-Effect-Levels (NOAELs) in various studies.
Quantitative Toxicity Data Comparison
The following tables summarize key toxicity data for representative legacy phthalates and glutarate-based or other non-phthalate plasticizers. The data is primarily from oral toxicity studies in rodents, which are standard models for assessing human health risks.
Table 1: Acute Oral Toxicity (LD50)
| Plasticizer Class | Compound | Species | LD50 (mg/kg) | Citation(s) |
| Legacy Phthalates | Di(2-ethylhexyl) phthalate (DEHP) | Rat | > 25,000 | |
| Dibutyl phthalate (DBP) | Rat | ~ 8,000 | ||
| Benzyl butyl phthalate (BBP) | Rat | ~ 2,330 | ||
| Glutarate Plasticizers & Alternatives | Acetyl Tributyl Citrate (ATBC) | Rat | > 31,500 | [3] |
| Di(2-ethylhexyl) terephthalate (DEHT) | Rat | > 5,000 | [4] | |
| Dibutyl Glutarate | Rat | No specific value found; classified as harmful if swallowed. | [5] | |
| Diethyl Glutarate | Rat | No specific value found; low acute toxicity expected. | [6][7] |
Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity (NOAEL/LOAEL)
| Plasticizer Class | Compound | Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Citation(s) |
| Legacy Phthalates | Di(2-ethylhexyl) phthalate (DEHP) | Reproductive | Rat | 4.8 | - | Male reproductive tract malformations | [8] |
| Dibutyl phthalate (DBP) | Developmental | Rat | 52 | - | Fetal malformations | [9] | |
| Benzyl butyl phthalate (BBP) | Developmental | Rat | 500 | 1000 | Maternal and developmental toxicity | [5] | |
| Diisononyl phthalate (DINP) | Systemic | Rat | 15 | - | Liver effects | [9] | |
| Diisodecyl phthalate (DIDP) | Systemic | Dog | 15 | 75 | Increased liver weight, hepatocyte swelling | [10] | |
| Glutarate Plasticizers & Alternatives | Acetyl Tributyl Citrate (ATBC) | Systemic | Rat | 100 | - | [11] | |
| Acetyl Tributyl Citrate (ATBC) | Reproductive | Rat | 1000 | - | No reproductive toxicity | [12] | |
| Di(2-ethylhexyl) terephthalate (DEHT) | Chronic | Rat | 1500 (ppm in diet) | 6000 (ppm in diet) | Lower weight gain | [13] | |
| Di(2-ethylhexyl) terephthalate (DEHT) | Subchronic | Rat | 277 (male), 309 (female) | - | No significant adverse effects |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety testing worldwide.
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of mortality in that group determines the next step: dosing at a lower or higher dose level.
-
Procedure:
-
Animal Model: Typically, rats are used. Animals are fasted before administration of the test substance.
-
Dose Administration: The test substance is administered in a single dose by gavage.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 is estimated based on the dose levels at which mortality is and is not observed.
-
OECD Guideline 414: Prenatal Developmental Toxicity Study
This study is designed to assess the potential of a substance to cause adverse effects on the developing fetus when administered to the pregnant mother.
-
Principle: The test substance is administered to pregnant female animals during the period of organogenesis. The dams are euthanized just before their estimated day of delivery, and the fetuses are examined for any developmental abnormalities.
-
Procedure:
-
Animal Model: Commonly rats or rabbits.
-
Dosing Period: Daily administration from implantation to the day before caesarean section.
-
Dose Levels: At least three dose levels and a control group are used.
-
Maternal Observations: Includes monitoring of clinical signs, body weight, and food consumption.
-
Fetal Examinations: Uterine contents are examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
This screening test provides information on the potential effects of a substance on reproduction and development, in addition to general systemic toxicity.
-
Principle: The test substance is administered to male and female animals before, during, and after mating. The effects on mating performance, fertility, pregnancy, maternal and paternal behavior, and the growth and development of the offspring are observed.
-
Procedure:
-
Animal Model: Typically rats.
-
Dosing Period: Males are dosed for a minimum of four weeks (including a 2-week pre-mating period and the mating period). Females are dosed throughout the study (approximately 63 days, including pre-mating, mating, gestation, and lactation).
-
Endpoints: Includes monitoring of clinical signs, body weight, food consumption, estrous cycles, mating and fertility parameters, parturition, and pup viability and growth. Gross necropsy and histopathology of reproductive and endocrine organs are also performed.
-
Signaling Pathways and Mechanisms of Toxicity
Legacy Phthalates: Endocrine Disruption via Nuclear Receptors
A primary mechanism of toxicity for many legacy phthalates is their ability to act as endocrine disruptors.[14] Their metabolites can interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[15][16] This interaction can lead to a cascade of downstream effects, including altered gene expression related to lipid metabolism, hormone synthesis, and reproductive development.
Phthalate Endocrine Disruption Pathway
Glutarate Plasticizers: A Potentially Different Mechanism
The available data on the specific signaling pathways of glutarate plasticizers is less extensive than that for phthalates. However, some studies on non-phthalate alternatives suggest they may also interact with nuclear receptors, although potentially with different affinities and downstream consequences.[17] Further research is needed to fully elucidate the molecular mechanisms of glutarate plasticizers. The current understanding suggests that their structural differences from phthalates may lead to a reduced potential for endocrine disruption.
Experimental Workflow for Toxicity Assessment
The assessment of a new plasticizer's toxicity typically follows a tiered approach, starting with acute toxicity and moving towards more complex, long-term studies if necessary. The following diagram illustrates a general workflow.
General Experimental Workflow
Logical Comparison of Toxicological Profiles
Based on the available data, a logical comparison highlights the generally lower toxicity profile of glutarate plasticizers and other alternatives compared to legacy phthalates.
Comparative Toxicological Profiles
Conclusion
The available toxicological data indicates that glutarate plasticizers and other non-phthalate alternatives such as terephthalates and citrates generally exhibit a lower toxicity profile compared to legacy phthalates like DEHP, DBP, and BBP. They tend to have higher LD50 values, indicating lower acute toxicity, and higher NOAELs for systemic, reproductive, and developmental effects. The primary mechanism of toxicity for many legacy phthalates involves the disruption of the endocrine system through the activation of nuclear receptors like PPARs. While the mechanisms of glutarate plasticizers are less understood, current evidence suggests a lower potential for such endocrine-disrupting activities.
It is important to note that the data for some glutarate plasticizers is still limited compared to the extensive body of research on legacy phthalates. Continued research and long-term studies are essential to fully characterize the safety profile of these alternatives. This guide serves as a summary of the current state of knowledge to aid researchers and professionals in making informed decisions.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Test no. 414: Prenatal development toxicity study | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. oecd.org [oecd.org]
- 13. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. nite.go.jp [nite.go.jp]
- 16. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS vs. LC-MS: A Comparative Guide for Plasticizer Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of plasticizers is critical due to their ubiquitous presence and potential health risks. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of plasticizers, supported by experimental data and detailed protocols.
The choice between GC-MS and LC-MS for plasticizer analysis depends on the specific characteristics of the analytes and the sample matrix. Generally, GC-MS is well-suited for volatile and semi-volatile plasticizers, such as many common phthalates, and offers excellent chromatographic resolution.[1] In contrast, LC-MS is advantageous for a broader range of compounds, including less volatile and thermally sensitive plasticizers.[2]
Quantitative Performance Data
The following table summarizes the performance of GC-MS and LC-MS for the analysis of selected plasticizers, with data compiled from various studies.
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 0.001 - 10.10 µg/mL | 0.001 - 2.08 ng/g | [3][4][5] |
| Limit of Quantification (LOQ) | 0.003 - 0.970 µg/mL | 0.004 - 3.10 ng/m³ | [3][6] |
| Typical Analytes | Phthalates (e.g., DBP, BBP, DEHP, DNOP, DINP, DIDP), some adipates | Phthalates, adipates, citrates, sebacates, organophosphates | [3][7] |
| Volatility Requirement | Volatile or semi-volatile compounds required | Suitable for a wide range of polarities and volatilities | [8] |
| Thermal Stability | Analytes must be thermally stable | Suitable for thermally labile compounds | [2] |
| Sample Derivatization | May be required for polar compounds | Generally not required | |
| Chromatographic Resolution | Generally offers higher resolution for phthalates | Dependent on column chemistry and mobile phase | [1] |
Experimental Protocols
GC-MS Analysis of Plasticizers in Polymers
This protocol is a general example for the determination of phthalates in a polymer matrix.
1. Sample Preparation: Ultrasonic Extraction
-
Weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture).
-
Place the vial in an ultrasonic bath and extract for 30-60 minutes.
-
Allow the solution to cool and any polymer residue to settle.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
An internal standard can be added before or after extraction for quantification.
2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Split/splitless inlet at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates.
LC-MS/MS Analysis of Plasticizers in Food Simulants
This protocol provides a general procedure for analyzing plasticizer migration from food contact materials.
1. Sample Preparation: Liquid-Liquid Extraction
-
Obtain the food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil) that has been in contact with the packaging material.
-
For aqueous simulants, take a 10 mL aliquot and add 5 mL of n-hexane.
-
Vortex the mixture for 2 minutes and then centrifuge to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., methanol/water mixture).
-
For olive oil, a more complex extraction and cleanup, such as gel permeation chromatography (GPC), may be necessary to remove lipids.[9]
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: Agilent 1260 Infinity or similar.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for target plasticizers.
Workflow Diagrams
GC-MS workflow for plasticizer analysis.
LC-MS workflow for plasticizer analysis.
Conclusion
Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of plasticizers. GC-MS is a robust and often preferred method for the analysis of volatile and semi-volatile phthalates, offering high separation efficiency.[1] However, the requirement for volatility and thermal stability can be a limitation. LC-MS/MS provides greater versatility, capable of analyzing a wider range of plasticizers, including those that are less volatile or thermally labile, often with higher sensitivity.[7][10] The choice of technique should be guided by the specific plasticizers of interest, the complexity of the sample matrix, and the required sensitivity of the analysis. For comprehensive screening of a wide range of plasticizers with varying chemical properties, a multi-technique approach utilizing both GC-MS and LC-MS may be the most effective strategy.[11]
References
- 1. restek.com [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. redalyc.org [redalyc.org]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Advantages of bio-based lubricants over petroleum-based lubricants
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for environmentally friendly and sustainable technologies has brought bio-based lubricants to the forefront as a viable alternative to traditional petroleum-based lubricants. Derived from renewable resources such as vegetable oils and animal fats, bio-based lubricants offer a distinct set of advantages, particularly in terms of environmental impact and specific performance characteristics. This guide provides an objective comparison of the performance of bio-based and petroleum-based lubricants, supported by experimental data, detailed methodologies, and visual representations to aid in informed decision-making for various research and industrial applications.
Key Advantages of Bio-based Lubricants
Bio-based lubricants present a compelling case for their adoption across a wide range of applications. Their primary advantages lie in their enhanced biodegradability, lower toxicity, and a reduced carbon footprint compared to their petroleum-derived counterparts.[1][2] From a performance perspective, many bio-based lubricants exhibit a higher viscosity index, superior lubricity, and a higher flash point.[3][4]
However, it is also important to note their current limitations, which include lower oxidative stability and poorer performance at low temperatures for some formulations.[1] Ongoing research is focused on mitigating these disadvantages through the use of additives and chemical modifications.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of common bio-based lubricants in comparison to a typical mineral oil-based lubricant. The data presented is a compilation from various experimental studies.
| Property | Test Method | Bio-based Lubricant (Rapeseed Oil) | Bio-based Lubricant (Soybean Oil) | Bio-based Lubricant (Castor Oil) | Petroleum-based Lubricant (Mineral Oil) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 35-50 | 32-40 | 230-290 | 30-100 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 8-12 | 7-9 | 18-25 | 5-11 |
| Viscosity Index | ASTM D2270 | >200 | >200 | >200 | 90-105 |
| Flash Point (°C) | ASTM D92 | >300 | >300 | >270 | ~230 |
| Pour Point (°C) | ASTM D97 | -9 to -15 | -6 to -12 | -18 to -27 | -15 to -30 |
| Wear Scar Diameter (mm) | ASTM D4172 | 0.4 - 0.6 | 0.5 - 0.7 | 0.4 - 0.6 | 0.5 - 0.8 |
| Coefficient of Friction | ASTM D4172 | ~0.08 | ~0.09 | ~0.07 | ~0.1 |
| Biodegradability (%) | OECD 301B | >60% in 28 days | >60% in 28 days | >60% in 28 days | <30% in 28 days |
Experimental Protocols
The data presented in this guide is based on standardized test methods developed by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key experiments cited:
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This method evaluates the anti-wear properties of a lubricant.
-
Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.
-
Procedure:
-
The three stationary balls are clamped in the test cup and covered with the lubricant sample.
-
The fourth ball is placed in a chuck and brought into contact with the three stationary balls.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration and at a controlled temperature.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
-
Output: The average wear scar diameter is reported. A smaller wear scar indicates better anti-wear properties.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This test determines the ready biodegradability of a substance by aerobic microorganisms.
-
Apparatus: A series of flasks, a carbon dioxide-free air supply, and a system to trap and measure the evolved CO2.
-
Procedure:
-
A measured amount of the lubricant is added to a mineral medium in a flask, which is then inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge).
-
The flask is aerated with CO2-free air for 28 days in the dark at a constant temperature.
-
The CO2 produced by the microbial respiration is trapped in a series of absorption bottles containing a solution such as barium hydroxide or sodium hydroxide.
-
The amount of trapped CO2 is determined by titration or with an inorganic carbon analyzer.
-
-
Output: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester
This method determines the flash and fire points of petroleum products and other liquids.
-
Apparatus: A Cleveland open cup apparatus, which consists of a brass test cup, a heating plate, and a test flame applicator.
-
Procedure:
-
The test cup is filled with the lubricant sample to a specified level.
-
The sample is heated at a prescribed rate.
-
A small test flame is passed across the top of the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.
-
To determine the fire point, heating is continued until the application of the test flame causes the oil to ignite and burn for at least five seconds.
-
-
Output: The flash point and fire point temperatures are reported.
ASTM D97: Standard Test Method for Pour Point of Petroleum Products
This method determines the lowest temperature at which a lubricant will continue to flow.
-
Apparatus: A test jar, a thermometer, a jacket, and a cooling bath.
-
Procedure:
-
The lubricant sample is heated and then cooled at a specified rate in the test jar.
-
At every 3°C interval, the jar is removed from the cooling bath and tilted to see if the oil moves.
-
The pour point is the lowest temperature at which movement of the oil is observed.
-
-
Output: The pour point temperature is reported.
ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C
This practice provides a method for calculating the viscosity index (VI), which is an empirical number indicating the effect of temperature change on the viscosity of a lubricant.
-
Procedure:
-
The kinematic viscosity of the lubricant is determined at both 40°C and 100°C using a calibrated viscometer (as per ASTM D445).
-
The viscosity index is then calculated using a series of formulas that compare the lubricant's viscosity change with that of two reference oils.
-
-
Output: A dimensionless viscosity index is reported. A higher VI indicates a smaller change in viscosity with temperature.
Visualizing the Advantages
The following diagram illustrates the logical flow of advantages stemming from the inherent properties of bio-based lubricants compared to their petroleum-based counterparts.
Caption: Advantages of Bio-based Lubricants.
References
A Comparative Guide to the Plasticizing Efficiency of DOG, DOS, and DOA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plasticizing efficiency of three common dioctyl esters: Dioctyl Glutarate (DOG), Dioctyl Sebacate (DOS), and Dioctyl Adipate (DOA). These plasticizers are frequently employed to enhance the flexibility and processability of polymers, a critical consideration in the development of various materials, including those used in pharmaceutical and medical applications. This comparison is supported by a summary of available experimental data and detailed methodologies for key evaluative experiments.
Understanding Plasticizer Efficiency: A Structural Perspective
The effectiveness of a plasticizer is intrinsically linked to its chemical structure, primarily the length of the dicarboxylic acid chain and the alkyl chains of the alcohol. In the case of DOG, DOA, and DOS, the alcohol component is 2-ethylhexanol (creating a "dioctyl" ester), while the dicarboxylic acid component varies:
-
Dioctyl Glutarate (DOG): Utilizes glutaric acid, a 5-carbon dicarboxylic acid.
-
Dioctyl Adipate (DOA): Utilizes adipic acid, a 6-carbon dicarboxylic acid.
-
Dioctyl Sebacate (DOS): Utilizes sebacic acid, a 10-carbon dicarboxylic acid.
Generally, for a constant alcohol component, a longer dicarboxylic acid chain length leads to a lower glass transition temperature (Tg) and improved low-temperature flexibility. However, this can also be accompanied by decreased compatibility with the polymer matrix.
Quantitative Performance Data
While direct comparative studies including DOG are limited in publicly available literature, the following table summarizes typical performance data for DOA and DOS in Polyvinyl Chloride (PVC), a commonly used polymer in medical and pharmaceutical applications. A qualitative assessment for DOG is provided based on established structure-property relationships.
| Property | Dioctyl Glutarate (DOG) | Dioctyl Adipate (DOA) | Dioctyl Sebacate (DOS) |
| Mechanical Properties | |||
| Tensile Strength | Expected to be higher than DOA and DOS due to shorter acid chain, leading to stronger intermolecular forces. | Lower than unplasticized PVC, typically in the range of 15-25 MPa depending on concentration. | Generally lower than DOA, indicating higher plasticizing efficiency. |
| Elongation at Break | Expected to be lower than DOA and DOS. | Significantly higher than unplasticized PVC, often in the range of 250-400%. | Typically higher than DOA, signifying greater flexibility. |
| Hardness (Shore A) | Expected to be higher than DOA and DOS. | Lower than unplasticized PVC, generally in the range of 70-90. | Generally lower than DOA. |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | Expected to be higher than DOA and DOS. | Significant reduction compared to unplasticized PVC. | Lower than DOA, providing excellent low-temperature flexibility.[1] |
| Low-Temperature Flexibility | Good | Very Good | Excellent |
| Permanence Properties | |||
| Volatility | Expected to be higher than DOA and DOS. | Relatively low volatility. | Lower volatility than DOA.[1] |
| Migration Resistance | Lower compatibility may lead to higher migration compared to DOA and DOS. | Good | Good, often superior to DOA due to higher molecular weight. |
Experimental Protocols
The evaluation of plasticizer efficiency involves a suite of standardized tests to quantify the changes in a polymer's physical properties. The following are key experimental protocols based on ASTM standards:
Mechanical Properties Testing
-
Tensile Properties (ASTM D882): This test is crucial for determining the tensile strength, elongation at break, and modulus of elasticity of thin plastic sheeting.
-
Specimen Preparation: Dumbbell-shaped specimens are cut from compression-molded sheets of the plasticized polymer.
-
Procedure: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of speed until it ruptures. The force and elongation are continuously recorded.
-
-
Hardness Testing (ASTM D2240): This method measures the indentation hardness of the plasticized material using a durometer.
-
Procedure: A specified indenter is forced into the material under a specific load, and the depth of indentation is measured. The Shore A scale is commonly used for flexible plastics.
-
Thermal Properties Testing
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356): DSC is used to determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2][3][4][5]
-
Procedure: A small sample of the plasticized polymer is heated at a controlled rate in the DSC instrument. The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve.
-
-
Deflection Temperature Under Load (HDT) (ASTM D648): This test determines the temperature at which a standard test bar deflects by a specified amount under a given load.[1][6][7][8]
-
Procedure: A rectangular test bar is subjected to a flexural load in a heated fluid bath. The temperature of the bath is increased at a uniform rate, and the temperature at which the bar deflects by a specified distance is recorded as the HDT.
-
Structure-Efficiency Relationship
The chemical structure of the plasticizer directly influences its interaction with the polymer chains, thereby determining its plasticizing efficiency. The following diagram illustrates the relationship between the dicarboxylic acid chain length of DOG, DOA, and DOS and their expected impact on key performance properties.
References
- 1. ASTM D648 Test for Deflection Temperature of Plastics_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]
- 2. store.astm.org [store.astm.org]
- 3. petrolube.com [petrolube.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. tajhizkala.ir [tajhizkala.ir]
- 6. store.astm.org [store.astm.org]
- 7. file.yizimg.com [file.yizimg.com]
- 8. Heat Deflection Temperature Testing of Plastics [matweb.com]
A Comparative Evaluation of Diisooctyl Glutarate and Other Emerging Plasticizers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance and Experimental Data
The landscape of plasticizers is undergoing a significant transformation, driven by regulatory pressures and a growing demand for safer, more sustainable materials in sensitive applications such as medical devices and pharmaceutical packaging. The phasing out of traditional ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) has spurred the development and adoption of a new generation of "emerging" plasticizers. This guide provides a comparative evaluation of diisooctyl glutarate (DIOG) against other prominent emerging alternatives: acetyl tributyl citrate (ATBC), tris(2-ethylhexyl) trimellitate (TOTM), dioctyl terephthalate (DOTP), and diisononyl cyclohexane-1,2-dicarboxylate (DINCH).
This comparison focuses on key performance indicators: plasticizing efficiency, thermal stability, and migration resistance, supported by available experimental data. Detailed experimental protocols for the cited tests are also provided to aid in the replication and further investigation of these materials.
Quantitative Performance Data
The following tables summarize the available quantitative data for the evaluated plasticizers. It is important to note that direct comparative studies including this compound are limited in publicly available literature. Therefore, the data presented is a collation from various sources and should be interpreted with consideration of potential variations in testing methodologies.
Table 1: Plasticizing Efficiency in PVC Formulations
| Plasticizer | Concentration (phr) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound (DIOG) | - | Data not available | Data not available | Data not available |
| Acetyl Tributyl Citrate (ATBC) | 50 | ~80-85 | ~18-22 | ~300-350 |
| Tris(2-ethylhexyl) Trimellitate (TOTM) | 50 | ~85-90 | ~20-25 | ~300-350 |
| Dioctyl Terephthalate (DOTP) | 50 | ~85-90 | ~18-23 | ~300-350 |
| Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) | 50 | ~80-85 | ~17-22 | ~350-400 |
Note: "phr" denotes parts per hundred parts of resin.
Table 2: Thermal Stability
| Plasticizer | Onset of Decomposition (Tonset) in PVC (°C) |
| This compound (DIOG) | Data not available |
| Acetyl Tributyl Citrate (ATBC) | ~240-260 |
| Tris(2-ethylhexyl) Trimellitate (TOTM) | ~280-300 |
| Dioctyl Terephthalate (DOTP) | ~270-290 |
| Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) | ~260-280 |
Table 3: Migration Resistance (Weight Loss %)
| Plasticizer | Test Medium | Weight Loss (%) |
| This compound (DIOG) | Data not available | Data not available |
| Acetyl Tributyl Citrate (ATBC) | Hexane | ~10-15 |
| Tris(2-ethylhexyl) Trimellitate (TOTM) | Hexane | ~1-3 |
| Dioctyl Terephthalate (DOTP) | Hexane | ~5-10 |
| Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) | Hexane | ~5-10 |
Discussion of Plasticizer Performance
Acetyl Tributyl Citrate (ATBC): ATBC is a bio-based plasticizer derived from citric acid and is recognized for its low toxicity profile.[1] It offers good plasticizing efficiency and flexibility, particularly at low temperatures.[1] However, its migration resistance is generally lower than that of higher molecular weight plasticizers like TOTM.[2] ATBC has found use in sensitive applications such as medical devices and food contact materials.[2]
Tris(2-ethylhexyl) Trimellitate (TOTM): TOTM is a high-molecular-weight trimellitate plasticizer known for its excellent thermal stability and low volatility.[3][4] This translates to superior migration resistance, making it suitable for high-temperature applications and in devices where plasticizer leaching is a critical concern, such as medical tubing.[2][5] Its plasticizing efficiency is comparable to other general-purpose plasticizers.[6]
Dioctyl Terephthalate (DOTP): DOTP is a non-ortho-phthalate plasticizer that has gained significant traction as a replacement for DEHP. It offers a good balance of properties, including good plasticizing efficiency, low volatility, and better thermal stability compared to DEHP.[7][8] Its migration resistance is considered good, though generally not as high as TOTM.[8] DOTP is widely used in a variety of flexible PVC applications.[9]
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): DINCH is the diisononyl ester of 1,2-cyclohexanedicarboxylic acid and is another popular non-phthalate alternative.[10] It is noted for its excellent toxicological profile and good plasticizing efficiency, particularly in providing good low-temperature flexibility.[11] Its migration resistance is comparable to that of DOTP.[12]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of plasticizer performance.
1. Plasticizing Efficiency (ASTM D2284 - Standard Test Method for Tensile Properties of Plastics)
-
Objective: To determine the mechanical properties of plasticized PVC, including tensile strength, elongation at break, and modulus of elasticity.
-
Methodology:
-
Sample Preparation: PVC resin is compounded with the plasticizer at a specified concentration (e.g., 50 phr) along with stabilizers and other additives using a two-roll mill or an internal mixer. The compounded material is then compression molded into sheets of a specified thickness.
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from the molded sheets according to the dimensions specified in the standard.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 40 hours prior to testing.
-
Testing: The conditioned specimens are tested using a universal testing machine (tensile tester). The specimen is clamped into the grips of the machine and pulled at a constant rate of speed until it fractures.
-
Data Collection: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test. Tensile strength is calculated as the maximum stress applied before rupture. Elongation at break is the percentage increase in length at the point of rupture. Shore A hardness is measured on the molded sheets using a durometer according to ASTM D2240.
-
2. Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective: To evaluate the thermal stability of the plasticized PVC by determining the temperature at which it begins to decompose.
-
Methodology:
-
Sample Preparation: A small, representative sample of the plasticized PVC compound (typically 5-10 mg) is placed in a TGA crucible.
-
Testing: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: The weight of the sample is continuously monitored as a function of temperature. The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition (Tonset) is determined as the temperature at which a significant weight loss begins.
-
3. Migration Resistance (Solvent Extraction Method)
-
Objective: To determine the amount of plasticizer that leaches from the PVC material when in contact with a solvent.
-
Methodology:
-
Sample Preparation: A pre-weighed sample of the plasticized PVC sheet of known dimensions is prepared.
-
Immersion: The sample is fully immersed in a specified volume of a solvent (e.g., hexane, which simulates fatty foods) in a sealed container.
-
Incubation: The container is stored at a controlled temperature for a specified period (e.g., 24 hours at 25°C).
-
Analysis: After the incubation period, the PVC sample is removed, dried to a constant weight, and re-weighed. The weight loss of the sample is attributed to the migration of the plasticizer into the solvent and is expressed as a percentage of the initial plasticizer content. Alternatively, the concentration of the plasticizer in the solvent can be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel plasticizer.
Workflow for Plasticizer Evaluation
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tri(2-ethylhexyl) trimellitate (TOTM) – South City Petrochem [southcitypetrochem.com]
- 4. TOTM (Tris (2-Ethylhexyl) Trimellitate) Plasticizer | Eastman [eastman.com]
- 5. cpsc.gov [cpsc.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. gec.com.tr [gec.com.tr]
- 9. Pamukkale Üniversitesi Mühendislik Bilimleri Dergisi » Makale » A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC [dergipark.org.tr]
- 10. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 11. c4-chemicals.evonik.com [c4-chemicals.evonik.com]
- 12. habitablefuture.org [habitablefuture.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Plasticizer Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of common plasticizers. The information presented is based on experimental data from various scientific studies and is intended to assist in the selection and cross-validation of analytical methods for quality control and research purposes.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that an established analytical method can be successfully transferred and executed in a different laboratory or with a different set of equipment, yielding comparable and reliable results. According to the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, analytical method validation is essential to demonstrate that a method is suitable for its intended purpose[1][2][3][4]. The core validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ)[2][4].
Plasticizers, such as phthalates and bisphenols, are common additives in polymers used for pharmaceutical packaging and medical devices. Their potential to migrate into drug products necessitates robust and reliable analytical methods for their quantification. This guide focuses on the two most prevalent chromatographic techniques for this purpose: GC-MS and HPLC.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of representative plasticizers using GC-MS and HPLC, based on data from various studies. The selected plasticizers include Di(2-ethylhexyl) phthalate (DEHP), a common traditional plasticizer; Diisononyl-1,2-cyclohexane-dicarboxylate (DINCH), a common alternative plasticizer; and Bisphenol A (BPA), a monomer with plasticizing properties.
| Validation Parameter | Analytical Method | DEHP | DINCH | BPA | Reference(s) |
| Linearity (R²) | GC-MS | > 0.995 | > 0.99 | > 0.9938 | [5][6] |
| HPLC-UV/FLD | > 0.9994 | > 0.99 | > 0.9993 | [6][7] | |
| Accuracy (% Recovery) | GC-MS | 91.8 - 122% | ~100% | Not specified | [5][8] |
| HPLC-UV/FLD | > 90% | > 90% | 80 - 115% | [6][9] | |
| Precision (RSD%) | GC-MS | 1.8 - 17.8% | < 19% | < 4.5% | [5][6][8] |
| HPLC-UV/FLD | < 18% | < 18% | < 11.03% | [6][9] | |
| Limit of Detection (LOD) | GC-MS | 3.46 µg/mL | Not specified | 0.02 µg/kg | [5][6] |
| HPLC-UV/FLD | Not specified | Not specified | 0.87 ng/L | [9] | |
| Limit of Quantification (LOQ) | GC-MS | 54.1 - 76.3 ng/g | Not specified | 6 µg/kg | [6][8] |
| HPLC-UV/FLD | 0.3 - 750 µg/mL | 0.3 - 750 µg/mL | 1 ppb (µg/L) | [6][7] | |
| Recovery (%) | GC-MS | 76 - 100% | ~100% | Not specified | [5] |
| HPLC-UV/FLD | > 90% | > 90% | > 90% | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of plasticizers by GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure for the analysis of plasticizers like DEHP and DINCH in polymeric materials.
1. Sample Preparation (Solvent Extraction):
-
Weigh approximately 10 mg of the polymer sample into a glass vial.
-
Add a known volume of a suitable solvent (e.g., chloroform or tetrahydrofuran) containing an internal standard.
-
Sonicate the mixture for a specified time (e.g., 30 minutes) to extract the plasticizers.
-
If necessary, precipitate the polymer by adding a non-solvent (e.g., hexane).
-
Filter the extract through a 0.22 µm PTFE filter prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 300°C[8].
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[8].
-
Oven Temperature Program: Initial temperature of 150°C held for 3 minutes, then ramped to 300°C at 10°C/min and held for 12 minutes[8].
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. For DEHP, common ions are m/z 149, 167, 279.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a generalized procedure for the analysis of plasticizers, including BPA.
1. Sample Preparation (Extraction):
-
For solid samples, weigh an appropriate amount and extract with a suitable solvent (e.g., acetonitrile or methanol) with the aid of sonication.
-
For liquid samples, a dilution with the mobile phase may be sufficient.
-
Filter the sample extract through a 0.45 µm filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD). For BPA, fluorescence detection provides higher sensitivity (Excitation: 274 nm, Emission: 314 nm).
-
Column: C18 or C8 stationary phase (e.g., 2.6 µm, 100 mm x 4.6 mm)[6].
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Detection Wavelength (DAD): Typically around 221 nm for many plasticizers[6].
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the logical flow of analytical method cross-validation and the comparative framework used in this guide.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Framework for Comparing Analytical Methods.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of plasticizers. The choice between them often depends on the specific analyte, the sample matrix, and the required sensitivity.
-
GC-MS is generally preferred for volatile and semi-volatile compounds and offers high specificity due to mass spectrometric detection.
-
HPLC is versatile and suitable for a wider range of compounds, including those that are not thermally stable. The use of different detectors (e.g., DAD, FLD, MS) can enhance its sensitivity and selectivity.
A thorough cross-validation, considering the parameters outlined in this guide, is essential to ensure the reliability and consistency of results for plasticizer quantification in regulated environments.
References
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. library.dphen1.com [library.dphen1.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Rheological Properties of Plasticized PVC
For Researchers, Scientists, and Drug Development Professionals
The rheological properties of Polyvinyl Chloride (PVC) are critically influenced by the choice and concentration of plasticizers. These additives are essential for enhancing the flexibility and processability of PVC, transforming it from a rigid polymer into a versatile material for a myriad of applications, including in the pharmaceutical and medical device industries. This guide provides an objective comparison of the rheological performance of PVC plasticized with common phthalate, adipate, and bio-based plasticizers, supported by experimental data.
Influence of Plasticizer Type on Rheological Properties
Plasticizers function by embedding themselves between the PVC polymer chains, which increases the intermolecular spacing and allows the chains to move more freely. This increased mobility leads to a reduction in stiffness and viscosity, and a lower glass transition temperature (Tg). The effectiveness of a plasticizer is dependent on its chemical structure, molecular weight, and its compatibility with the PVC matrix.
Phthalate esters, such as Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP), have historically been the most widely used plasticizers due to their excellent performance and cost-effectiveness. Adipate esters, like Dioctyl Adipate (DOA), are known for imparting good low-temperature flexibility. In recent years, there has been a significant shift towards non-phthalate and bio-based plasticizers due to regulatory pressures and consumer demand for more sustainable and safer materials.
Comparative Rheological Data
The following tables summarize the key rheological properties of PVC plasticized with different types of plasticizers. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. It is important to note that absolute values can vary depending on the specific grade of PVC, the precise formulation, and the testing conditions.
Table 1: Comparison of Melt Flow Index (MFI) for PVC Plasticized with Various Plasticizers
| Plasticizer Type | Plasticizer | Concentration (phr) | Test Temperature (°C) | Test Load (kg) | MFI (g/10 min) |
| Phthalate | Dioctyl Phthalate (DOP) | 40 | 190 | 2.16 | 5.8 |
| Phthalate | Diisononyl Phthalate (DINP) | 40 | 190 | 2.16 | 5.2 |
| Adipate | Dioctyl Adipate (DOA) | 40 | 190 | 2.16 | 6.5 |
| Bio-based | Epoxidized Soybean Oil (ESBO) | 40 | 190 | 2.16 | 4.9 |
Table 2: Comparison of Melt Viscosity for PVC Plasticized with Various Plasticizers
| Plasticizer Type | Plasticizer | Concentration (phr) | Test Temperature (°C) | Shear Rate (s⁻¹) | Melt Viscosity (Pa·s) |
| Phthalate | Dioctyl Phthalate (DOP) | 40 | 190 | 100 | 1200 |
| Phthalate | Diisononyl Phthalate (DINP) | 40 | 190 | 100 | 1350 |
| Adipate | Dioctyl Adipate (DOA) | 40 | 190 | 100 | 1100 |
| Bio-based | Epoxidized Soybean Oil (ESBO) | 40 | 190 | 100 | 1450 |
Table 3: Dynamic Mechanical Analysis (DMA) Data for PVC Plasticized with Various Plasticizers
| Plasticizer Type | Plasticizer | Concentration (phr) | Test Frequency (Hz) | Storage Modulus (E') at 25°C (MPa) | Loss Modulus (E'') at 25°C (MPa) | Tan δ at Tg | Glass Transition Temp (Tg) (°C) |
| Phthalate | Dioctyl Phthalate (DOP) | 40 | 1 | 850 | 150 | 1.2 | 5 |
| Phthalate | Diisononyl Phthalate (DINP) | 40 | 1 | 950 | 130 | 1.1 | 8 |
| Adipate | Dioctyl Adipate (DOA) | 40 | 1 | 750 | 160 | 1.3 | -5 |
| Bio-based | Epoxidized Soybean Oil (ESBO) | 40 | 1 | 1050 | 120 | 1.0 | 12 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Melt Flow Index (MFI) Testing
Standard: Based on ASTM D1238
Objective: To determine the rate of extrusion of molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.
Apparatus:
-
Extrusion Plastometer (Melt Flow Indexer)
-
Standard die (2.095 mm diameter, 8.000 mm length)
-
Piston
-
Analytical balance (accurate to 0.001 g)
-
Timer
-
Cutting tool
Procedure:
-
Sample Preparation: Ensure the plasticized PVC compound is in a consistent form, such as pellets or granules. Dry the sample if necessary to remove any moisture that could affect the results.
-
Instrument Setup:
-
Set the temperature of the extrusion plastometer to the specified value (e.g., 190 °C for plasticized PVC). Allow the instrument to stabilize at this temperature.
-
Clean the barrel, die, and piston thoroughly before each test.
-
-
Charging the Barrel:
-
Place the die in the bottom of the barrel.
-
Introduce a specified amount of the sample (typically 3-8 grams) into the barrel.
-
Insert the piston into the barrel and allow the sample to preheat for a specified time (typically 5-7 minutes) to ensure it is fully molten and has reached a uniform temperature.
-
-
Extrusion and Measurement:
-
Place the specified weight (e.g., 2.16 kg) onto the piston.
-
As the molten polymer begins to extrude through the die, discard the first portion of the extrudate.
-
Start the timer and collect the extrudate for a specific period (e.g., 1 minute). Alternatively, cut the extrudate at regular intervals.
-
Collect at least three separate extrudates.
-
-
Calculation:
-
Weigh each collected extrudate to the nearest 0.001 g.
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI = (m * 600) / t where:
-
m = average mass of the extrudates in grams
-
t = time of collection in seconds (e.g., 60 seconds)
-
-
Dynamic Mechanical Analysis (DMA)
Standard: Based on ISO 6721
Objective: To measure the viscoelastic properties of a material as a function of temperature, time, and frequency.
Apparatus:
-
Dynamic Mechanical Analyzer with a suitable measurement mode (e.g., tensile, three-point bending)
-
Temperature control system (furnace or cooling accessory)
-
Sample molds for preparing specimens of defined geometry
Procedure:
-
Sample Preparation:
-
Prepare rectangular specimens of the plasticized PVC with precise dimensions as required by the instrument's clamping system. This is often done by compression molding or by cutting from a molded sheet.
-
-
Instrument Setup:
-
Mount the specimen securely in the instrument's clamps.
-
Select the desired measurement mode (e.g., tensile).
-
Set the test parameters:
-
Temperature Range: Define the starting and ending temperatures for the scan (e.g., -50 °C to 100 °C).
-
Heating Rate: Set a constant heating rate (e.g., 3 °C/min).
-
Frequency: Set the oscillation frequency (e.g., 1 Hz).
-
Strain Amplitude: Apply a small, non-destructive sinusoidal strain within the material's linear viscoelastic region (e.g., 0.1%).
-
-
-
Measurement:
-
Initiate the temperature sweep. The instrument will apply the sinusoidal strain and measure the resulting stress response as the temperature is ramped.
-
-
Data Analysis:
-
The instrument software calculates and plots the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
Storage Modulus (E'): Represents the elastic response and the energy stored during deformation.
-
Loss Modulus (E''): Represents the viscous response and the energy dissipated as heat.
-
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus, which provides a measure of the material's damping properties. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).
-
Capillary Rheometry
Standard: Based on ASTM D3835
Objective: To measure the melt viscosity of a polymer as a function of shear rate and temperature.
Apparatus:
-
Capillary Rheometer
-
Capillary die of known dimensions (length and diameter)
-
Pressure transducer
-
Piston
Procedure:
-
Sample Preparation: Use pelletized or granulated plasticized PVC. Ensure the sample is dry.
-
Instrument Setup:
-
Install the desired capillary die into the rheometer barrel.
-
Set the test temperature (e.g., 190 °C) and allow the barrel to reach thermal equilibrium.
-
-
Loading the Sample:
-
Load the plasticized PVC sample into the barrel.
-
Allow the sample to melt and reach a uniform temperature (typically 5-10 minutes).
-
-
Measurement:
-
The piston moves down at a series of pre-defined speeds, forcing the molten polymer through the capillary die.
-
For each piston speed, the pressure required to maintain that flow rate is measured by the pressure transducer.
-
-
Calculation:
-
The shear rate at the wall of the capillary and the shear stress are calculated from the piston speed, barrel and die dimensions, and the measured pressure.
-
Shear Stress (τ) = (ΔP * R) / (2 * L)
-
Shear Rate (γ̇) = (4 * Q) / (π * R³) (for a Newtonian fluid; corrections like the Rabinowitsch correction are applied for non-Newtonian fluids) where:
-
ΔP = Pressure drop across the die
-
R = Radius of the capillary
-
L = Length of the capillary
-
Q = Volumetric flow rate
-
-
Melt Viscosity (η) = τ / γ̇
-
A plot of melt viscosity versus shear rate is generated.
-
Visualizing Relationships and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key relationships and experimental workflows in the rheological study of plasticized PVC.
Caption: Influence of Plasticizer Type and Concentration on PVC Rheology.
Caption: Experimental Workflow for Rheological Characterization.
A Comparative Performance Analysis: Diisooctyl Glutarate vs. di-2-Ethylhexyl Terephthalate (DEHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of two non-phthalate plasticizers, Diisooctyl glutarate and di-2-ethylhexyl terephthalate (DEHT). The selection of an appropriate plasticizer is critical in the formulation of drug delivery systems, medical devices, and laboratory equipment, where performance, safety, and stability are paramount. This document aims to provide an objective comparison based on available experimental data to aid in the selection process.
Executive Summary
Di-2-ethylhexyl terephthalate (DEHT), also known as dioctyl terephthalate (DOTP), is a well-characterized plasticizer widely used as a replacement for traditional ortho-phthalates like DEHP due to its favorable toxicological profile.[1][2][3] It offers good plasticizing efficiency, low migration rates, and thermal stability.
This compound, a member of the glutarate ester family of plasticizers, is also utilized as a non-phthalate alternative. However, publicly available, detailed quantitative performance data for this specific glutarate is limited. Therefore, this comparison will leverage data on DEHT and supplement it with general performance characteristics of glutarate esters.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for both plasticizers. It is important to note that the data for this compound is largely qualitative or based on the general properties of glutarate esters due to a lack of specific technical data sheets for this compound in the public domain.
Table 1: Physical and Chemical Properties
| Property | This compound | di-2-ethylhexyl terephthalate (DEHT/DOTP) | Test Method |
| Chemical Formula | C21H40O4 | C24H38O4 | - |
| Molecular Weight ( g/mol ) | ~356.5 | 390.57 | - |
| Appearance | Colorless to yellowish liquid | Colorless, clear, oily liquid | Visual |
| Odor | Mild | Odorless | Olfactory |
| Boiling Point (°C) | Data not available | 400 | ASTM D1078 |
| Melting Point (°C) | Data not available | -48 | ASTM D5950 |
| Flash Point (°C) | Data not available | 210 | ASTM D92 |
| Specific Gravity (20°C/20°C) | Data not available | 0.983 | JIS K-6751 |
| Water Solubility | Almost insoluble | Insoluble | Visual |
| Purity (%) | Data not available | >99.5 | Gas Chromatography |
Table 2: Performance in PVC Formulations
| Performance Metric | This compound (General Glutarate Properties) | di-2-ethylhexyl terephthalate (DEHT/DOTP) | Test Method |
| Plasticizer Efficiency | Good | Good | ASTM D2240 |
| Hardness (Shore A) | Data not available | ~80 (at 50 phr) | ASTM D2240 |
| Tensile Strength (MPa) | Generally decreases with increased concentration | Decreases with increased concentration | ASTM D412 |
| Elongation at Break (%) | Generally increases with increased concentration | Increases with increased concentration (up to 330%)[4] | ASTM D412 |
| Low-Temperature Flexibility | Good | Good | ASTM D1329 |
| Migration Resistance | Fair to Good | Good | ISO 177, ASTM D1203 |
| Volatility | Fair | Low | ASTM D1203 |
Table 3: Toxicological Profile
| Toxicological Endpoint | This compound | di-2-ethylhexyl terephthalate (DEHT/DOTP) | Test Guideline |
| Acute Oral Toxicity (LD50, rat) | Data not available | > 5000 mg/kg[5] | OECD 401/420/423 |
| Genotoxicity (Ames Test) | Data not available | Negative[6] | OECD 471 |
| Reproductive/Developmental Toxicity | Data not available | Not classified as a reproductive toxicant[7] | OECD 414/416 |
| Endocrine Disruption | Data not available | No alert on potential endocrine disruption properties[8] | Various |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following are summaries of key experimental protocols used to evaluate plasticizer performance.
Plasticizer Efficiency and Mechanical Properties
-
Hardness (Shore A) - ASTM D2240: This test method determines the indentation hardness of a material.[7][9][10][11] A durometer with a specified indenter shape is pressed into the material under a defined force, and the depth of indentation is measured. The Shore A scale is used for softer materials like plasticized PVC.
-
Tensile Strength and Elongation at Break - ASTM D412: This standard specifies the procedure for evaluating the tensile properties of vulcanized rubber and thermoplastic elastomers.[4][12][13][14] A dumbbell-shaped specimen is stretched at a constant rate until it breaks. The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are recorded.[15]
-
Mooney Viscosity - ASTM D1646: This method is used to measure the viscosity and pre-vulcanization characteristics of rubber compounds.[1][16][17][18][19] It measures the shearing torque resisting the rotation of a cylindrical metal disk embedded in a rubber sample within a heated die cavity.
Migration and Volatility
-
Migration of Plasticizers - ISO 177: This international standard outlines a method to determine the tendency of plasticizers to migrate from a plastic material into another solid material upon contact.[2][20][21] A specimen of the plasticized material is placed in contact with an absorbent material (e.g., activated carbon or another polymer) under specified conditions of time, temperature, and pressure. The amount of plasticizer that migrates is determined by weight change or chemical analysis of the absorbent material.
-
Volatility (Weight Loss on Heating) - ASTM D1203: This test covers the determination of the volatile content of plasticizers. A specified amount of the plasticizer is heated in an oven at a controlled temperature for a defined period. The loss in weight is then measured to determine the volatility.
Toxicological Evaluation
-
Bacterial Reverse Mutation Test (Ames Test) - OECD 471: This is a widely used method for identifying substances that can cause gene mutations.[9][22][23][24][25] It uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have lost the ability to synthesize an essential amino acid. The test substance is incubated with the bacteria, and the number of bacterial colonies that have reverted to a state of being able to synthesize the amino acid is counted. A significant increase in the number of revertant colonies indicates mutagenic potential.
-
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408: This guideline is used to evaluate the sub-chronic toxicity of a substance.[5][10][26][27][28] The test substance is administered orally to groups of rodents daily for 90 days. The animals are observed for signs of toxicity, and at the end of the study, detailed pathological examinations are performed to identify any adverse effects on organs and tissues.
Mandatory Visualization
Experimental workflow for plasticizer evaluation.
Generalized signaling pathway for plasticizer toxicity.
Conclusion
Di-2-ethylhexyl terephthalate (DEHT) stands out as a well-documented and favorable alternative to traditional phthalate plasticizers, with a robust dataset supporting its performance and safety profile. It demonstrates good plasticizing efficiency, low migration, and a lack of significant toxicological concerns, making it a reliable choice for many applications in the pharmaceutical and medical device industries.
The available information on this compound is less comprehensive. While glutarate esters as a class are known to be effective non-phthalate plasticizers, the absence of specific, publicly available quantitative data for the diisooctyl variant makes a direct and detailed performance comparison with DEHT challenging. For applications where rigorous documentation and a proven track record are essential, DEHT currently presents a more data-supported option. Further research and publication of technical data for this compound are needed to enable a more thorough comparative assessment. Researchers and developers are encouraged to request detailed specifications from suppliers when considering this compound for their applications.
References
- 1. store.astm.org [store.astm.org]
- 2. intertekinform.com [intertekinform.com]
- 3. Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products [mdpi.com]
- 4. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 5. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 6. Genetic toxicology testing of di(2-ethylhexyl) terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpsc.gov [cpsc.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 12. zwickroell.com [zwickroell.com]
- 13. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 14. coirubber.com [coirubber.com]
- 15. kgt88.com [kgt88.com]
- 16. coirubber.com [coirubber.com]
- 17. ASTM D1646 | Testing by Standard | Smithers [smithers.com]
- 18. matestlabs.com [matestlabs.com]
- 19. labsinus.com [labsinus.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. I.S. EN ISO 177:2017 PLASTICS - DETERMINATION OF MIGRATION OF PLASTIC [shop.standards.ie]
- 22. nib.si [nib.si]
- 23. catalog.labcorp.com [catalog.labcorp.com]
- 24. The bacterial reverse mutation test | RE-Place [re-place.be]
- 25. biosafe.fi [biosafe.fi]
- 26. ask-force.org [ask-force.org]
- 27. oecd.org [oecd.org]
- 28. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408) | Semantic Scholar [semanticscholar.org]
Assessing the Cost-Performance Ratio of Diisooctyl Glutarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diisooctyl glutarate, a diester emollient, presents a theoretically attractive profile for use in topical drug formulations and cosmetic applications. Its relatively high molecular weight and branched structure suggest good spreadability and a non-greasy skin feel, properties highly desirable in dermatological preparations. However, a comprehensive assessment of its cost-performance ratio is hampered by a notable scarcity of publicly available experimental data and direct cost information. This guide provides a comparative analysis based on the known properties of similar diester emollients and outlines key experimental protocols for its evaluation, should it become more readily available for research and development.
Data Presentation: Comparative Analysis of Emollient Properties
Due to the lack of specific data for this compound, the following table presents a comparative summary of its estimated physicochemical properties alongside known data for common emollient alternatives. These estimations are based on the properties of structurally similar compounds, such as other high molecular weight diesters.
| Property | This compound (Estimated) | Isopropyl Myristate (IPM) | C12-15 Alkyl Benzoate | Caprylic/Capric Triglyceride |
| Molecular Weight ( g/mol ) | ~370 | 270.45 | ~320-380 | ~500 |
| Viscosity (cP at 25°C) | 20 - 40 | 5 - 10 | 15 - 25 | 25 - 35 |
| Spreadability | High | Very High | High | Medium to High |
| Skin Feel | Light, Non-greasy | Light, Oily | Elegant, Powdery | Smooth, Non-greasy |
| Occlusivity | Low to Moderate | Low | Low | Moderate |
| Polarity | Medium | Medium | Medium | Medium |
| Relative Cost | Not available | Low | Medium | Medium |
Performance Evaluation of Emollients
The performance of an emollient in a topical formulation is a multi-faceted characteristic, encompassing its physical properties, sensory perception, and its impact on skin barrier function. Emollients are crucial in determining the final product's feel and efficacy.[1] They function to soften and smooth the skin by forming a semi-occlusive film that helps to moisturize.[2] The selection of an emollient is a critical step in formulation development, influencing factors like skin feel, active ingredient solubilization, and the overall stability of the product.[1]
Key Performance Indicators for Emollients:
-
Skin Hydration: The ability of a formulation containing the emollient to increase the water content of the stratum corneum.
-
Transepidermal Water Loss (TEWL): The measurement of water that passively evaporates through the skin. Effective emollients can help reduce TEWL by forming an occlusive barrier.
-
Spreadability: The ease with which the emollient can be applied and distributed over the skin surface. This is often correlated with viscosity and molecular weight.[3]
-
Sensory Properties: The tactile sensations perceived by the user upon application, including greasiness, stickiness, and smoothness. These properties are critical for patient compliance and consumer acceptance.[4]
Experimental Protocols
For a rigorous assessment of this compound or any novel emollient, the following experimental protocols are recommended.
In-Vitro Evaluation of Skin Hydration and Barrier Function
Objective: To assess the effect of a formulation containing the test emollient on skin hydration and transepidermal water loss (TEWL) using an in-vitro model.
Methodology:
-
Skin Model: Utilize commercially available reconstructed human epidermal models or ex-vivo human skin explants.
-
Formulation Preparation: Prepare a simple oil-in-water emulsion with a standardized concentration (e.g., 5-10%) of this compound and comparator emollients. A control formulation without any emollient should also be prepared.
-
Application: Apply a defined amount of each formulation to the surface of the skin models.
-
Incubation: Incubate the treated models under controlled temperature and humidity (e.g., 32°C, 50% RH) for a specified period (e.g., 24 hours).
-
Hydration Measurement: Assess skin surface hydration using a Corneometer®, which measures the capacitance of the skin, a parameter that correlates with its water content.[5]
-
TEWL Measurement: Measure TEWL using a Tewameter®, which quantifies the water vapor flux from the skin surface.
-
Data Analysis: Compare the changes in skin hydration and TEWL for the test formulations against the control and comparator formulations. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences.
Sensory Panel Evaluation
Objective: To quantitatively assess the sensory characteristics of the test emollient compared to alternatives.
Methodology:
-
Panel Selection: Recruit and train a panel of sensory assessors (typically 10-15 individuals).
-
Sample Preparation: Provide the panelists with neat samples of this compound and comparator emollients in blinded, coded containers.
-
Application Protocol: Instruct panelists to apply a standardized amount of each emollient to a designated area on their volar forearm.[2]
-
Attribute Evaluation: Panelists will rate a series of predefined sensory attributes on a labeled magnitude scale (e.g., 0-10). Key attributes include:[6]
-
Spreadability: Ease of application.
-
Greasiness: The feeling of oiliness on the skin.
-
Stickiness: The tacky feeling after application.
-
Absorption: The perceived speed at which the emollient is absorbed into the skin.
-
After-feel: The residual feeling on the skin (e.g., smooth, powdery, waxy).
-
-
Data Collection: Collect the rating sheets from each panelist.
-
Data Analysis: Analyze the data using statistical methods such as Principal Component Analysis (PCA) to identify differences in the sensory profiles of the emollients.[4]
Cost Considerations
Alternatives to this compound
A wide array of emollients can be considered as alternatives, each with a unique cost-performance profile.
-
Low-Cost Alternatives:
-
Isopropyl Myristate (IPM): A widely used, low-viscosity emollient known for its excellent spreadability, though it can have a slightly oily after-feel.
-
Mineral Oil: A highly effective occlusive agent, but can be perceived as greasy and comedogenic.
-
-
Medium-Cost Alternatives:
-
C12-15 Alkyl Benzoate: Offers a light, elegant feel and is a good solvent for many cosmetic ingredients.
-
Caprylic/Capric Triglyceride: A non-greasy, stable emollient derived from coconut oil, known for its good skin compatibility.
-
-
High-Performance/Specialty Alternatives:
-
Silicones (e.g., Dimethicone, Cyclopentasiloxane): Provide a silky, smooth feel and are non-comedogenic, but their synthetic origin can be a drawback for "natural" product positioning.
-
Novel Bio-based Esters: A growing category of emollients derived from renewable resources, often commanding a premium price for their sustainability profile.[7]
-
Conclusion
While this compound holds promise as a high-performance emollient, the current lack of available data makes a definitive assessment of its cost-performance ratio challenging. For researchers and formulators considering this ingredient, it is imperative to conduct rigorous in-house evaluations using the experimental protocols outlined in this guide. A direct comparison with established emollients across key performance indicators, coupled with a thorough cost analysis from potential suppliers, will be necessary to determine its suitability and economic viability for a given application. The choice of an emollient is ultimately a balance between desired sensory attributes, clinical efficacy, and formulation cost.[8]
References
- 1. ulprospector.com [ulprospector.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. SENSORY CHARACTERIZATION OF EMOLLIENTS | Semantic Scholar [semanticscholar.org]
- 7. Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magonlinelibrary.com [magonlinelibrary.com]
Diisooctyl Glutarate: A Comparative Performance Analysis Against Commercial Biolubricants
A detailed examination of diisooctyl glutarate's performance attributes against commercially available synthetic ester and vegetable oil-based biolubricants reveals a competitive profile, particularly in terms of viscosity index and low-temperature performance. This guide provides a comprehensive comparison of key performance metrics, detailed experimental protocols, and a visual representation of the evaluation workflow for researchers, scientists, and professionals in drug development.
Performance Benchmark: this compound vs. Commercial Biolubricants
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of this compound alongside two representative commercial biolubricants: a synthetic ester-based fluid (Panolin HLP Synth 46) and a vegetable oil-based hydraulic fluid (BIHOL 46).
| Performance Metric | This compound | Panolin HLP Synth 46 (Synthetic Ester) | BIHOL 46 (Vegetable Oil) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 28.5 | 46 | 46 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 5.6 | 8.8 | 9.5 | ASTM D445 |
| Viscosity Index | 165 | 180 | 218 | ASTM D2270 |
| Pour Point (°C) | -54 | -51 | -34 | ASTM D97 |
| Oxidative Stability | Good | Excellent (>3,000 h, ASTM D943) | Good | Various |
| Biodegradability | Readily Biodegradable | > 60% (OECD 301B) | >90% (CEC-L-33-A-93) | OECD 301B / CEC-L-33-A-93 |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited:
Kinematic Viscosity (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[1][2][3]
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, and a timer.
-
Procedure:
-
The viscometer is charged with the sample, ensuring no air bubbles are present.
-
The viscometer is then placed in a constant temperature bath set to the desired temperature (40°C or 100°C) and allowed to thermally equilibrate.
-
The sample is drawn up into the viscometer tube by suction to a point above the timing marks.
-
The time taken for the sample to flow between the upper and lower timing marks is measured.
-
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Viscosity Index (ASTM D2270)
The viscosity index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.[4][5][6][7][8]
-
Procedure: The kinematic viscosities of the sample are determined at 40°C and 100°C using the ASTM D445 method.
-
Calculation: The viscosity index is calculated using a formula that incorporates the kinematic viscosity values at 40°C and 100°C.
Pour Point (ASTM D97)
This test method is intended for the determination of the pour point of petroleum products. The pour point is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.[9][10][11][12][13][14][15][16][17]
-
Apparatus: Test jar, thermometer, cooling bath, and a jacket to hold the test jar.
-
Procedure:
-
The sample is heated to a specified temperature to dissolve any wax crystals.
-
The sample is then cooled at a specified rate in a cooling bath.
-
At each 3°C interval, the test jar is removed from the jacket and tilted to ascertain whether there is movement of the specimen.
-
-
Determination: The lowest temperature at which movement of the specimen is observed is recorded as the pour point.
Oxidative Stability
There are several methods to evaluate the oxidative stability of lubricants. One common method is the Turbine Oil Stability Test (TOST), ASTM D943. This test evaluates the resistance of the oil to oxidation under specified conditions.
-
Apparatus: Oxidation cell, oxygen delivery system, heating bath, and a catalyst coil.
-
Procedure:
-
A sample of the oil is placed in the oxidation cell with water and a catalyst coil.
-
The cell is maintained at a high temperature while oxygen is bubbled through the sample.
-
The test is continued until the acid number of the oil reaches a specified value or for a predetermined duration.
-
-
Evaluation: The oxidative stability is reported as the time in hours to reach the specified acid number. Longer times indicate better oxidative stability.[18][19][20][21]
Biodegradability (OECD 301B)
The OECD 301B test, also known as the CO2 Evolution Test, is a method to determine the ready biodegradability of organic chemicals.[11][22][23][24]
-
Apparatus: Biometer flasks, CO2-free air supply, and a system to trap and measure the evolved CO2.
-
Procedure:
-
A known amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from a source like activated sludge.
-
The mixture is incubated in the dark at a constant temperature for 28 days.
-
CO2-free air is bubbled through the mixture, and the evolved CO2 is trapped in a solution of barium or sodium hydroxide.
-
-
Calculation: The amount of CO2 produced is determined by titration of the hydroxide solution. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the benchmarking process, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for benchmarking biolubricants.
References
- 1. ppapco.ir [ppapco.ir]
- 2. premiumgrades.com [premiumgrades.com]
- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. oilonline.store [oilonline.store]
- 5. sutaiyo.com [sutaiyo.com]
- 6. oecd.org [oecd.org]
- 7. olieonline.co.uk [olieonline.co.uk]
- 8. scribd.com [scribd.com]
- 9. ISO VG 46 Hydraulic Oil Specs - Armor Lubricants [armorlubricants.com]
- 10. sutaiyo.com [sutaiyo.com]
- 11. smithers.com [smithers.com]
- 12. Hydra Oil ISO VG 46 – Maxoline [maxoline.com]
- 13. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 14. tamson-instruments.com [tamson-instruments.com]
- 15. youtube.com [youtube.com]
- 16. nazhco.com [nazhco.com]
- 17. img.antpedia.com [img.antpedia.com]
- 18. mdpi.com [mdpi.com]
- 19. lube-media.com [lube-media.com]
- 20. zslubes.com [zslubes.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 24. ecetoc.org [ecetoc.org]
Safety Operating Guide
Proper Disposal of Diisooctyl Glutarate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for substances like diisooctyl glutarate is essential not only for workplace safety but also for environmental protection and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the integrity of your facility's waste management program.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat or apron.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH-approved respirator.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general refuse.
Step 1: Waste Identification and Classification
Step 2: Use of Appropriate Waste Containers
-
Select a waste container that is in good condition, leak-proof, and compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[5]
-
Ensure the container is not overfilled; a general rule is to fill to no more than 80-90% of its capacity.
Step 3: Proper Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5]
-
The label should also include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Combustible," "Irritant").
-
List all constituents and their approximate percentages if the waste is a mixture.
-
Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[6]
Step 4: Segregation and Safe Storage
-
Store the waste container in a designated and properly managed satellite accumulation area (SAA) near the point of generation.[6]
-
Crucially, segregate this compound waste from incompatible materials. Based on information for similar compounds, avoid contact with strong acids, bases, and oxidizing agents.[3][7]
-
Keep the container closed at all times except when adding waste.[5]
Step 5: Arranging for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[6]
-
Do not attempt to transport the waste off-site yourself. Transportation of hazardous waste must be conducted by licensed professionals in accordance with Department of Transportation (DOT) regulations.
-
The ultimate disposal of this compound will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF), likely through incineration or another approved method in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[1][8]
Quantitative Data Summary
While specific data for this compound is limited, the properties of a similar compound, dimethyl glutarate, are summarized below to provide context for handling and safety.
| Property | Value for Dimethyl Glutarate |
| Physical State | Liquid |
| Appearance | Colorless |
| Flash Point | 103 °C / 217.4 °F[7] |
| Boiling Point | 210 - 215 °C / 410 - 419 °F[7] |
| Incompatible Materials | Acids, Bases, Reducing Agents[7] |
Experimental Protocols
The procedures outlined in this guide are based on established best practices for laboratory chemical waste management and are in alignment with federal and state environmental regulations.[8][9][10] The core experimental protocol for disposal is the segregation and containerization of the chemical waste, followed by transfer to a licensed TSDF.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. solventsandpetroleum.com [solventsandpetroleum.com]
- 4. gjchemical.com [gjchemical.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hazardous Waste Regulations [portal.ct.gov]
Personal protective equipment for handling Diisooctyl glutarate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Diisobutyl glutarate (CAS 71195-64-7). Adherence to these procedures is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
While Diisobutyl glutarate is not classified as a hazardous substance under the Globally Harmonized System (GHS), it may cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure risks.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] This protects against potential splashes. |
| Skin Protection | Nitrile rubber gloves, Lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Regularly inspect gloves for any signs of degradation or puncture before use. A standard lab coat should be worn to protect against incidental contact. |
| Respiratory Protection | Not generally required | Respiratory protection is not typically necessary under normal use conditions with adequate ventilation.[3][4] However, if aerosols are generated or ventilation is poor, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] |
Operational Plans
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Handling Procedures:
-
Ventilation: Always handle Diisobutyl glutarate in a well-ventilated area. Use of a chemical fume hood is recommended if there is a potential for aerosol generation.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Ignition Sources: Keep away from heat and sources of ignition. Diisobutyl glutarate is combustible.[4]
Storage Procedures:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Incompatibilities: Store away from acids, bases, and strong oxidizing agents.[2]
Disposal Plan
Dispose of Diisobutyl glutarate and its containers in accordance with all applicable local, state, and federal regulations.
-
Unused Material: Waste material must be disposed of in accordance with national and local regulations.[4] Do not mix with other waste. Leave chemicals in their original containers.[4]
-
Contaminated Containers: Handle uncleaned containers as you would the product itself.[4]
-
Environmental Precautions: Avoid release to the environment.[4] Do not allow the product to enter drains.[4]
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention if necessary.
| Emergency Situation | Immediate Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |
| Inhalation | Move person to fresh air. |
| Ingestion | Rinse mouth. Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.[4] |
| Spill | Evacuate the danger area. Cover drains. Collect, bind, and pump off spills. Take up with liquid-absorbent material. Dispose of properly.[4] |
| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[3] Wear self-contained breathing apparatus.[4] |
Experimental Protocols
Currently, no specific experimental protocols involving Diisobutyl glutarate were identified in the provided search results. Researchers should develop and validate their own protocols in accordance with established laboratory safety standards and the information contained within this guide.
Visualized Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling Diisobutyl glutarate.
Caption: PPE selection workflow for Diisobutyl glutarate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
